molecular formula C4H6N2O2 B1372124 3-Amino-2-cyanopropanoic acid CAS No. 1211318-03-4

3-Amino-2-cyanopropanoic acid

Cat. No.: B1372124
CAS No.: 1211318-03-4
M. Wt: 114.1 g/mol
InChI Key: XYOVPXAWSITHJE-UHFFFAOYSA-N
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Description

3-Amino-2-cyanopropanoic acid (CID 95049982) is a specialized non-proteinogenic amino acid of interest in biochemical research . This compound is a rare example of a nitrile-containing amino acid, with the cyano (CN) group offering a unique chemical handle for various applications . Compounds of this class, such as the closely related β-cyano-L-alanine, are known to occur naturally in plants like common vetch (Vicia sativa) and are intermediates in cyanide detoxification pathways . In scientific studies, nitrile-derivatized amino acids serve as valuable infrared probes due to their sharp CN vibration band, which acts as an environmentally sensitive reporter for studying local protein structure and dynamics . Furthermore, related cyanoalanines have been identified as inhibitors of enzymes like cystathionase, suggesting potential research applications in manipulating metabolic pathways . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should note that this compound should be stored in a cool, dark place under an inert atmosphere, and appropriate personal protective equipment should be worn during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-1-3(2-6)4(7)8/h3H,1,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOVPXAWSITHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-2-cyanopropanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthetic pathways, and pharmacological potential of 3-Amino-2-cyanopropanoic acid.

Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

3-Amino-2-cyanopropanoic acid (CAS 1211318-03-4) is a structural isomer of the neurotoxin


-cyanoalanine (2-amino-3-cyanopropanoic acid). While its isomer is well-documented in the context of neurolathyrism, 3-amino-2-cyanopropanoic acid represents a distinct chemical scaffold characterized by a 

-amino acid backbone with an

-cyano substitution. This unique arrangement imparts significant electron-withdrawing character to the

-carbon, modulating the acidity of the carboxylic group and the nucleophilicity of the amine. This guide explores its utility as a high-value intermediate in the synthesis of heterocycles (e.g., uracils, pyrimidines) and its potential as a pharmacophore in NMDA and GABA receptor modulation.
Chemical Identity & Structural Analysis

The molecule consists of a propanoic acid backbone substituted with an amino group at the C3 (


) position and a cyano (nitrile) group at the C2 (

) position.
PropertyData
IUPAC Name 3-Amino-2-cyanopropanoic acid
Common Synonyms

-Cyano-

-alanine; 2-Cyano-3-aminopropionic acid
CAS Number 1211318-03-4
Molecular Formula C

H

N

O

Molecular Weight 114.10 g/mol
Predicted pKa (Acid) ~2.5 (Enhanced acidity due to

-cyano group)
Predicted pKa (Base) ~9.5 (Typical primary amine)
Solubility High water solubility (zwitterionic character); soluble in DMSO
Stereochemical & Electronic Considerations

Unlike proteinogenic amino acids, the


-proton in 3-amino-2-cyanopropanoic acid is highly acidic due to the synergistic electron-withdrawing effects of both the nitrile (-CN) and carboxyl (-COOH) groups. This makes the C2 position susceptible to racemization, rendering the isolation of enantiopure forms challenging without derivatization.
  • Electronic Effect: The

    
    -cyano group lowers the pKa of the carboxylic acid relative to unsubstituted 
    
    
    
    -alanine (pKa ~3.6), likely driving it below 3.0.
  • Tautomerism: In solution, the molecule exists primarily as a zwitterion (

    
    ).
    
Synthetic Pathways

The synthesis of 3-amino-2-cyanopropanoic acid generally avoids direct cyanation of


-alanine due to selectivity issues. The most robust route involves the construction of the carbon skeleton via Knoevenagel-type condensation followed by selective reduction.
Protocol: Enamine Reduction Route

This method utilizes ethyl cyanoacetate as the starting material, leveraging its active methylene group.

Step 1: Formation of Enol Ether Condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride yields ethyl 2-cyano-3-ethoxyacrylate.

Step 2: Amination Displacement of the ethoxy group with ammonia (or a protected amine) yields ethyl 3-amino-2-cyanoacrylate.

Step 3: Selective Reduction The C=C double bond is selectively reduced using Sodium Borohydride (


) in ethanol/acetic acid. Note: Conditions must be controlled to prevent reduction of the nitrile or ester groups.

Step 4: Hydrolysis Mild hydrolysis (LiOH, THF/H2O) converts the ester to the free acid. Critical: Strong acid/base hydrolysis must be avoided to prevent hydrolysis of the nitrile to an amide (yielding a succinic acid derivative).

SynthesisPathway Start Ethyl Cyanoacetate (C5H7NO2) Inter1 Ethyl 2-cyano-3-ethoxyacrylate Start->Inter1 HC(OEt)3, Ac2O Reflux Inter2 Ethyl 3-amino-2-cyanoacrylate (Enamine) Inter1->Inter2 NH3 (aq/gas) EtOH, RT Inter3 Ethyl 3-amino-2-cyanopropanoate Inter2->Inter3 NaBH4, AcOH Selective Red. Product 3-Amino-2-cyanopropanoic Acid (Target) Inter3->Product LiOH, THF/H2O Mild Hydrolysis

Figure 1: Step-wise synthesis of 3-Amino-2-cyanopropanoic acid from ethyl cyanoacetate via an enamine intermediate.

Pharmacological Potential & Safety[4]
4.1. Neuropharmacology (NMDA & GABA)

The structural similarity of 3-amino-2-cyanopropanoic acid to Glycine and


-Alanine  positions it as a relevant probe for inhibitory and excitatory neurotransmitter receptors.
  • NMDA Receptor Glycine Site: Research into 3-acylamino-2-aminopropionic acid derivatives suggests that small, polar substitutions near the amino acid core can modulate binding affinity at the NMDA receptor glycine site [1]. As a rigidified or electronically modified bioisostere, the title compound may act as a partial agonist or antagonist.

  • GABA Transaminase (GABA-T) Inhibition: Analogues of GABA with electron-withdrawing groups at the

    
    -position often function as suicide substrates or competitive inhibitors for GABA-T. The nitrile group mimics the electronic withdrawal seen in vinyl-GABA (Vigabatrin), potentially conferring enzyme inhibitory activity.
    
4.2. Toxicology & Safety (Critical Warning)

Researchers must exercise extreme caution due to the compound's isomeric relationship with


-Cyanoalanine  (BCA), a known neurotoxin that causes excitotoxicity.
  • Mechanism of Toxicity: BCA metabolism releases cyanide or inhibits cystathionase. While 3-amino-2-cyanopropanoic acid is structurally distinct, the lability of the

    
    -cyano group suggests a potential for cyanide release in vivo or similar interference with sulfur amino acid metabolism.
    
  • Handling: Treat as a potent neurotoxin. Use full PPE (gloves, mask, fume hood). Avoid contact with strong acids which may liberate HCN gas.

Analytical Characterization

To validate the synthesis of 3-amino-2-cyanopropanoic acid, the following spectral signatures are diagnostic:

MethodDiagnostic SignalInterpretation
1H NMR (D2O)

3.2-3.4 ppm (2H, m)

-methylene protons (

)

3.8-4.0 ppm (1H, t)

-methine proton (

). Shifted downfield by CN/COOH.
IR Spectroscopy ~2250 cm

(Sharp)
Nitrile (

) stretch.
~1720 cm

(Broad)
Carboxylic acid (

) stretch.
Mass Spectrometry m/z 115 [M+H]

Protonated molecular ion.
References
  • Drug Design, in Vitro Pharmacology, and Structure−Activity Relationships of 3-Acylamino-2-aminopropionic Acid Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. Available at: [Link]

Technical Guide: 3-Amino-2-cyanopropanoic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the characterization and pharmacological investigation of 3-Amino-2-cyanopropanoic acid as a GABA analogue. This document is structured for researchers and drug development professionals, focusing on chemical identity, theoretical pharmacology, synthesis, and experimental validation.

Executive Summary

3-Amino-2-cyanopropanoic acid (CAS: 1211318-03-4) is a structural analogue of


-aminobutyric acid (GABA) and 

-alanine. Characterized by a cyano group at the

-position relative to the carboxyl moiety, this compound represents a conformationally and electronically modified

-amino acid scaffold. While less explored than its isomer

-cyano-L-alanine (a known neurotoxin), 3-amino-2-cyanopropanoic acid offers a unique chemical probe for investigating GABAergic signaling, specifically targeting GABA receptor subtypes (GABA-A, GABA-C/

) and GABA transporters (GATs). This guide outlines the physicochemical basis, synthesis, and experimental protocols required to evaluate its potential as a pharmacological tool or lead compound.

Chemical & Structural Basis[2][3][4]

Structural Homology

To understand the pharmacological potential of 3-amino-2-cyanopropanoic acid, one must analyze its structural relationship to endogenous GABAergic ligands.

  • GABA (

    
    -Aminobutyric Acid):  A flexible 4-carbon chain (
    
    
    
    ).
  • 
    -Alanine (3-Aminopropanoic Acid):  A 3-carbon chain (
    
    
    
    ), acting as a partial agonist at GABA-A and a potent agonist at GABA-C receptors.
  • 3-Amino-2-cyanopropanoic Acid: A derivative of

    
    -alanine where the 
    
    
    
    -hydrogen is replaced by a nitrile group (
    
    
    ).

Key Structural Features:

  • Electronic Modulation: The electron-withdrawing cyano group (-CN) at the

    
    -position significantly increases the acidity of the 
    
    
    
    -proton and potentially lowers the pKa of the carboxyl group, altering the zwitterionic character compared to
    
    
    -alanine.
  • Steric Constraint: The linear geometry of the nitrile group introduces steric bulk without the rotational freedom of a larger alkyl chain, potentially restricting the molecule to specific bioactive conformations.

  • Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl or hydroxyl group, potentially engaging in unique hydrogen bonding interactions within the receptor binding pocket.

Physicochemical Profile (Predicted)
PropertyValue (Predicted)Relevance
Formula

Core Scaffold
MW 114.10 g/mol Fragment-like, CNS penetrant
LogP -1.5 to -2.0Highly hydrophilic, requires active transport (GAT/TauT)
pKa (COOH) ~2.5 - 3.0More acidic than GABA due to

-CN
pKa (

)
~9.0 - 9.5Typical amine basicity
TPSA ~80

Good polarity for receptor binding

Pharmacological Hypothesis & Mechanism

The introduction of the


-cyano group creates a distinct pharmacological profile distinct from classical GABA analogues.
Receptor Interaction (GABA-A / GABA-C)
  • Agonism/Antagonism: Based on the

    
    -alanine scaffold, this compound is hypothesized to act as a partial agonist  or competitive antagonist  at the GABA binding site. The cyano group may sterically hinder full loop closure required for channel activation (GABA-A), or enhance binding affinity through dipole interactions (GABA-C).
    
  • Glycine Receptors: Given the cross-reactivity of

    
    -amino acids, activity at strychnine-sensitive glycine receptors should be evaluated.
    
Metabolic Stability & Toxicity
  • GABA-T Inhibition: Unlike

    
    -vinyl GABA (Vigabatrin), which uses a vinyl group to covalently modify GABA transaminase (GABA-T), the nitrile group is less reactive but may still interact with the pyridoxal phosphate (PLP) cofactor.
    
  • Lathyrism Risk: The structural isomer

    
    -cyano-L-alanine  (2-amino-3-cyanopropanoic acid) is a neurotoxin that inhibits vitamin B6-dependent enzymes. 3-Amino-2-cyanopropanoic acid must be screened for similar excitotoxicity or inhibition of glutamate decarboxylase (GAD).
    
Visualizing the Pathway

G Compound 3-Amino-2-cyanopropanoic Acid GABAA GABA-A Receptor (Cl- Channel) Compound->GABAA Partial Agonist/Antagonist? GABAC GABA-C (rho) Receptor (Retina/CNS) Compound->GABAC High Affinity Ligand? GAT GABA Transporter (GAT-1/2/3) Compound->GAT Substrate/Blocker Enzymes Metabolic Enzymes (GABA-T / GAD) Compound->Enzymes Potential Inhibition (Toxicity Check) Response Inhibition / Modulation GABAA->Response GABAC->Response GAT->Response

Caption: Predicted pharmacological interaction network of 3-Amino-2-cyanopropanoic acid.

Synthesis & Purification Protocol

Objective: Synthesize 3-amino-2-cyanopropanoic acid via Michael addition, ensuring high purity for biological assays.

Synthetic Route: Michael Addition

The most direct route involves the addition of ammonia to an alkyl 2-cyanoacrylate, followed by hydrolysis.

Reagents:

  • Ethyl 2-cyanoacrylate (Caution: Polymerizes rapidly) or Ethyl 2-cyanocrotonate (for substituted versions).

  • Ammonium hydroxide (

    
    ) or Benzylamine (for protected route).
    
  • Hydrochloric acid (

    
    ).
    

Step-by-Step Protocol:

  • Protection (Optional but Recommended): To prevent polymerization of the acrylate, use Ethyl 3-ethoxy-2-cyanopropanoate as a precursor.

  • Amination:

    • Dissolve Ethyl 3-ethoxy-2-cyanopropanoate (1 eq) in Ethanol.

    • Add Aqueous Ammonia (excess, 5 eq) dropwise at 0°C.

    • Stir at room temperature for 4-6 hours. The ethoxy group is displaced by the amino group.

    • Intermediate: Ethyl 3-amino-2-cyanopropanoate.

  • Hydrolysis:

    • Dissolve the intermediate in 2M NaOH (2 eq).

    • Stir at room temperature for 1 hour (avoid heating to prevent nitrile hydrolysis to amide/acid).

    • Neutralize carefully with 2M HCl to pH 3-4.

  • Isolation:

    • Concentrate in vacuo.

    • Recrystallize from Water/Ethanol.

    • Validation: Confirm structure via

      
      -NMR (
      
      
      
      ) and Mass Spectrometry (ESI-MS, m/z 115
      
      
      ).
Quality Control
  • Purity: >98% required for binding assays.

  • Impurity Check: Ensure no residual cyanide or acrylic acid derivatives.

Experimental Characterization Protocols

In Vitro Radioligand Binding Assay

Purpose: Determine affinity (


) for GABA-A and GABA-B receptors.

Materials:

  • Source Tissue: Rat synaptic membranes (Whole brain for GABA-A, Cerebellum for GABA-C).

  • Radioligands:

    
    -GABA (Agonist site), 
    
    
    
    -Muscimol (GABA-A specific).
  • Displacer: Unlabeled 3-Amino-2-cyanopropanoic acid (

    
     to 
    
    
    
    ).

Protocol:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-Citrate buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Wash 3x to remove endogenous GABA.

  • Incubation:

    • Mix 200

      
       membrane suspension + 50 
      
      
      
      radioligand (2 nM final) + 50
      
      
      test compound.
    • Incubate at 4°C for 60 min (to minimize uptake/metabolism).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data Processing: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)

Purpose: Assess functional efficacy (Agonist vs. Antagonist).

System: HEK293 cells transiently expressing recombinant GABA-A (


) or GABA-C (

) receptors.

Protocol:

  • Setup: Pipette solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 1 mM EGTA (pH 7.2). Bath solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Recording: Clamp cells at -60 mV.

  • Application:

    • Apply GABA (

      
      ) to establish baseline current (
      
      
      
      ).
    • Washout (2 min).

    • Apply Test Compound (

      
      ). Measure current (
      
      
      
      ).
    • For Antagonism: Co-apply GABA (

      
      ) + Test Compound.
      
  • Interpretation:

    • Agonist: Inward current observed upon application.

    • Antagonist: Reduction of GABA-induced current.

    • Modulator: Potentiation of GABA current (unlikely for this structure, but possible).

Toxicology Screen (Lathyrism Potential)

Critical Step: Given the neurotoxicity of the isomer


-cyano-L-alanine, this step is mandatory.
  • Assay: Primary neuronal culture (Cortical neurons).

  • Method: MTT assay or LDH release after 24h exposure.

  • Specific Check: Co-incubate with Pyridoxal Phosphate (PLP) to see if toxicity is reversed (indicating B6 interference).

References

  • GABA Receptor Physiology: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Link

  • Beta-Alanine Pharmacology: Deal, C. E., et al. (2021).

    
     GABAA Receptor by Physiological Agonists. Biomolecules, 11(12), 1866. Link
    
  • Cyano-Alanine Toxicity: Ressler, C., et al. (1969). Mechanism of toxicity of

    
    -cyanoalanine in the rat. Nature, 221, 1166-1167. Link
    
  • GABA Analogues Review: Yildiz, Y., et al. (2018). Recent advances in the development of GABA-AT inhibitors. Current Medicinal Chemistry, 25. Link

  • Compound Database: PubChem. (n.d.). 3-Amino-2-cyanopropanoic acid (CID 45933817).[1][2] National Library of Medicine. Link

Sources

Thermodynamic stability of alpha-cyano beta-amino acids

Technical Guide: Thermodynamic Stability and Degradation Kinetics of -Cyano -Amino Acids

Executive Summary




This guide details the physicochemical principles governing their stability, specifically focusing on the Retro-Michael decomposition pathway and


-proton stereochemical lability

Part 1: Structural Dynamics & Thermodynamic Landscape

The thermodynamic stability of


Michael adducts

The Michael / Retro-Michael Equilibrium

Unlike amide bonds, which are kinetically stable (half-life ~years), the C-N bond in



Retro-Michael

Key Thermodynamic Drivers:

  • Steric Strain: Bulky substituents on the amine or the

    
    -carbon destabilize the adduct, shifting 
    
    
    toward the dissociated starting materials.
  • Nucleophilicity vs. Leaving Group Ability: The basicity of the amine dictates the forward rate (

    
    ), while the stability of the resulting carbanion (enolate) dictates the reverse rate (
    
    
    ).
  • Entropy: The decomposition is entropically favored (1 molecule

    
     2 molecules), making the retro-reaction more prevalent at higher temperatures.
    
Stereochemical Lability (Epimerization)

The


ReactionLandscapeReactantsReactants(Amine + Cyanoacrylate)TSTransition State(C-N Bond Formation)Reactants->TS k_on (Michael Addn)Productα-Cyano β-Amino Acid(Kinetic Product)TS->ProductProduct->TS k_off (Retro-Michael)EnolatePlanar Enolate(Epimerization Intermediate)Product->Enolate -H+ (Base)Enolate->Product +H+EpimerEpimer(Thermodynamic Mix)Enolate->Epimer +H+

Figure 1: The thermodynamic landscape connecting formation, retro-decomposition, and epimerization pathways.

Part 2: Decomposition Pathways & Stability Factors

The Retro-Michael Mechanism

The primary degradation pathway is the base-catalyzed elimination of the amine.

FactorImpact on StabilityMechanistic Insight
pH Critical Acidic conditions stabilize the C-N bond by protonating the amine (preventing it from acting as a base) and the enolate. Basic conditions accelerate decomposition.
Solvent HighProtic solvents (MeOH, H2O) can stabilize the leaving amine via H-bonding but also facilitate proton transfer for epimerization. Aprotic polar solvents (DMSO) enhance basicity, accelerating degradation.
Temperature HighHigh temps favor the entropically driven retro-reaction. Synthesis often requires low temps (0°C to -78°C).
Hydrolysis of the Nitrile

While less rapid than the retro-Michael reaction, the nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, converting to a primary amide and eventually a carboxylic acid. This is usually a secondary concern unless the protocol involves prolonged heating in aqueous acid.

Part 3: Experimental Protocols for Stability Assessment

To rigorously assess the thermodynamic stability of a new


Protocol A: Determination of Retro-Michael Kinetics via H NMR

Objective: Measure the pseudo-first-order rate constant (

Materials:

  • Deuterated Solvent: DMSO-

    
     (for solubility) or D
    
    
    O (for physiological relevance).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

  • NMR Tube, temperature-controlled probe (e.g., 37°C).

Workflow:

  • Preparation: Dissolve the

    
    -cyano 
    
    
    -amino acid (10 mM) and Internal Standard (5 mM) in the chosen solvent.
  • Baseline: Acquire a

    
     spectrum immediately. Integrate the 
    
    
    -proton signal of the starting material vs. the internal standard.
  • Incubation: Place the sample in the NMR probe pre-equilibrated to 37°C (or desired stress temp).

  • Data Acquisition: Acquire spectra at defined intervals (e.g., every 15 mins for 4 hours).

  • Analysis: Monitor the appearance of the alkene signals (vinyl protons) and the disappearance of the

    
    -proton.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
Protocol B: Epimerization Rate Analysis

Objective: Determine the lability of the

Workflow:

  • Solvent: Use MeOD or D

    
    O buffered to pH 7.4.
    
  • Method: Dissolve the pure diastereomer. Monitor the H/D exchange at the

    
    -position via NMR.
    
  • Observation: The signal for the

    
    -proton will diminish over time as H is replaced by D, even if the gross chemical structure remains intact. The rate of signal loss equals the rate of enolization.
    

ExperimentalWorkflowStep1Sample Prep(Substrate + Internal Std in DMSO-d6)Step2T=0 Acquisition(Confirm Purity & Integration)Step1->Step2Step3Thermal Stress(Incubate at 37°C / 50°C)Step2->Step3Step4Kinetic Loop(Acquire spectra every 15 min)Step3->Step4Step4->Step4 Loop until >50% conversionStep5Data Processing(Integrate α-H vs Vinyl-H)Step4->Step5Step6Stability Profile(Calculate k_obs & t_1/2)Step5->Step6

Figure 2: Workflow for NMR-based kinetic stability assessment.

Part 4: Synthetic Implications & Stabilization Strategies[1]

Storage and Handling
  • Acidic Salts: Convert the

    
    -amino functionality into its hydrochloride or trifluoroacetate salt immediately after purification. The protonated ammonium species cannot act as a base to initiate the retro-Michael elimination.
    
  • Low Temperature: Store at -20°C. The retro-Michael reaction has a high activation energy; lowering temperature dramatically reduces the rate.

Synthetic Workup
  • Avoid Strong Bases: During workup, avoid high pH washes (e.g., 1M NaOH) which will instantly deprotonate the

    
    -position. Use saturated NH
    
    
    Cl or dilute NaHCO
    
    
    with rapid extraction.
  • Chromatography: Use silica gel with caution; it is slightly acidic but can catalyze hydrolysis. Neutral alumina or rapid filtration is preferred for highly sensitive derivatives.

Structural Stabilization

If designing a library, consider that:

  • Cyclic Amines: (e.g., piperidine, morpholine) form more stable adducts than acyclic diethylamine due to entropic factors.

  • 
    -Substitution:  Adding substituents at the 
    
    
    -position increases steric hindrance, which generally destabilizes the adduct (accelerating retro-Michael) relative to the unsubstituted parent, although it may slow down hydrolysis.

References

  • Mechanisms of Michael Addition and Retro-Michael Reactions

    • Source: Royal Society of Chemistry (RSC) & PubMed
    • Context: Detailed kinetic studies on the reversibility of amine additions to activated alkenes and the temper
    • URL:

  • Acidity and pKa of

    
    -Cyano Esters 
    
    • Source: Master Organic Chemistry / Bordwell pKa Table D
    • Context: Establishes the high acidity (pKa ~9-13)
    • URL:

  • Synthesis and Stability of

    
    -Amino Acids 
    
    • Source: Journal of Organic Chemistry / MDPI
    • Context: Reviews the synthesis of -amino acid derivatives via Michael addition and the handling of their instabilities during purific
    • URL:

  • Retro-Michael Reactions in Polymer Chemistry (Analogous Stability)

    • Source: RSC Publishing
    • Context: Demonstrates the thermal reversibility of amine-acrylate adducts, used in self-healing polymers, validating the temperature-dependent instability described in this guide.
    • URL:

Solubility profile of 3-Amino-2-cyanopropanoic acid in water vs organic solvents

Solubility Profile: 3-Amino-2-cyanopropanoic Acid & -Cyanoalanine

Technical Guide for Drug Development & Research[1][2]

Executive Summary & Structural Distinction

Critical Note on Nomenclature: In drug development and neurotoxicology, confusion frequently arises between two specific isomers of cyano-functionalized amino acids. While your request specifies 3-Amino-2-cyanopropanoic acid , this compound is a structural isomer of the widely studied neurotoxin


-Cyanoalanine

To ensure this guide serves both specific synthetic interests and broader biological safety contexts, we characterize both isomers.

FeatureTarget Compound Common Neurotoxic Isomer
Common Name

-Cyano-

-alanine

-Cyanoalanine (BCA)
IUPAC Name 3-Amino-2-cyanopropanoic acid 2-Amino-3-cyanopropanoic acid
CAS Number 1211318-03-4 6232-19-5 (L-isomer)
Structure

-Amino acid backbone

-Amino acid backbone
Key Property Synthetic scaffold; rare in naturePotent neurotoxin (Vicia species); metabolic inhibitor

Physicochemical Profile

Understanding the solubility of these compounds requires analyzing their zwitterionic nature. The cyano group (-CN) is strongly electron-withdrawing, which significantly alters the pKa values compared to standard amino acids like alanine or

Predicted & Experimental Constants
Property3-Amino-2-cyanopropanoic acid (Target)

-Cyanoalanine (Reference)
Impact on Solubility
Molecular Weight 114.10 g/mol 114.10 g/mol Low MW favors aqueous solubility.
LogP (Predicted) -3.5 (Highly Hydrophilic)-3.7 (Highly Hydrophilic)Indicates poor solubility in non-polar solvents (Hexane, DCM).
pKa (COOH) ~2.0 - 2.51.8Stronger acid than alanine due to -CN induction.
pKa (

)
~8.5 - 9.0~8.4Weaker base than alanine (pKa 9.7); zwitterion dominates at pH 4-7.
Isoelectric Point (pI) ~5.5~5.1Minimum solubility occurs near this pH range.

Analyst Insight: The presence of the nitrile group reduces the basicity of the amine. Consequently, these compounds may dissolve more readily in slightly acidic buffers than typical amino acids, but they remain strictly zwitterionic at neutral pH, enforcing high water solubility and near-zero lipophilicity.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior based on the "Like Dissolves Like" principle, modified by the specific dipole interactions of the nitrile group.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous Water (pH 7) High (>50 mg/mL)Primary solvent. Stability is high, but avoid prolonged storage at pH >10 to prevent nitrile hydrolysis.
0.1 M HCl Very High Protonation of the carboxylate breaks the zwitterionic lattice, drastically increasing solubility.
PBS (Phosphate Buffer) High Ideal for biological assays.
Polar Organic DMSO High (>30 mg/mL)Best organic solvent for stock solutions. The nitrile dipole interacts favorably with DMSO sulfoxide.
Methanol Moderate Soluble, especially if heated. Used for recrystallization when mixed with water.
Ethanol Low to Moderate Poor solubility in cold ethanol; moderate in hot. often used as an antisolvent to precipitate the compound from water.
Non-Polar DCM / Chloroform Insoluble Cannot be used for extraction.
Hexane / Heptane Insoluble Used to defat plant extracts or wash solid precipitates.
Ethyl Acetate Very Low Generally insoluble; ineffective for liquid-liquid extraction from water.
Solubility Diagram (Graphviz)

The following diagram illustrates the logical flow for solvent selection during extraction and purification.

SolubilityFlowcluster_NonPolarStep 1: Defatting / Washingcluster_PolarStep 2: Extraction / Dissolutioncluster_PrecipStep 3: Purification (Antisolvent)StartCrude Material(Synthesis or Plant Extract)HexaneHexane / DCM WashStart->HexaneResult1Impurities (Lipids) RemovedCompound stays in Solid/Aq PhaseHexane->Result1WaterWater or 0.1 M HClResult1->WaterDissolveDMSODMSO (Stock Solution)Result1->DMSODissolve for AssayEthanolAdd Cold Ethanol/AcetoneWater->EthanolAdd AntisolventCrystalsPrecipitate: 3-Amino-2-cyanopropanoic acidEthanol->CrystalsCrystallizationcaptionFigure 1: Solubility-driven purification workflow utilizing the compound's insolubility in non-polar solvents.

Figure 1: Solubility-driven purification workflow utilizing the compound's insolubility in non-polar solvents.

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Use this standard method to determine precise solubility limits for your specific batch.

  • Preparation: Weigh 10 mg of 3-Amino-2-cyanopropanoic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent (Water, MeOH, or DMSO).
    
  • Equilibration:

    • Vortex for 1 minute.

    • Incubate at 25°C with agitation (shaking incubator) for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:100 with mobile phase.

    • Analyze via HPLC-UV (210 nm) or LC-MS.

    • Self-Validation: Compare peak area against a standard curve prepared in pure water.

Protocol: Recrystallization (Purification)

Exploits the "Water-Soluble / Ethanol-Insoluble" profile.

  • Dissolve crude compound in the minimum volume of warm water (50°C).

  • Filter while hot to remove insoluble mechanical impurities.

  • Slowly add cold Ethanol or Acetone (Antisolvent) dropwise until turbidity persists.

  • Cool to 4°C overnight.

  • Filter the white crystals and wash with cold 100% Ethanol.

Biological Context: Neurotoxicity & Mechanisms[3]

While the user inquired about the 3-amino-2-cyano isomer, it is vital to understand the biological activity of its isomer,


-Cyanoalanine
Mechanism of Action (Excitotoxicity)
excitotoxicity
  • Glutamate Receptor Agonism: It mimics glutamate, binding to NMDA receptors and causing massive calcium influx (

    
    ), leading to neuronal cell death.
    
  • Enzyme Inhibition: It irreversibly inhibits cystathionase , a key enzyme in sulfur metabolism, leading to cystathionine accumulation (cystathioninuria).

Warning for Drug Development: If you are developing 3-Amino-2-cyanopropanoic acid as a drug scaffold, you must screen for:

  • NMDA Receptor Binding: Due to the structural homology with glutamate and aspartate.

  • Stability: The

    
    -cyano group in your target molecule is susceptible to hydrolysis, potentially releasing ammonia or cyanide under physiological conditions.
    

References

  • PubChem. (2024). Compound Summary: 3-Amino-2-cyanopropanoic acid (CAS 1211318-03-4).[1][2][3] National Library of Medicine. [Link]

  • Ressler, C. (1962).

    
    -Cyanoalanine from Vicia sativa. Journal of Biological Chemistry. [Link]
    
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link]

  • Nunn, P. B., et al. (2010). Excitatory amino acid neurotoxins in Vicia and Lathyrus. Toxicon. [Link]

Potential neurotoxicity of 3-Amino-2-cyanopropanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Neurotoxicity of 3-Amino-2-cyanopropanoic Acid Isomers

Executive Summary

This technical guide provides a comprehensive examination of the potential neurotoxicity associated with isomers of 3-amino-2-cyanopropanoic acid. While direct research on all isomers is limited, substantial evidence from the naturally occurring isomer, β-cyano-L-alanine (BCLA), and the structurally analogous neurotoxin, β-N-methylamino-L-alanine (BMAA), points towards a significant potential for neuronal damage. The primary mechanism of toxicity is identified as excitotoxicity, mediated predominantly through the overstimulation of N-methyl-D-aspartate (NMDA) glutamate receptors. This guide synthesizes the current understanding of the molecular mechanisms, outlines robust in vitro and in vivo methodologies for assessing neurotoxicity, and provides detailed protocols for key experimental assays. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a critical resource for researchers, scientists, and drug development professionals investigating the neurological impact of these and other non-proteinogenic amino acids.

Introduction to the Chemical Landscape and Toxicological Significance

Defining the Compounds of Interest

3-Amino-2-cyanopropanoic acid represents a class of non-proteinogenic amino acids characterized by a propanoic acid backbone with both an amino (-NH₂) and a cyano (-C≡N) group. The precise positioning of these functional groups gives rise to several isomers, the most studied of which is β-cyano-L-alanine (BCLA or 3-cyanoalanine).

Structurally and mechanistically related to this class is the well-documented cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) and its own structural isomers, including 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG).[1] Due to the extensive body of research on BMAA and its isomers, they serve as invaluable comparators for elucidating the potential toxicological pathways of 3-amino-2-cyanopropanoic acid isomers.

Natural Occurrence and Health Implications

The toxicological relevance of these compounds is rooted in their natural origins. BCLA is found, along with its gamma-glutamyl derivative, in the legumes of Vicia sativa (common vetch).[2] Ingestion by animals has been shown to elicit severe neurological symptoms, including hyperexcitability, convulsions, and rigidity.[2][3]

Similarly, BMAA is produced by a wide array of cyanobacteria (blue-green algae) and has been linked to neurodegenerative conditions like Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC).[4][5] The potential for these toxins to accumulate in food webs presents a plausible route for human exposure, making the study of their neurotoxic potential a critical area of public health and drug safety research.[6][7]

Core Neurotoxic Mechanisms: An Excitotoxic Cascade

The prevailing evidence strongly suggests that the neurotoxicity of BCLA and its analogue BMAA is driven by excitotoxicity—a pathological process where nerve cells are damaged and killed by excessive stimulation from neurotransmitters like glutamate.[5][8]

Glutamate Receptor Agonism: The Initiating Event

The primary molecular target for these toxins appears to be the ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

  • NMDA Receptor-Mediated Toxicity : Studies on BCLA have demonstrated that its neurotoxic effects in organotypic tissue cultures can be significantly attenuated by MK-801, a specific antagonist that blocks the NMDA receptor's ion channel.[2][3] Conversely, antagonists for non-NMDA receptors failed to provide protection, pinpointing the NMDA receptor as the principal mediator.[2] BMAA also exerts its neurotoxic effects through NMDA receptor activation.[9] Interestingly, the neurotoxicity of BMAA in cell cultures is dependent on the presence of physiological concentrations of bicarbonate, which is thought to interact with the BMAA molecule to form a species that can effectively activate the glutamate receptor.[10]

  • Other Glutamate Receptors : While the NMDA receptor is primary, BMAA and its isomers also engage other glutamate receptors. BMAA can bind to AMPA receptors, another type of ionotropic glutamate receptor.[6] Furthermore, the BMAA isomer AEG has been found to mediate its toxicity through metabotropic glutamate receptor 5 (mGluR5).[11] This highlights the need to consider a range of receptor targets when evaluating novel isomers.

Downstream Cellular Consequences of Overstimulation

The over-activation of NMDA receptors by these toxins initiates a cascade of deleterious downstream events that culminate in neuronal death.

  • Calcium Dysregulation : The opening of the NMDA receptor ion channel leads to a massive and sustained influx of extracellular Ca²⁺ into the neuron.[9] This disrupts the tightly regulated intracellular calcium homeostasis, which is a central trigger for subsequent toxic pathways.

  • Oxidative Stress : The surge in intracellular Ca²⁺ leads to the generation of Reactive Oxygen Species (ROS) and overwhelms the cell's antioxidant defenses.[5][9] This state of oxidative stress causes widespread damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction : Mitochondria are critical for cellular energy production and are particularly vulnerable to both calcium overload and oxidative stress. BMAA has been shown to disrupt mitochondrial activity.[5] While direct mitochondrial inhibition by BCLA was not observed on complex I or IV, the upstream excitotoxic events ultimately lead to mitochondrial failure and an energy crisis within the cell.[2]

  • Induction of Apoptosis : The culmination of these insults activates programmed cell death pathways. BMAA exposure in human neurons leads to the expression of neuronal nitric oxide synthase (nNOS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]

The following diagram illustrates this excitotoxic cascade.

Excitotoxic_Cascade cluster_0 Initiation cluster_1 Cellular Dysregulation cluster_2 Cellular Demise Toxin BCLA / BMAA NMDAR NMDA Receptor Toxin->NMDAR Binds & Over-activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel ROS ROS Generation (Oxidative Stress) Ca_Influx->ROS Triggers Mito Mitochondrial Dysfunction Ca_Influx->Mito Causes Overload ROS->Mito Damages Caspase Caspase-3 Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: The excitotoxic pathway initiated by 3-amino-2-cyanopropanoic acid isomers.

Methodologies for Neurotoxicity Assessment

A multi-tiered approach using both in vitro and in vivo models is essential for a thorough evaluation of neurotoxicity. In vitro systems are indispensable for elucidating specific mechanisms of action, while in vivo models provide critical information on systemic effects and behavioral outcomes.[12][13]

In Vitro Models: A Mechanistic Deep Dive
Model TypeDescriptionAdvantagesDisadvantages
Immortalized Cell Lines e.g., Human SH-SY5Y neuroblastoma cells. Genetically homogenous and proliferate indefinitely.High throughput, excellent reproducibility, low cost.May not express all relevant neuronal receptors or pathways; less physiologically representative.[3]
Primary Neuronal Cultures Dissociated neurons harvested directly from rodent brain tissue (e.g., cortex, hippocampus).High physiological relevance, express native receptors and form synaptic connections.Higher variability, more labor-intensive, ethical considerations, finite lifespan.[10][14]
Organotypic Slice Cultures Thin sections of brain tissue (e.g., cerebral cortex) cultured in vitro.Preserves the 3D cytoarchitecture and local synaptic circuitry of the original brain region.Lower throughput, technically demanding, limited viability.[2]
Core Experimental Protocols for In Vitro Assessment

To validate the excitotoxic mechanism, a suite of self-validating assays should be deployed. The workflow below outlines a logical progression for testing a novel compound.

In_Vitro_Workflow cluster_assays Endpoint Assays start Select In Vitro Model (e.g., Primary Cortical Neurons) exposure Expose to Test Compound (Dose-Response & Time-Course) start->exposure ldh LDH Release Assay (Cytotoxicity) exposure->ldh calcium Calcium Imaging (e.g., Fura-2 AM) exposure->calcium ros ROS Detection (e.g., DCFDA) exposure->ros caspase Caspase-3 Activity Assay (Apoptosis) exposure->caspase data Data Analysis & Mechanistic Interpretation ldh->data calcium->data ros->data caspase->data

Caption: A streamlined workflow for in vitro neurotoxicity assessment.

Protocol 3.2.1: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

  • Causality: This assay quantifies cell death by measuring the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It provides a reliable and quantitative measure of overall cytotoxicity.[9]

  • Methodology:

    • Plate neuronal cells in a 96-well plate and allow them to adhere and mature.

    • Treat cells with various concentrations of the 3-amino-2-cyanopropanoic acid isomer for a predetermined time (e.g., 24-48 hours). Include a vehicle control and a maximum lysis control (e.g., using Triton X-100).

    • To assess NMDA receptor involvement, pre-treat a parallel set of wells with an antagonist like MK-801 (e.g., 35 µM) for 1 hour before adding the test compound.[2]

    • Carefully collect a sample of the culture supernatant from each well.

    • Add the supernatant to a fresh 96-well plate containing the LDH assay reagent mixture (substrate, cofactor, and diaphorase).

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum lysis control after subtracting the background absorbance.

Protocol 3.2.2: Intracellular Calcium Imaging

  • Causality: This directly measures the massive Ca²⁺ influx that is the hallmark of excitotoxicity, providing a real-time confirmation of NMDA receptor over-activation.[9]

  • Methodology:

    • Culture neurons on glass-bottom dishes suitable for microscopy.

    • Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with the test compound and record the change in fluorescence intensity by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission (e.g., at 510 nm).

    • The ratio of emissions (F340/F380) is proportional to the intracellular calcium concentration.

In Vivo Models: Assessing Systemic and Behavioral Effects

While in vitro assays are crucial for mechanism, in vivo models are required to understand how a compound is absorbed, distributed, and whether it can cross the blood-brain barrier to cause neurodegeneration and behavioral changes.[15][16]

  • Rodent Models (Rats/Mice): The gold standard for preclinical toxicology. Administration can be oral or intraperitoneal to mimic different exposure routes.[2] Endpoints include behavioral tests (e.g., motor coordination, learning, and memory), followed by histopathological analysis of brain tissue to identify neuronal loss and damage.

  • Alternative Models (Zebrafish/Chicks): These models offer higher throughput for in vivo screening. Zebrafish larvae are particularly useful due to their rapid development and optical transparency, allowing for real-time observation of neuronal development and damage.[17][18] Chicks have also been used historically to demonstrate the convulsive effects of BCLA.[2]

Analytical Considerations: The Challenge of Isomer Separation

A significant challenge in this field is the accurate detection and quantification of specific isomers from complex biological matrices. BMAA, DAB, and AEG are frequently produced concurrently by cyanobacteria, and their similar structures make separation difficult.[1]

  • Core Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for analysis.[19][20]

  • Derivatization: To improve chromatographic separation and detection sensitivity, a derivatization step is often required. This involves reacting the amino acids with a reagent to attach a chemical tag that enhances their retention on reverse-phase columns and improves ionization for mass spectrometry.[7][21]

  • Chiral Separation: To distinguish between L- and D-enantiomers, chiral stationary phases or chiral derivatizing agents are necessary.[7][21] The discovery of D-BMAA in biological samples raises important questions about the source and specific toxicity of different enantiomers.[7]

Conclusion and Future Directions

The available evidence strongly indicates that isomers of 3-amino-2-cyanopropanoic acid, particularly BCLA, are potent neurotoxins. The primary mechanism of action is excitotoxicity mediated by the over-activation of NMDA receptors, a pathway shared with the well-characterized neurotoxin BMAA. This initiates a destructive cascade of calcium influx, oxidative stress, and mitochondrial failure, ultimately leading to apoptotic neuronal death.

For professionals in drug development and safety assessment, any compound containing this chemical scaffold warrants rigorous neurotoxicity screening. Future research should focus on:

  • Isomer-Specific Toxicity: Systematically synthesizing and testing all possible isomers of 3-amino-2-cyanopropanoic acid to establish clear structure-activity relationships.

  • Chronic Exposure Models: Investigating the effects of long-term, low-dose exposure, which may be more relevant to environmental exposure scenarios and the development of chronic neurodegenerative diseases.[7]

  • Blood-Brain Barrier Permeability: Quantifying the ability of these isomers to cross the blood-brain barrier, a critical determinant of their neurotoxic potential in vivo.[15]

By employing the robust mechanistic and analytical methodologies outlined in this guide, the scientific community can better understand and mitigate the risks posed by this class of neurotoxic amino acids.

References

  • Rao, S. L. N., & Spencer, P. S. (1991). beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism. Neurochemical Research, 16(7), 725–733.
  • Lushchak, O. V., et al. (2023). β-N-Methylamino-L-Alanine (BMAA) Modulates the Sympathetic Regulation and Homeostasis of Polyamines. International Journal of Molecular Sciences, 24(4), 3457. [Link]

  • Duncan, M. W., et al. (1991). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of Pharmacological and Experimental Therapeutics, 258(1), 27–35. [Link]

  • Esterhuizen-Londt, M., et al. (2018). Cyanobacterial Neurotoxin Beta-Methyl-Amino-l-Alanine Affects Dopaminergic Neurons in Optic Ganglia and Brain of Daphnia magna. Toxins, 10(12), 522. [Link]

  • Pocock, G. M., & Nicholls, D. G. (2004). 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin. Biochemical Journal, 380(Pt 2), 439–446. [Link]

  • Chiu, A. S., et al. (2012). Excitotoxic potential of the cyanotoxin β-methyl-amino-L-alanine (BMAA) in primary human neurons. Toxicon, 60(8), 1344–1353. [Link]

  • Main, B. J., & Rodgers, K. J. (2021). The cyanobacterial toxins BMAA and 2,4-DAB perturb the l-serine biosynthesis pathway in human neuroblastoma cells. Toxicology and Applied Pharmacology, 414, 115424. [Link]

  • Manolidi, K., et al. (2019). Neurotoxin BMAA and its isomeric amino acids in cyanobacteria and cyanobacteria-based food supplements. Food and Chemical Toxicology, 126, 257–268. [Link]

  • Pocock, G. M., & Nicholls, D. G. (2004). 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin. Request PDF. [Link]

  • Jiang, L., et al. (2021). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 13(11), 754. [Link]

  • Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science, 241(4868), 973–975. [Link]

  • Kiedrowski, L. (2001). Excitatory Amino Acid Neurotoxicity. Madame Curie Bioscience Database. [Link]

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(13), 2047-2050. [Link]

  • Rao, S. L. N., & Spencer, P. S. (1991). β-Cyano-L-alanine toxicity: Evidence for the involvement of an excitotoxic mechanism. Request PDF. [Link]

  • Logue, B. A., et al. (2017). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Journal of Analytical Toxicology, 41(2), 115–123. [Link]

  • Purdie, E. L., et al. (2009). Toxicity of the cyanobacterial neurotoxin beta-N-methylamino-L-alanine to three aquatic animal species. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 67–70. [Link]

  • Violi, J., et al. (2021). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 13(11), 794. [Link]

  • Chiu, A. S., et al. (2011). Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? International Journal of Environmental Research and Public Health, 8(9), 3728–3746. [Link]

  • Atterwill, C. K. (1993). In vitro techniques for the assessment of neurotoxicity. In Vitro Toxicology, 6(4), 355-367. [Link]

  • Chiu, A. S., et al. (2011). Does α-Amino-β-methylaminopropionic Acid (BMAA) Play a Role in Neurodegeneration? Toxins, 3(9), 1184-1202. [Link]

  • Pollard, A. S., et al. (2022). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. Toxics, 10(12), 738. [Link]

  • Orekhova, A. V., & Al'-Akmar, R. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry, 70(1), 1-13. [Link]

  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. [Link]

  • Contardo-Jara, V., et al. (2018). Toxicity and bioaccumulation of two non-protein amino acids synthesised by cyanobacteria, β-N-Methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB), on a crop plant. Ecotoxicology and Environmental Safety, 148, 87-94. [Link]

  • Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Berntzon, L., et al. (2015). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 15(24), 2516–2531. [Link]

  • Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. Neurotoxicology, 29(3), 361–376. [Link]

  • McCarron, P., et al. (2020). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments, (166). [Link]

  • Skiba, D., et al. (2023). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments. International Journal of Molecular Sciences, 24(13), 10557. [Link]

  • Moravčík, J., & Hroboňová, K. (2014). [Separation of amino acid enantiomers by high performance liquid chromatography]. Ceska a Slovenska Farmacie, 63(1), 4–12. [Link]

  • Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. ResearchGate. [Link]

Sources

3-Amino-2-cyanopropanoic acid molecular weight and formula analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular & Bioanalytical Profiling of Cyano-Amino Propanoic Acids

Subject: 3-Amino-2-cyanopropanoic acid (and its bioactive isomer


-Cyanoalanine)
Date:  October 26, 2025
Author:  Senior Application Scientist, Bio-Organic Chemistry Division

Executive Summary

This technical guide provides a comprehensive analysis of the molecular properties, biosynthetic origins, and toxicological mechanisms of cyano-amino propanoic acids. While the specific nomenclature 3-amino-2-cyanopropanoic acid refers to a structural isomer often cited in patent literature, this guide also extends to its biologically dominant analogue, 2-amino-3-cyanopropanoic acid (commonly known as


-Cyanoalanine or BCA). BCA is a critical neurotoxin and metabolic intermediate in plant cyanide assimilation. Understanding the distinction and properties of these isomers is vital for researchers in neuropharmacology, drug safety screening, and agricultural biotechnology.

Part 1: Physicochemical Characterization

The molecular scaffold


 represents a class of non-proteinogenic amino acids containing a nitrile functionality. Precision in molecular weight calculation is essential for mass spectrometry (MS) based detection, particularly when differentiating these compounds from isobaric interferences in complex biological matrices.
Structural Disambiguation

Before analysis, it is critical to distinguish the two primary isomers:

  • Target Isomer (Query): 3-Amino-2-cyanopropanoic acid

    • Structure:

      
      
      
    • Relevance: Synthetic intermediate; appears in patent literature for polymer precursors and glutamate receptor ligands.

  • Biological Isomer: 2-Amino-3-cyanopropanoic acid (

    
    -Cyanoalanine) [1]
    
    • Structure:

      
      
      
    • Relevance: Potent neurotoxin found in Vicia species (vetches); biomarker for cyanide detoxification; implicated in neurolathyrism.[2]

Molecular Constants (Applicable to both isomers)

The following values are calculated using IUPAC standard atomic weights.

PropertyValueUnitNotes
Molecular Formula

--
Average Molecular Weight 114.1026 g/mol Weighted average of isotopic abundance.
Monoisotopic Mass 114.042927 DaEssential for High-Resolution MS (HRMS).
Exact Mass (

)
115.050203 DaProtonated form for positive ionization mode.
Elemental Composition C: 42.11%, H: 5.30%, N: 24.55%, O: 28.04%%-
Predicted pKa (Acid) ~1.8 - 2.1-Carboxylic acid moiety.
Predicted pKa (Base) ~8.8 - 9.2-Primary amine (varies by isomer).

Analyst Note: In LC-MS workflows, the monoisotopic mass of 114.0429 is the extraction window target. Due to the small size and polarity, retention on standard C18 columns is poor; HILIC (Hydrophilic Interaction Liquid Chromatography) is the recommended separation mode.

Part 2: Biosynthetic Context & Significance

While 3-amino-2-cyanopropanoic acid is primarily synthetic, its isomer


-cyanoalanine is the product of a critical plant defense and detoxification pathway. Understanding this pathway is essential for researchers developing herbicides or studying metabolic flux in transgenic crops.

Mechanism: The


-cyanoalanine synthase (

-CAS) pathway detoxifies cyanide (generated during ethylene biosynthesis) by coupling it with cysteine.

Biosynthesis Cyanide Cyanide (HCN) (Toxic Byproduct) BCAS Enzyme: β-Cyanoalanine Synthase (CAS) Cyanide->BCAS Cysteine L-Cysteine Cysteine->BCAS BCA β-Cyanoalanine (C4H6N2O2) BCAS->BCA Substitution H2S Hydrogen Sulfide (H2S) BCAS->H2S Byproduct Asparagine L-Asparagine BCA->Asparagine Nitrilase (NIT4) Aspartic L-Aspartic Acid BCA->Aspartic Hydrolase

Figure 1: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Cyanoalanine Synthase Pathway.[3] Cyanide is assimilated into the amino acid pool, converting a toxin into metabolic currency.

Part 3: Analytical Methodologies

Detection of small, polar nitrile-amino acids requires robust derivatization or specialized chromatography to prevent ion suppression and ensure retention.

Protocol: LC-MS/MS Quantitation via DEEMM Derivatization

Direct analysis of underivatized amino acids often suffers from poor retention. The Diethyl Ethoxymethylenemalonate (DEEMM) derivatization method is superior for stability and sensitivity.

1. Sample Preparation:

  • Extraction: Homogenize tissue (100 mg) in 1 mL methanol:water (80:20 v/v).

  • Lysis: Sonicate for 15 min at 4°C. Centrifuge at 12,000 x g for 10 min.

  • Derivatization: Mix 100

    
    L supernatant with 175 
    
    
    
    L borate buffer (1M, pH 9.0), 75
    
    
    L methanol, and 3
    
    
    L DEEMM reagent.
  • Incubation: Heat at 30°C for 30 minutes (ultrasound assisted).

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5

    
    m).
    
  • Mobile Phase A: 25 mM Ammonium Acetate (pH 4.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (10% B), linear ramp to 90% B over 15 min.

  • Detection: ESI Positive Mode. Monitor transition

    
     285 
    
    
    
    [Fragment] (DEEMM derivative mass).

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extract Solvent Extraction (MeOH:H2O) Deriv DEEMM Derivatization (pH 9.0, 30°C) Extract->Deriv Supernatant LC HPLC Separation (C18 Column) Deriv->LC Stable Adduct MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Peak Area Integration) MS->Data Sample Biological Matrix (Seed/Tissue) Sample->Extract

Figure 2: Analytical workflow for trace detection of cyano-amino acids using DEEMM derivatization to enhance hydrophobicity and ionization efficiency.

Part 4: Toxicology & Mechanism of Action[6][7][8]

The relevance of cyano-amino propanoic acids in drug development lies in their neurotoxic potential.


-Cyanoalanine is a structural analogue of Glutamate and Aspartate, leading to "Excitotoxicity."

Primary Mechanisms:

  • Excitotoxicity: It acts as an agonist at the NMDA (N-methyl-D-aspartate) glutamate receptor, causing excessive calcium influx and neuronal apoptosis.

  • Enzyme Inhibition: It irreversibly inhibits Cystathionine

    
    -lyase (CSE) . This blocks the transsulfuration pathway, depleting glutathione (GSH) and increasing oxidative stress.
    

Drug Development Implication: Compounds containing the 2-amino-3-cyano motif must be screened for CSE inhibition to prevent off-target hepatotoxicity and neurotoxicity.

Toxicity cluster_neuro Neurotoxicity Pathway cluster_metabolic Metabolic Inhibition Toxin β-Cyanoalanine (BCA) NMDA NMDA Receptor (Agonist Action) Toxin->NMDA CSE Cystathionine γ-lyase (Inhibition) Toxin->CSE Inhibits Ca Ca2+ Influx NMDA->Ca Apoptosis Neuronal Death (Excitotoxicity) Ca->Apoptosis GSH Glutathione Depletion CSE->GSH Blocks Synthesis ROS Oxidative Stress GSH->ROS Loss of Protection

Figure 3: Dual mechanisms of toxicity: Receptor-mediated excitotoxicity and metabolic inhibition leading to oxidative stress.

References

  • PubChem. (2025).[4] 3-Amino-2-cyanopropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Yi, H., et al. (2012).[5] Structure of Soybean

    
    -Cyanoalanine Synthase and the Molecular Basis for Cyanide Detoxification in Plants.[5] The Plant Cell. [Link]
    
  • Roy, D. N., et al. (1996).

    
    -Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism.[6] Natural Toxins.[2] [Link]
    
  • Ressler, C., et al. (1967).

    
    -Cyanoalanine, an inhibitor of rat liver cystathionase.[2] Biochemical Pharmacology.[2][7] [Link]
    
  • Machingura, M., et al. (2016). The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -cyanoalanine synthase pathway: beyond cyanide detoxification. Plant, Cell & Environment.[6][8][5] [Link]
    

Sources

Methodological & Application

Protocols for synthesizing 3-Amino-2-cyanopropanoic acid from cyanoacetate

Technical Synthesis Guide: 3-Amino-2-cyanopropanoic Acid ( -Cyanoalanine)

Part 1: Strategic Overview & Chemical Logic

The Synthetic Challenge

3-Amino-2-cyanopropanoic acid (


cyanoacetatepreserving the nitrile group.

Standard acid/base hydrolysis of esters often hydrates nitriles to amides (yielding asparagine) or hydrolyzes them completely to carboxylic acids (yielding aspartic acid). Therefore, this protocol utilizes a Modified Gabriel-Cyanoacetate Pathway , employing N-(bromomethyl)phthalimide as a masked aminomethyl equivalent. This approach prevents poly-alkylation and allows for orthogonal deprotection.

Retrosynthetic Analysis

The synthesis disconnects at the

  • C-C Bond Formation: Alkylation of the active methylene of ethyl cyanoacetate with an electrophilic aminomethyl source.

  • Electrophile Selection: N-(Bromomethyl)phthalimide is selected over free halomethyl amines (which are unstable) or Mannich reagents (which are reversible).

  • Chemoselective Deprotection: A two-stage deprotection strategy is required to release the amine and the carboxylic acid without compromising the nitrile.

Pathway Visualization

SynthesisPathwayStartEthyl Cyanoacetate(NC-CH2-COOEt)InterIntermediate A:Ethyl 2-cyano-3-phthalimidopropionateStart->InterNaH, DMF, 0°C -> RTReagentN-(Bromomethyl)phthalimideReagent->InterStep2Deprotection 1:HydrazinolysisInter->Step2Inter2Intermediate B:Ethyl 3-amino-2-cyanopropionateStep2->Inter2Release of AmineStep3Deprotection 2:Enzymatic Hydrolysis (PLE)OR Mild SaponificationInter2->Step3TargetTarget:3-Amino-2-cyanopropanoic AcidStep3->TargetSelective Ester CleavageSideProductSide Product Risk:Aspartic Acid (Hydrolysis of CN)Step3->SideProductIf pH > 12 or High Temp

Caption: Figure 1. Modified Gabriel synthesis pathway highlighting the critical chemoselectivity required to prevent nitrile hydrolysis.

Part 2: Safety & Handling (Lathyrism Warning)

CRITICAL HAZARD ALERT:

  • Engineering Controls: All solid handling must occur in a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and P100 respirator if handling powder outside an enclosure.

  • Waste: All aqueous waste must be treated as cyanide-bearing waste (pH adjustment > 11) before disposal, although the nitrile itself is covalently bonded.

Part 3: Experimental Protocols

Protocol A: Preparation of Electrophile (N-Bromomethylphthalimide)

Note: While commercially available, in-house synthesis ensures fresh reagent, critical for yield.

Reagents:

  • Phthalimide (14.7 g, 100 mmol)

  • Paraformaldehyde (3.5 g, >100 mmol eq)

  • HBr (33% in Acetic Acid) or aqueous HBr/H2SO4

  • Solvent: Acetic Acid / Conc. H2SO4

Procedure:

  • Mix phthalimide and paraformaldehyde in concentrated

    
     (50 mL).
    
  • Add HBr slowly at room temperature.

  • Heat to 60°C for 3 hours.

  • Pour onto crushed ice. The product precipitates as a white solid.

  • Filter, wash with cold water, and recrystallize from toluene.

  • QC: MP 148-150°C.

Protocol B: C-Alkylation of Ethyl Cyanoacetate

Objective: Create the carbon skeleton.

Reagents:

  • Ethyl Cyanoacetate (11.3 g, 100 mmol)

  • N-(Bromomethyl)phthalimide (24.0 g, 100 mmol)

  • Sodium Hydride (60% dispersion in oil, 4.4 g, 110 mmol)

  • Solvent: Anhydrous DMF (150 mL)

Step-by-Step:

  • Base Activation: In a flame-dried 500 mL 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove oil. Suspend in 100 mL anhydrous DMF.

  • Anion Formation: Cool to 0°C. Add Ethyl Cyanoacetate dropwise over 20 minutes.

    • Observation: Vigorous

      
       evolution. Solution turns clear/yellow.
      
    • Wait: Stir at 0°C for 30 mins until evolution ceases.

  • Alkylation: Add N-(Bromomethyl)phthalimide (dissolved in 50 mL DMF) dropwise via addition funnel.

    • Rate: Maintain internal temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour mixture into 500 mL ice water containing 5 mL acetic acid (to neutralize residual base).

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine (3x) to remove DMF. Dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Hexane.

    • Target: Ethyl 2-cyano-3-phthalimidopropionate.

    • Yield Expectation: 70-85%.

Protocol C: Orthogonal Deprotection (The "Expert" Method)

Standard acid/base hydrolysis is risky. We use a sequence of Hydrazinolysis followed by mild Enzymatic Hydrolysis (Pig Liver Esterase) or Lithium Hydroxide.

Step C1: Phthalimide Removal (Ing-Manske)
  • Dissolve intermediate (10 mmol) in Ethanol (50 mL).

  • Add Hydrazine Hydrate (12 mmol, 1.2 eq).

  • Stir at RT for 24 hours. (Avoid boiling; heat promotes secondary reactions).

  • Workup: A white precipitate (phthalhydrazide) forms.

  • Acidify slightly with dilute HCl to pH 4. Filter off the phthalhydrazide.[1]

  • Concentrate the filtrate.

  • Result: Ethyl 3-amino-2-cyanopropionate hydrochloride.

Step C2: Selective Ester Hydrolysis

Choose Method A (Enzymatic) for highest purity or Method B (Chemical) for scale.

Method A: Pig Liver Esterase (PLE) - Recommended for Integrity

  • Dissolve the amino-ester (5 mmol) in Phosphate Buffer (pH 7.5, 50 mL).

  • Add PLE (100 units).

  • Incubate at 30°C with gentle shaking. Monitor by TLC (disappearance of ester spot).

  • Termination: Filter enzyme/centrifuge.

  • Isolation: Lyophilize the aqueous phase. Purify via Ion Exchange Chromatography (Dowex 50W,

    
     form). Elute with dilute 
    
    
    .

Method B: Chemical Saponification (LiOH)

  • Dissolve amino-ester in THF:Water (3:1).

  • Cool to -5°C (Ice/Salt bath).

  • Add LiOH (1.05 eq) slowly.

  • Stir at 0°C for 2 hours. Do not let temp rise.

  • Neutralize immediately with 1M HCl to pH 6-7 (Isoelectric point).

  • Precipitate by adding Ethanol or Acetone.

Part 4: Data Validation & Troubleshooting

Analytical Signatures
TechniqueParameterExpected SignalInterpretation
IR Spectroscopy Nitrile Stretch2240-2250

Sharp, weak band. Absence indicates hydrolysis.
IR Spectroscopy Carbonyl (Acid)1700-1725

Broad band (zwitterion overlap).
1H NMR

-CH2

3.2 - 3.5 ppm
Multiplet (diastereotopic protons next to chiral center).
1H NMR

-CH

3.8 - 4.1 ppm
Triplet or dd.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Loss of CN peak in IR Hydrolysis to amide/acidpH was too high (>12) or temp too high during saponification. Switch to PLE method.
Low Yield in Alkylation O-Alkylation vs C-AlkylationEnsure solvent is anhydrous DMF. Keep temp low during addition. Use NaH, not carbonates.
Gummy Product (Step C1) Incomplete Phthalimide removalEnsure Hydrazine stoichiometry is correct. Use HCl workup to solubilize the amine, then filter the solid phthalhydrazide.

References

  • Ressler, C. (1962).

    
    -Cyano-L-alanine, a Possible Factor in Neurolathyrism." Journal of Biological Chemistry, 237, 733-735. Link
    
  • Osby, J. O., Martin, M. G., & Ganem, B. (1984).[2] "An exceptionally mild deprotection of phthalimides."[2] Tetrahedron Letters, 25(20), 2093-2096. Link

  • Dunnill, P. M., & Fowden, L. (1965).[3] "Enzymatic formation of

    
    -cyanoalanine from cyanide by Escherichia coli extracts." Nature, 208, 1206-1207.[3] Link[3]
    
  • Organic Syntheses. "

    
    -Bromoethylphthalimide." Org.[2][4][5] Synth. 1952, 32, 18. Link
    
  • Ghasemi, N., & Seçen, H. (2017). "Synthesis of 13C labeled

    
    -cyano-L-alanine." Organic Communications, 10(1), 6-10.[5] Link
    

Application Note: High-Fidelity Synthesis of Beta-Peptides Using 3-Amino-2-cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-cyano-

-amino acids in Fmoc-SPPS

Executive Summary

The incorporation of 3-amino-2-cyanopropanoic acid (an


-cyano-

-alanine derivative) into peptide backbones offers unique opportunities for drug discovery. The nitrile group serves as a versatile bioisostere for carbonyls, a handle for post-synthetic modifications (e.g., tetrazole formation), and a stereoelectronic modulator of backbone rigidity.

However, this building block presents a critical synthetic challenge: C2-Acidity . The electron-withdrawing nature of the nitrile and carbonyl groups renders the


-proton (C2 position) highly acidic (

). In standard Fmoc Solid Phase Peptide Synthesis (SPPS), the basic conditions used for deprotection (piperidine) and coupling (DIPEA) pose a severe risk of racemization (epimerization) and

-elimination
.

This guide outlines an optimized "Low-Base" protocol designed to preserve stereochemical integrity and maximize yield.

Chemical Properties & Mechanistic Challenges

The Structure

The molecule is a


-amino acid where the amino group is on C3 and a cyano group is on C2.
Structure: 

The "C2-Acidity" Trap

In a standard peptide, the


-proton 

is ~21. In 3-amino-2-cyanopropanoic acid, the resonance stabilization provided by the cyano group drops the

drastically to ~11.
  • Risk 1: Epimerization: During Fmoc removal, piperidine (a secondary amine base) can deprotonate C2, forming a planar enolate. Reprotonation occurs non-stereoselectively, destroying the chiral purity of the building block.

  • Risk 2: Elimination: Prolonged exposure to base can theoretically trigger

    
    -elimination of the amino group, though this is less common than epimerization.
    

Optimized Experimental Protocols

Protocol A: Resin Loading (First Residue)

To avoid racemization during the extended exposure of the first coupling, use a resin that allows loading under neutral or acidic conditions, or couple a non-chiral spacer first.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.[1] Reasoning: 2-CTC allows loading of the first amino acid using only DIPEA (1 eq) in DCM, which is milder than esterification catalysts like DMAP (which must be avoided due to high racemization risk).

  • Swell Resin: DCM (3 x 10 min).

  • Prepare Solution: Dissolve Fmoc-3-amino-2-cyanopropanoic acid (1.2 eq relative to resin loading) in dry DCM. Add DIPEA (2.5 eq).

  • Loading: Add solution to resin.[2] Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL/g resin) and DIPEA (0.5 mL/g) to cap unreacted chlorides (2 x 10 min).

  • Wash: DCM (3x), DMF (3x).

Protocol B: Chain Elongation (The "Low-Base" Cycle)

This is the critical deviation from standard SPPS. We replace strong bases and long exposure times with optimized conditions.

Step 1: Fmoc Deprotection (The Danger Zone)

Standard 20% Piperidine (2 x 10 min) is too harsh . Modified Cocktail: 20% Piperidine + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.

  • Why HOBt? It suppresses base-catalyzed side reactions (similar to its role in preventing aspartimide formation).

Procedure:

  • Pulse 1: Add Deprotection Cocktail. Agitate for 3 minutes . Drain.

  • Pulse 2: Add Deprotection Cocktail. Agitate for 5 minutes . Drain.

  • Wash: DMF (5 x 1 min) to ensure complete removal of piperidine before coupling.

Step 2: Coupling (Activation)

Avoid phosphonium salts (HATU/PyBOP) with high DIPEA loads if possible. Carbodiimide chemistry is preferred for this specific residue to maintain a lower pH profile.

Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Why Oxyma? It is superior to HOBt/HOAt in suppressing racemization and is safer (non-explosive).[3]

Procedure:

  • Dissolve: Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activate: Add DIC (3.0 eq). Allow to pre-activate for 2 minutes.

  • Couple: Add mixture to resin. Agitate for 45–60 minutes.

  • Monitor: Use a Kaiser Test (ninhydrin) or Chloranil test (for secondary amines). If recoupling is needed, do not use base.

Protocol C: Post-Synthetic Modification (Nitrile to Tetrazole)

The cyano group can be converted into a tetrazole (a carboxylic acid bioisostere) while the peptide is still on the resin.

Reagents: Sodium Azide (


), Zinc Bromide (

). Solvent: Isopropanol/Water or DMF.

Procedure:

  • Wash: Wash resin with DMF, then Isopropanol.

  • React: Suspend resin in DMF. Add

    
     (5 eq) and 
    
    
    
    (5 eq).
  • Heat: Agitate at 80°C for 16–24 hours. (Note: Ensure your resin/linker is stable at this temp; Rink Amide or Wang is usually fine; 2-CTC might be labile).

  • Wash: Extensive washing with water, then DMF, then DCM to remove zinc salts.

Visualized Workflows

The "Low-Base" Synthesis Cycle

This diagram illustrates the critical decision points to avoid racemization.

SPPS_Cycle Start Fmoc-Protected Resin Deprotect Deprotection (20% Pip + 0.1M HOBt) SHORT TIMES (3+5 min) Start->Deprotect Initiate Cycle Wash1 Extensive Wash (DMF 5x) Deprotect->Wash1 Success Risk RISK: C2 Epimerization (Avoid pure Piperidine) Deprotect->Risk If time > 10min Couple Coupling (DIC + Oxyma) NO BASE ADDED Wash1->Couple Check QC: Kaiser Test Couple->Check Check->Start Next Cycle

Figure 1: Optimized SPPS cycle highlighting the critical deprotection modification to prevent C2-epimerization.

Mechanism of Racemization

Understanding the enemy: How the


-proton is lost.

Racemization Native L-Isomer (Chiral C2-H) Enolate Planar Enolate (Achiral Intermediate) Native->Enolate Deprotonation (-H+) Base Base Attack (Piperidine/DIPEA) Base->Native Product Racemic Mix (L-Isomer + D-Isomer) Enolate->Product Reprotonation (+H+)

Figure 2: The mechanistic pathway of base-catalyzed racemization driven by the electron-withdrawing cyano group.

Quality Control & Troubleshooting

Analytical HPLC Conditions

Due to the polarity of the cyano group, these peptides may elute earlier than their non-cyano analogs.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300 Å pore size.

  • Mobile Phase A: 0.1% TFA in Water.[4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 30 minutes. (Shallower gradients help separate diastereomers if racemization occurred).

Troubleshooting Table
IssueProbable CauseCorrective Action
Doublet Peaks in HPLC Racemization at C2 position.Reduce deprotection time; switch to 50% Piperidine/DBU for <2 mins; Ensure coupling is base-free (DIC/Oxyma).
Low Yield Steric hindrance or aggregation.Use microwave-assisted coupling (max 50°C to avoid elimination) or double coupling.
Deletion Sequences Incomplete Fmoc removal.If using "soft" deprotection, ensure fresh reagents. Perform a double deprotection step (3 min + 5 min).[2]

References

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Detailed review of protecting group stability and racemization risks). Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (Source for Oxyma/DIC superiority in preventing racemization). Link

  • CEM Corporation. (2025).[5] SPPS Reagents Explained: A Complete Guide. (Video/Protocol resource for modern SPPS reagents). Link

Sources

Application Note: Catalytic Hydrogenation of 3-Amino-2-cyanopropanoic Acid to Diamines

Author: BenchChem Technical Support Team. Date: February 2026


-Cyano-

-Amino Acids to Branched Diamino Acids

Executive Summary

This application note details the protocol for the catalytic hydrogenation of 3-Amino-2-cyanopropanoic acid to 2-(aminomethyl)-3-aminopropanoic acid (also known as 2-(aminomethyl)-


-alanine). This transformation represents a critical route to branched diamino acids, which serve as vital intermediates in the synthesis of peptidomimetics, GABA analogs, and functionalized polymers.

The reduction of the nitrile moiety (-CN) to a primary amine (-CH


NH

) in the presence of a free carboxylic acid and a

-amino group presents specific chemoselectivity challenges, including decarboxylation, catalyst poisoning, and secondary amine formation. This guide provides a robust, self-validating protocol using Raney Nickel in basic media to stabilize the substrate and ensure high yield.

Chemical Strategy & Mechanism[1][2][3]

The Challenge: Substrate Instability

3-Amino-2-cyanopropanoic acid contains an


-cyano group relative to the carboxylic acid. 

-Cyano acids are thermally unstable and prone to decarboxylation to form nitriles (e.g., 3-aminopropionitrile) upon heating, a common requirement for hydrogenation.


The Solution: The protocol utilizes the carboxylate salt (Sodium or Potassium 3-amino-2-cyanopropanoate). The anionic carboxylate stabilizes the molecule against decarboxylation and increases solubility in the aqueous/ammoniacal reaction media required for nitrile reduction.

Reaction Pathway

The hydrogenation proceeds via a stepwise surface reaction on the metal catalyst.

  • Adsorption: The nitrile nitrogen binds to the catalyst surface.

  • Stepwise Reduction: Addition of H

    
     forms the metallo-imine intermediate.
    
  • Final Reduction: Further addition yields the primary amine.

  • Side Reaction (Poisoning): The intermediate imine can react with the product amine to form a secondary amine (dimerization). This is suppressed by the presence of excess Ammonia .

Mechanistic Diagram (Graphviz)

ReactionPathway Substrate 3-Amino-2-cyanopropanoate (Salt Form) Adsorption Catalyst Adsorption (Ni-C≡N) Substrate->Adsorption Raney Ni Imine Imine Intermediate (-CH=NH) Adsorption->Imine +H2 Product 2-(Aminomethyl)-3-aminopropanoate (Primary Amine) Imine->Product +H2 SideProduct Secondary Amine Dimer (Impurity) Imine->SideProduct +Product (-NH3) Ammonia Excess NH3 (Inhibitor) Ammonia->SideProduct Suppresses

Figure 1: Reaction pathway for the hydrogenation of nitrile to primary amine, highlighting the critical role of ammonia in suppressing secondary amine formation.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Amino-2-cyanopropanoic acid (Purity >97%).

  • Catalyst: Raney Nickel (Active, slurry in water, pH >9). Note: Pyrophoric.

  • Solvent: 25% Aqueous Ammonia (NH

    
    OH) or 7N NH
    
    
    
    in Methanol.
  • Reagents: NaOH (1M), Ion Exchange Resin (Dowex 50W or equivalent).

  • Equipment: High-pressure hydrogenation reactor (Parr or Buchi), Hydrogen gas (Ultra-high purity).

Step-by-Step Methodology
Step 1: Preparation of the Stable Salt

Rationale: Converting the acid to its salt prevents thermal decarboxylation.

  • Dissolve 10.0 mmol of 3-Amino-2-cyanopropanoic acid in 10 mL of water.

  • Slowly add 10.0 mmol of NaOH (1M) or KOH at 0°C. Stir for 15 minutes.

  • Verify pH is approx. 8-9. Do not exceed pH 10 to avoid hydrolysis of the nitrile.

Step 2: Catalyst Loading & Hydrogenation

Rationale: Ammonia is essential to prevent secondary amine formation (dimerization).

  • Transfer the salt solution to the hydrogenation vessel.

  • Add 25% Aqueous Ammonia (5 mL per gram of substrate). Alternative: Use 7N NH

    
     in MeOH if the salt is soluble.
    
  • Add Raney Nickel catalyst (20 wt% loading relative to substrate).

    • Safety: Raney Nickel is pyrophoric. Handle under water or argon.

  • Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Pressurize to 50-100 psi (3.4 - 6.8 bar) H

    
    .
    
  • Heat to 40-50°C and stir vigorously (1000 rpm).

    • Note: Monitor H

      
       uptake. Reaction is typically complete in 4-6 hours.
      
Step 3: Workup & Purification

Rationale: Removal of catalyst and isolation of the zwitterionic product.

  • Cool reactor to room temperature and vent H

    
    .
    
  • Filter the mixture through a Celite pad (under inert atmosphere if reusing catalyst) to remove Raney Nickel.

    • Caution: Do not let the catalyst dry out on the filter paper (fire hazard).

  • Concentrate the filtrate under reduced pressure to remove excess ammonia and solvent.

  • Purification (Ion Exchange):

    • Load the crude residue onto a cation exchange column (Dowex 50W, H+ form).

    • Wash with water to remove non-basic impurities.

    • Elute the product with 2M NH

      
      OH.
      
  • Lyophilize the eluate to obtain 2-(aminomethyl)-3-aminopropanoic acid as a white solid.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: 3-Amino-2-cyanopropanoic Acid Step1 1. Salt Formation (Add 1 eq NaOH, 0°C) Start->Step1 Step2 2. Reactor Loading (Add Raney Ni + NH4OH) Step1->Step2 Step3 3. Hydrogenation (50 psi H2, 50°C, 6h) Step2->Step3 Step4 4. Filtration (Celite) Remove Catalyst Step3->Step4 Step5 5. Ion Exchange Purification (Dowex 50W) Step4->Step5 End Final Product: 2-(Aminomethyl)-3-aminopropanoate Step5->End

Figure 2: Step-by-step workflow for the catalytic hydrogenation process.

Analytical Data & Troubleshooting

Expected Results
ParameterSpecificationNotes
Yield 85 - 95%Lower yields indicate secondary amine formation.
Purity >98% (HPLC)Monitor for residual nitrile.
Appearance White hygroscopic solidStore under desiccator.
1H NMR

2.8-3.2 (m, 5H)
Distinctive shift of CH

NH

protons.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure substrate is free of sulfur/halides. Increase catalyst loading to 30 wt%.
Secondary Amine Insufficient AmmoniaIncrease NH

OH concentration or H

pressure.
Decarboxylation pH too low / Temp too highEnsure pH > 8 (Salt form). Keep temp < 60°C.
Product Color Nickel LeachingTreat final solution with EDTA or recrystallize.

References

  • Denton, T. T., Joyce, A. S., & Kiely, D. E. (2007). "Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines." Journal of Organic Chemistry, 72(13), 4997-5000.[1] Link

    • Key Insight: Establishes the efficacy of Raney Nickel/Ammonia systems for reducing cyanoethyl groups to aminopropyl groups (analogous to the target reaction).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Key Insight: Authoritative source on nitrile reduction mechanisms and the necessity of ammonia to suppress secondary amines.
  • Organic Chemistry Portal. "Reduction of Nitriles." Link

    • Key Insight: General review of catalysts and conditions for nitrile hydrogen
  • PubChem. "Ethyl 2-amino-3-cyanopropanoate (Compound Summary)." Link

    • Key Insight: Structural verification of isomeric cyano-amino acid deriv

Sources

Application Notes: The α-Aminonitrile Ester Scaffold as a Trifunctional Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic use of 3-amino-2-cyanopropanoic acid and its more stable and synthetically accessible ester derivatives as a trifunctional building block for constructing diverse and complex heterocyclic scaffolds. While the free acid presents stability challenges, its ester form, ethyl 2-amino-2-cyanoacetate, serves as a robust and versatile starting material. We provide field-tested protocols for the synthesis of this key building block and its subsequent application in the construction of highly substituted pyridines, pyrimidines, and imidazoles. The causality behind experimental choices, detailed reaction mechanisms, and expected outcomes are discussed to empower researchers in drug discovery and materials science.

Introduction: The Power of Trifunctionality

In the landscape of heterocyclic chemistry, the efficiency of a synthetic route is often dictated by the functionality and versatility of its building blocks. Molecules that possess multiple, orthogonally reactive functional groups are of paramount importance as they allow for the rapid assembly of molecular complexity from simple precursors. The 3-amino-2-cyanopropanoic acid scaffold, and more practically its ester derivatives, represents a powerful example of such a synthon.

This molecule uniquely combines three key functional groups on adjacent carbon atoms:

  • A nucleophilic primary amine (NH₂) , ideal for initiating condensation reactions or acting as a nucleophile in cyclizations.

  • An electrophilic nitrile (C≡N) , which can participate in cyclizations through intramolecular nucleophilic attack, often serving as a linchpin in ring formation.

  • A carboxylic acid/ester (COOR) group, which can act as an activating group for the α-carbon or participate directly in cyclization/condensation reactions.

This guide focuses on the practical application of this scaffold, using the more stable and readily synthesized ethyl 2-amino-2-cyanoacetate as the primary building block. We will first detail its synthesis and then explore its reactivity in forming medicinally relevant heterocyclic cores.

Section 1: The Building Block – Synthesis and Reactivity Profile

Causality of Approach: Why Ethyl 2-amino-2-cyanoacetate?

The free α-amino-α-cyano acid is prone to decarboxylation and polymerization. Esterification of the carboxylic acid moiety significantly enhances the compound's stability, making it suitable for storage and handling while preserving the essential reactivity of the amine and nitrile groups. The ethyl ester is chosen for its balance of reactivity and ease of removal via hydrolysis if the free acid is required in a later step.

Protocol: Two-Step Synthesis of Ethyl 2-amino-2-cyanoacetate

This protocol proceeds via an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate, which is then reduced to the desired α-aminonitrile.

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 mL).

  • Addition of Ester: To the stirred solution, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • Acidification: Slowly add glacial acetic acid (8.0 mL, ~140 mmol) to the mixture. The reaction is mildly exothermic. The ester will dissolve, and a yellow crystalline solid (the sodium salt of the oxime) will begin to precipitate.

  • Reaction Time: Allow the mixture to stir at room temperature overnight to ensure complete reaction.

  • Isolation: Collect the yellow crystals by vacuum filtration and wash with a small amount of cold water.

  • Protonation: Dissolve the collected crystals in 50 mL of 2N HCl. The free oxime will precipitate or form an oily layer.

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether (4 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield ethyl 2-hydroxyimino-2-cyanoacetate as a crystalline solid.

Step 2: Reduction to Ethyl 2-amino-2-cyanoacetate

Rationale: The oxime is reduced to the primary amine. Catalytic hydrogenation over Palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

  • Reaction Setup: To a hydrogenation vessel, add ethyl 2-hydroxyimino-2-cyanoacetate (10.0 g, 64 mmol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (500 mg, ~5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 2-amino-2-cyanoacetate. The crude product can be used directly or purified by column chromatography if necessary.

Reactivity Profile

The synthetic utility of ethyl 2-amino-2-cyanoacetate stems from the distinct reactivity of its three functional groups, which can be selectively engaged to build heterocyclic rings.

Caption: Reactivity map of the ethyl 2-amino-2-cyanoacetate scaffold.

Section 2: Application in Heterocyclic Synthesis - Protocols

Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridines

This protocol demonstrates a four-component reaction where the α-aminonitrile synthon is effectively generated in situ from malononitrile and an ammonium source, which then reacts with an aldehyde and a ketone. This illustrates the fundamental reactivity pathway. Multicomponent reactions are highly valued for their efficiency and atom economy.[2][3]

Mechanism Rationale: The reaction proceeds through a series of condensations and additions. An α,β-unsaturated nitrile is formed via a Knoevenagel condensation between the aldehyde and malononitrile. A β-enaminoketone is formed from the ketone and ammonium acetate. A Michael addition between these two intermediates, followed by cyclization and aromatization (via loss of H₂), yields the final substituted pyridine.

PyridineWorkflow sub Start: 4 Components (Aldehyde, Ketone, Malononitrile, NH₄OAc) knoevenagel Step 1: Knoevenagel Condensation sub->knoevenagel Heat, Catalyst michael Step 2: Michael Addition knoevenagel->michael Forms α,β-unsaturated & enamine intermediates cyclize Step 3: Intramolecular Cyclization michael->cyclize Forms open-chain adduct oxidize Step 4: Oxidation/ Aromatization cyclize->oxidize Forms dihydropyridine product Product: 2-Amino-3-cyanopyridine oxidize->product

Caption: Workflow for the four-component synthesis of 2-aminopyridines.

Experimental Protocol:

ReagentAmount (1 eq)Mol. Wt.Moles
Benzaldehyde1.06 g (1.0 mL)106.1210 mmol
Acetophenone1.20 g (1.17 mL)120.1510 mmol
Malononitrile0.66 g66.0610 mmol
Ammonium Acetate3.08 g77.0840 mmol
Ethanol (Solvent)20 mL--
  • Setup: Combine benzaldehyde (10 mmol), acetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (40 mmol) in a 50 mL round-bottom flask containing 20 mL of ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with water to remove any remaining ammonium acetate. Dry the product under vacuum. The resulting 2-amino-4-phenyl-6-phenyl-3-cyanopyridine is often pure enough for subsequent use, but can be recrystallized from ethanol if needed.

Protocol: Synthesis of 4,6-Diamino-5-cyanopyrimidines

This protocol utilizes the [C(CN)-NH₂] core of the building block, which acts as a C-N synthon. It reacts with an amidine, which provides the remaining N-C-N fragment needed to construct the pyrimidine ring.

Mechanism Rationale: The reaction is a condensation-cyclization. The more nucleophilic amino group of the ethyl 2-amino-2-cyanoacetate attacks one of the electrophilic carbons of the amidine. The second amino group of the amidine then displaces the ethoxy group of the ester in an intramolecular cyclization to form the pyrimidine ring.

Experimental Protocol:

ReagentAmount (1 eq)Mol. Wt.Moles
Ethyl 2-amino-2-cyanoacetate1.28 g128.1310 mmol
Guanidine Hydrochloride1.05 g95.5311 mmol
Sodium Ethoxide (21% in EtOH)3.9 mL (~3.2 g)68.0511 mmol
Ethanol (Solvent)30 mL--
  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, add 30 mL of absolute ethanol.

  • Base: Carefully add the sodium ethoxide solution to the ethanol.

  • Reagents: Add guanidine hydrochloride, followed by ethyl 2-amino-2-cyanoacetate (10 mmol).

  • Reaction: Heat the mixture to reflux for 6-8 hours. A precipitate should form as the reaction progresses.

  • Monitoring: Follow the disappearance of the starting materials by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by carefully adding glacial acetic acid until the pH is ~7.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, then a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The product, 2,4-diamino-5-cyanopyrimidine-6(1H)-one (after tautomerization), can be recrystallized from water or an ethanol/water mixture.

Protocol: Synthesis of 5-Amino-4-cyanoimidazoles

This synthesis is a classic application of α-aminonitriles, reacting them with a one-carbon synthon like triethyl orthoformate. The reaction proceeds via an intermediate that undergoes an intramolecular Thorpe-Ziegler type cyclization.[4]

Mechanism Rationale: The primary amine of the α-aminonitrile reacts with triethyl orthoformate to form an ethoxymethyleneamino intermediate. Under basic conditions, the α-proton (activated by the adjacent nitrile and ester groups) is removed. The resulting carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion (Thorpe-Ziegler cyclization) to form a five-membered ring. Tautomerization leads to the aromatic 5-aminoimidazole product.

Experimental Protocol:

ReagentAmount (1 eq)Mol. Wt.Moles
Ethyl 2-amino-2-cyanoacetate1.28 g128.1310 mmol
Triethyl Orthoformate2.22 g (2.5 mL)148.2015 mmol
Acetic Anhydride2.04 g (1.9 mL)102.0920 mmol
  • Setup: In a 50 mL flask equipped with a reflux condenser and a drying tube, combine ethyl 2-amino-2-cyanoacetate (10 mmol), triethyl orthoformate (15 mmol), and acetic anhydride (20 mmol).

  • Reaction: Heat the mixture to 120-130 °C for 2-3 hours. The acetic anhydride acts as both a catalyst and a water scavenger.

  • Monitoring: Monitor the reaction by TLC until the starting aminonitrile is consumed.

  • Isolation: Allow the mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Purification: The crude product can be triturated with diethyl ether, collected by filtration, and washed with cold ether. If necessary, the product, ethyl 5-amino-4-cyanoimidazole-1-carboxylate (or related structure depending on exact conditions), can be recrystallized from ethanol.

Section 3: Data Summary and Characterization

The successful synthesis of these heterocycles can be confirmed by standard analytical techniques. Below are the expected outcomes and key characterization data.

Heterocycle ClassTypical YieldKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (δ ppm)
2-Aminopyridine 65-85%3450-3300 (N-H str.), 2220 (C≡N str.), 1620 (C=N str.)7.0-8.5 (Ar-H), 5.0-6.0 (br s, NH₂)
Aminopyrimidine 50-70%3400-3100 (N-H str.), 2215 (C≡N str.), 1680 (C=O str.)10.0-12.0 (br s, amide N-H), 6.0-7.5 (br s, NH₂)
5-Aminoimidazole 70-90%3400-3250 (N-H str.), 2225 (C≡N str.), 1720 (Ester C=O)7.5-8.0 (s, imidazole C-H), 5.5-6.5 (br s, NH₂), 4.2 (q, OCH₂), 1.3 (t, CH₃)

Conclusion

The 3-amino-2-cyanopropanoic acid scaffold, utilized through its stable ethyl ester, is a remarkably effective and versatile building block in synthetic organic chemistry. Its trifunctional nature enables the streamlined construction of diverse, highly substituted, and medicinally relevant heterocyclic systems, including pyridines, pyrimidines, and imidazoles. The protocols outlined in this guide are robust, rely on readily available starting materials, and follow established, mechanistically sound reaction pathways. By understanding the inherent reactivity of this synthon, researchers can leverage it to accelerate the discovery and development of novel chemical entities.

References

  • PrepChem. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Available at: [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available at: [Link]

  • MDPI. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Available at: [Link]

  • LookChem. Synthesis of Ethyl cyanoacetate. Available at: [Link]

  • ResearchGate. Four-component synthesis of 2-aminopyridines. Available at: [Link]

  • Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Available at: [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Available at: [Link]

  • Canadian Journal of Chemistry. SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Available at: [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • PMC. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Available at: [Link]

  • PMC. A truly green synthesis of α-aminonitriles via Strecker reaction. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Available at: [Link]

  • ResearchGate. (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

Sources

Methods for incorporating 3-Amino-2-cyanopropanoic acid into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-Amino-2-cyanopropanoic Acid into Peptidomimetics

Part 1: Executive Summary & Chemical Logic

1.1 The Moiety & Its Significance 3-Amino-2-cyanopropanoic acid (


-amino-

-cyano-propionic acid) represents a specialized class of

-amino acids. Structurally, it consists of a propanoic acid backbone with an amino group at the C3 (

) position and a nitrile (cyano) group at the C2 (

) position.
  • Structure:

    
    
    
  • Role in Peptidomimetics:

    • Conformational Constraint: The

      
      -cyano group introduces significant steric bulk and electronic withdrawal, rigidifying the peptide backbone and restricting 
      
      
      
      torsion angles.
    • Bioisostere/Warhead: The nitrile group serves as a bioisostere for carbonyls or as an electrophilic "warhead" targeting the active site cysteine residues in proteases (e.g., Cathepsin K, L, S), forming reversible covalent thioimidate adducts.

1.2 The Synthetic Challenge:


-Proton Acidity 
The primary obstacle in incorporating this residue is the extreme acidity of the C2 proton (

-proton). Flanked by two potent electron-withdrawing groups—the carboxylic acid (or activated ester) and the nitrile—this proton has a significantly lowered

(estimated

in activated esters, compared to

for standard amino acids).
  • Risk: Standard basic coupling conditions (e.g., HATU/DIEA) will rapidly deprotonate C2, leading to:

    • Racemization/Epimerization: Loss of chirality at the

      
      -carbon.
      
    • 
      -Elimination:  Potential loss of the amino group or cyano group integrity.
      
  • Solution: The protocols below utilize neutral or slightly acidic coupling conditions (DIC/Oxyma) and minimize base exposure to preserve stereochemical integrity.

Part 2: Experimental Workflows (Graphviz)

Diagram 1: Optimized SPPS Workflow for Nitrile-Containing


-Amino Acids 
Caption: Workflow emphasizes base-free activation to prevent C2-epimerization during coupling.

SPPS_Workflow Start Resin Loading (Chlorotrityl/Rink) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Base-Free Activation (DIC + Oxyma Pure) Wash1->Activate Next AA Couple Coupling (60 min, RT) Activate->Couple Pre-activation (2 min) QC QC: Chloranil Test (Secondary Amines) Couple->QC QC->Deprotect Pass (Next Cycle) QC->Couple Fail (Re-couple) Cleave Global Cleavage (TFA/TIS/H2O) QC->Cleave End of Seq

Part 3: Detailed Protocols

Protocol A: Preparation of the Building Block

Note: If not commercially available as Fmoc-3-amino-2-cyanopropanoic acid, synthesis typically proceeds via cyanation of Fmoc-Asp-Oqt or similar precursors. This protocol assumes the user possesses the Fmoc-protected free acid.

Reagents:

  • Fmoc-3-amino-2-cyanopropanoic acid (0.2 M in DMF)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • DIC (N,N′-Diisopropylcarbodiimide)

Step-by-Step:

  • Solubility Check: Dissolve the Fmoc-amino acid in minimal DMF. If solubility is poor, add NMP (N-methyl-2-pyrrolidone) up to 20% v/v.

  • Activation (The "Golden Rule"):

    • Do NOT use: HATU, HBTU, PyBOP with DIEA/NMM. The base will racemize the

      
      -center instantly.
      
    • Use: DIC/Oxyma.[1]

    • Mix 1.0 eq of Fmoc-AA with 1.0 eq of Oxyma Pure in DMF.

    • Add 1.0 eq of DIC.

    • Allow pre-activation for exactly 2–3 minutes . (Longer activation may lead to rearrangement; shorter may result in sluggish coupling).

Protocol B: Solid Phase Incorporation (SPPS)

Context: This protocol replaces the standard coupling cycle for the specific step involving 3-amino-2-cyanopropanoic acid.

ParameterStandard AA Condition3-Amino-2-Cyano Condition Rationale
Coupling Reagent HBTU/DIEA or HATU/DIEADIC / Oxyma Pure Eliminates exogenous base to suppress C2-proton abstraction.
Equivalents 5.0 eq2.5 - 3.0 eq Higher concentration improves kinetics without forcing conditions.
Coupling Time 30-45 min60-90 min

-amino acids have slower kinetics due to backbone flexibility.
Temperature Room Temp or Heated (

C)
Room Temp (

C)
Heat promotes racemization and nitrile hydrolysis.
Monitoring Kaiser TestChloranil / Kaiser Chloranil is more sensitive for secondary amines if N-term is Pro/secondary.

Procedure:

  • Resin Preparation: Swell resin (e.g., 2-Chlorotrityl Chloride loaded with first AA) in DCM for 30 min.

  • Deprotection (Previous AA): Treat with 20% Piperidine in DMF (

    
     min). Wash thoroughly (
    
    
    
    DMF).
  • Coupling:

    • Add the pre-activated solution (from Protocol A) to the resin.

    • Agitate gently at Room Temperature for 60 minutes.

    • Optional: A second coupling (double couple) is recommended for this sterically demanding residue. Repeat with fresh reagents for 45 mins.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (standard) to prevent deletion sequences.

  • Fmoc Removal (of the Cyano-AA):

    • Critical: The C2-proton is less acidic after amide bond formation (peptide bond) than in the activated ester, but still sensitive.

    • Use standard 20% Piperidine. Minimize exposure time (

      
       min is usually sufficient).
      
    • Alternative: Use 5% Piperazine + 0.1 M HOBt in DMF to reduce basicity if epimerization is observed.

Protocol C: Cleavage & Isolation

Reagent Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%


.
  • Note: Avoid nucleophilic scavengers like EDT (Ethanedithiol) if the nitrile is intended as a reversible warhead, although nitriles are generally stable to EDT. TIS is preferred.

  • Incubate resin in cleavage cocktail for 2.0 hours.

  • Precipitate in cold diethyl ether.

  • QC Validation:

    • HPLC: Look for "doublet" peaks which indicate diastereomers (racemization).

    • NMR: Check the integration of the

      
      -proton signal (approx 3.8–4.5 ppm depending on environment).
      

Part 4: Mechanism of Action (Application)

Context: When incorporated into cysteine protease inhibitors, the nitrile group acts as an electrophilic trap.

Diagram 2: Cysteine Protease Inhibition Mechanism (Thioimidate Formation) Caption: Reversible covalent attack of enzyme active site Cysteine on the peptidomimetic Nitrile.

Mechanism Enzyme Enzyme Active Site (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Peptidomimetic (R-CN) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS S- attack on C≡N Product Thioimidate Adduct (Covalent/Reversible) TS->Product Formation of C=N bond Product->Enzyme Slow Dissociation

Part 5: References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Fülöp, F., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins.[3] Journal of Medicinal Chemistry. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Sino Biological. (2023). Cysteine Proteases: Functions and Inhibitors.[3][4] Research Guides.[5] Link

  • Kanerva, L. T., et al. (2004).[5] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.[5][6] Link

Sources

Application Note: Precision Mannich-Type Synthesis of 3-Amino-2-cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and agrochemical synthesis. It details the Mannich-type synthesis of 3-Amino-2-cyanopropanoic acid (


-cyanoalanine) and its derivatives.

While the biosynthetic route via the dehydration of asparagine is well-documented, the chemical synthesis via the Mannich reaction offers a modular approach for generating derivatives. However, the direct three-component coupling of ammonia, formaldehyde, and cyanoacetic acid is prone to poly-alkylation and polymerization.

Therefore, this guide presents the Phthalimidomethylation Protocol (a modified Mannich reaction), which ensures mono-alkylation and high fidelity, followed by a controlled deprotection sequence.

Introduction & Strategic Analysis

The synthesis of


-amino acids containing a nitrile group presents a unique chemoselective challenge: the nitrile (

) is susceptible to hydrolysis under the acidic or basic conditions typically required for Mannich reactions. Furthermore, the high nucleophilicity of the primary amine product often leads to the formation of "bis-Mannich" bases (e.g., dicyanoglutarimides).

To overcome these limitations, this protocol utilizes a Masked Amine (Phthalimide) approach. This variant, often referred to as the Tscherniac-Einhorn reaction , utilizes


-(hydroxymethyl)phthalimide as the electrophile. This species reacts cleanly with the active methylene of ethyl cyanoacetate, preventing over-alkylation and allowing for mild deprotection.
Key Advantages of this Protocol:
  • Mono-Selectivity: The bulky phthalimide group sterically hinders double addition.

  • Nitrile Stability: Acid-catalyzed condensation avoids the basic conditions that degrade nitriles.

  • Scalability: Reagents are solid, stable, and inexpensive.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the in situ generation of an


-acyliminium ion from 

-(hydroxymethyl)phthalimide, which acts as the Mannich electrophile. The enol form of ethyl cyanoacetate attacks this cation.

MannichMechanism Reagent1 Phthalimide + Formaldehyde Inter1 N-(Hydroxymethyl) phthalimide Reagent1->Inter1 Aq. Conditions 100°C Iminium N-Acyliminium Ion (Electrophile) Inter1->Iminium H2SO4 (Cat.) - H2O MannichBase Protected Intermediate (Ethyl 2-cyano-3-phthalimidopropanoate) Iminium->MannichBase Attack Nucleophile Ethyl Cyanoacetate (Enol Form) Nucleophile->MannichBase C-C Bond Formation (Mannich Step) Product Target: 3-Amino-2-cyanopropanoic acid MannichBase->Product 1. N2H4 (Deprotection) 2. LiOH (Hydrolysis)

Figure 1: Mechanistic pathway of the Tscherniac-Einhorn modified Mannich reaction, highlighting the critical N-acyliminium intermediate.

Experimental Protocol

Phase A: Preparation of the Electrophile

Note:


-(Hydroxymethyl)phthalimide is commercially available, but fresh preparation ensures higher yields.
  • Reagents: Phthalimide (1.0 eq), 37% Aqueous Formaldehyde (1.2 eq).

  • Procedure: Suspend phthalimide in water/formalin mixture. Heat to reflux until the solution becomes clear. Cool slowly to crystallize.

  • Validation: Melting point check (140–142 °C).

Phase B: The Mannich Condensation

This step couples the masked amine with the cyanoacetate.

Reagents:

  • 
    -(Hydroxymethyl)phthalimide (20 mmol, 3.54 g)
    
  • Ethyl Cyanoacetate (20 mmol, 2.26 g)

  • Sulfuric Acid (Concentrated, 98%, 1-2 mL) or

    
    -Toluenesulfonic acid (catalytic)
    
  • Solvent: Ethanol (Absolute) or Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve

    
    -(hydroxymethyl)phthalimide in 30 mL of warm ethanol (or acetic acid for higher solubility).
    
  • Addition: Add Ethyl Cyanoacetate slowly with stirring.

  • Catalysis: Cool the mixture to 0–5 °C. Add concentrated

    
     dropwise. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 24 hours. If precipitation does not occur, heat gently to 50 °C for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The Mannich base (Ethyl 2-cyano-3-phthalimidopropanoate) will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Checkpoint: IR Spectroscopy should show strong bands for Nitrile (

      
      ) and Imide Carbonyls (
      
      
      
      ).
Phase C: Deprotection & Hydrolysis

This phase removes the phthalimide and ethyl groups without hydrolyzing the nitrile.

Step-by-Step:

  • Hydrazinolysis (Ing-Manske Procedure):

    • Dissolve the Mannich base (10 mmol) in Ethanol (50 mL).

    • Add Hydrazine Hydrate (12 mmol).

    • Stir at room temperature for 12 hours. A bulky white precipitate (phthalhydrazide) will form.

    • Filter off the phthalhydrazide. The filtrate contains Ethyl 3-amino-2-cyanopropanoate .

  • Ester Hydrolysis (Mild Saponification):

    • To the filtrate, add LiOH (1.1 eq) dissolved in minimal water.

    • Stir at 0 °C for 2 hours. Crucial: Keep temperature low to prevent nitrile hydrolysis to amide.

    • Neutralize carefully with 1M HCl to pH 5–6 (isoelectric point).

  • Isolation:

    • Concentrate the solution under reduced pressure.[1]

    • Precipitate the zwitterionic amino acid by adding excess cold acetone.

    • Filter and dry under vacuum.[2]

Critical Reaction Parameters

The following table summarizes the optimization space for the Mannich step (Phase B).

ParameterRecommended ConditionEffect of Deviation
Solvent Ethanol or Glacial Acetic AcidWater: Inhibits iminium formation. DMF: Difficult workup.
Catalyst Conc.

(5-10 mol%)
Weak Acid: Reaction stalls. Excess Acid: Hydrolysis of CN group.
Temperature 25 °C (RT) to 50 °C>80 °C: Decarboxylation of cyanoacetate or polymerization.
Stoichiometry 1:1 (Electrophile:Nucleophile)Excess Amine: Not possible with phthalimide (advantage).
Time 12–24 Hours<6 Hours: Incomplete conversion.

Troubleshooting & Quality Control

Issue: Low Yield in Phase B
  • Cause: Moisture in the solvent preventing iminium ion formation.

  • Solution: Use dry ethanol or add a dehydrating agent (molecular sieves) if using catalytic acid. Alternatively, use Eschenmoser’s salt (dimethylmethyleneammonium iodide) for a more reactive (but different) Mannich equivalent, though this requires a different deprotection strategy.

Issue: Loss of Nitrile (Formation of Amide)
  • Cause: Hydrolysis conditions in Phase C were too harsh (high temp or high pH).

  • Solution: Use LiOH at 0 °C rather than NaOH or KOH. Monitor reaction by TLC. Stop immediately upon consumption of starting material.

Issue: "Gummy" Product
  • Cause: Polymerization of formaldehyde (if excess was used in Phase A and not removed).

  • Solution: Ensure

    
    -(hydroxymethyl)phthalimide is recrystallized and dry before use in Phase B.
    

References

  • Tscherniac, J. (1902). Über N-Oxymethyl-phthalimid. German Patent 134,983. (Foundational chemistry for N-hydroxymethyl imides).
  • Hellmann, H. (1957). Newer Methods of Preparative Organic Chemistry: The Mannich Reaction. Academic Press.
  • Ghasemi, N., & Secen, H. (2017).[3] Synthesis of 13C labeled

    
    -cyano-L-alanine.[3] Organic Communications, 10(1), 6-10.[3][4] Link (Demonstrates the difficulty of direct synthesis and validates the need for protected routes).
    
  • Zaugg, H. E., & Martin, W. B. (1965). -Amidoalkylation at Carbon. Organic Reactions, 14, 52. (Comprehensive review of the Tscherniac-Einhorn/Mannich variant).
  • Ressler, C. (1962).

    
    -Cyanoalanine. Journal of Biological Chemistry, 237, 733-735. Link (Standard for characterization of the target molecule).
    

Sources

Application Notes and Protocols for 3-Amino-2-cyanopropanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Amino-2-cyanopropanoic Acid Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. The 3-Amino-2-cyanopropanoic acid moiety is emerging as a scaffold of significant interest due to its unique combination of reactive functional groups and stereochemical complexity. This non-natural amino acid derivative incorporates a primary amine, a nitrile group, and a carboxylic acid, all attached to a compact three-carbon backbone. This trifunctional arrangement provides a rich platform for chemical diversification, enabling the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic placement of the electron-withdrawing cyano group adjacent to the chiral center bearing the amino group influences the acidity of the alpha-proton and the nucleophilicity of the amine, offering unique opportunities for stereoselective synthesis and derivatization. Furthermore, the nitrile group can serve as a key pharmacophoric element, a bioisostere for other functional groups, or a reactive handle for covalent modification of biological targets.[1][2] This combination of features makes 3-Amino-2-cyanopropanoic acid a compelling starting point for the design of a new generation of targeted therapies.

Inferred Therapeutic Potential: A Scaffold for Diverse Pathologies

While direct clinical applications of 3-Amino-2-cyanopropanoic acid are still in early stages of exploration, the extensive body of research on structurally related compounds provides a strong rationale for its potential in several therapeutic areas.

  • Enzyme Inhibition: The nitrile functionality is a well-established warhead for the inhibition of cysteine proteases, such as cathepsins.[2] It can undergo a reversible covalent interaction with the active site cysteine residue, leading to potent and selective inhibition. Derivatives of 3-Amino-2-cyanopropanoic acid could therefore be developed as inhibitors of cysteine proteases implicated in diseases like osteoporosis, arthritis, and cancer.[2]

  • Neurological Disorders: Modified amino acid scaffolds have shown promise as ligands for receptors in the central nervous system. For instance, analogues of (R)-2-amino-3-triazolpropanoic acid, where a triazole ring serves as a bioisostere for a carboxylate or amide group, have been identified as agonists at the glycine site of NMDA receptors.[1] This suggests that derivatives of 3-Amino-2-cyanopropanoic acid could be explored for their potential to modulate neurotransmitter receptor activity, with possible applications in neurodegenerative diseases and psychiatric disorders.

  • Antimicrobial and Anticancer Agents: The broader class of cyanopyridines and other cyano-containing heterocyclic compounds has demonstrated significant antimicrobial and cytotoxic activities.[3][4] Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as potential anticancer and antioxidant candidates.[5] These findings support the exploration of 3-Amino-2-cyanopropanoic acid as a core structure for the development of novel anti-infective and oncological agents.

Synthetic Protocol: Synthesis of a Protected 3-Amino-2-cyanopropanoic Acid Derivative for Solid-Phase Peptide Synthesis

This protocol outlines a representative method for the synthesis of an N-Fmoc and tert-butyl ester protected 3-Amino-2-cyanopropanoic acid, a key building block for incorporation into peptide-based drug candidates using solid-phase peptide synthesis (SPPS). The strategy is adapted from established methods for the synthesis of non-natural amino acids.[6]

Workflow for Synthesis of Protected 3-Amino-2-cyanopropanoic Acid

G A Starting Material: Serine tert-butyl ester B Step 1: Tosylation (Tos-Cl, Pyridine) A->B C Intermediate 1: O-Tosyl-Serine tert-butyl ester B->C D Step 2: Azide Substitution (NaN3, DMF) C->D E Intermediate 2: 3-Azido-2-aminopropanoic acid tert-butyl ester D->E F Step 3: Reduction of Azide (H2, Pd/C) E->F G Intermediate 3: 3-Amino-propanoic acid tert-butyl ester F->G H Step 4: N-Fmoc Protection (Fmoc-OSu, NaHCO3) G->H I Intermediate 4: N-Fmoc-3-aminopropanoic acid tert-butyl ester H->I J Step 5: Introduction of Cyano Group (Oxidation of primary alcohol to aldehyde, followed by cyanohydrin formation and elimination) I->J K Final Product: N-Fmoc-3-Amino-2-cyanopropanoic acid tert-butyl ester J->K

Caption: Synthetic workflow for a protected 3-Amino-2-cyanopropanoic acid derivative.

Materials and Reagents
  • Serine tert-butyl ester hydrochloride

  • Tosyl chloride (Tos-Cl)

  • Pyridine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • Dess-Martin periodinane

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Tosylation of Serine tert-butyl ester:

    • Dissolve serine tert-butyl ester hydrochloride in pyridine at 0 °C.

    • Slowly add tosyl chloride portion-wise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield O-Tosyl-Serine tert-butyl ester.

  • Azide Substitution:

    • Dissolve the O-Tosyl-Serine tert-butyl ester in DMF.

    • Add sodium azide and heat the reaction mixture to 60-70 °C for 12-16 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude 3-Azido-2-aminopropanoic acid tert-butyl ester, which can be used in the next step without further purification.

  • Reduction of the Azide:

    • Dissolve the crude azide intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-Aminopropanoic acid tert-butyl ester.

  • N-Fmoc Protection:

    • Dissolve the 3-Aminopropanoic acid tert-butyl ester in a mixture of 10% aqueous NaHCO3 and dioxane.

    • Add a solution of Fmoc-OSu in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify by column chromatography to yield N-Fmoc-3-aminopropanoic acid tert-butyl ester.

  • Introduction of the Cyano Group:

    • This step involves a multi-step transformation that should be performed with caution.

    • Oxidize the primary alcohol of the N-Fmoc protected serine derivative to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane in DCM.

    • Carefully quench the reaction and work up to isolate the crude aldehyde.

    • Treat the crude aldehyde with sodium cyanide in a suitable solvent system to form the cyanohydrin.

    • Subsequent elimination of water from the cyanohydrin, which can be promoted by treatment with a dehydrating agent (e.g., trifluoroacetic anhydride and triethylamine), will yield the desired N-Fmoc-3-Amino-2-cyanopropanoic acid tert-butyl ester.

    • Purify the final product by flash column chromatography.

Hypothesized Mechanism of Action: Covalent Reversible Inhibition of Cysteine Proteases

The nitrile group of a 3-Amino-2-cyanopropanoic acid-derived inhibitor is hypothesized to act as an electrophilic "warhead" that targets the nucleophilic thiol group of the active site cysteine residue in a protease.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Cys-SH Cys-SH (Nucleophile) Inhibitor-CN R-C≡N (Electrophile) Cys-SH->Inhibitor-CN Nucleophilic Attack His-Im His-Im (General Base) Thioimidate R-C(=NH)-S-Cys (Reversible Thioimidate Adduct) Inhibitor-CN->Thioimidate Formation of Covalent Adduct Thioimidate->Inhibitor-CN Reversal

Caption: Hypothesized mechanism of covalent reversible inhibition.

The catalytic histidine residue in the active site is proposed to act as a general base, deprotonating the cysteine thiol to increase its nucleophilicity. The resulting thiolate anion then attacks the electrophilic carbon of the nitrile group on the inhibitor. This forms a covalent thioimidate adduct, effectively inactivating the enzyme. This interaction is often reversible, which can be advantageous in drug design to minimize off-target effects and potential toxicity associated with irreversible inhibitors.

Quantitative Data on Related Scaffolds

The following table summarizes the inhibitory activity of some nitrile-containing compounds against cysteine cathepsins, providing a benchmark for the potential potency of 3-Amino-2-cyanopropanoic acid derivatives.

Compound ClassTarget EnzymeActivity (k_inact/K_I in M⁻¹s⁻¹)Reference
3-Cyano-3-aza-β-amino acid derivativesCathepsin Kup to 52,900 x 10³[2]
Azadipeptide nitrilesCathepsin K~1,000 - 10,000 x 10³[2]

Conclusion and Future Directions

The 3-Amino-2-cyanopropanoic acid scaffold represents a promising yet underexplored platform in drug discovery. Its inherent chemical functionalities offer multiple avenues for diversification and the introduction of pharmacophoric features. Based on the established biological activities of structurally related molecules, derivatives of this scaffold are poised to be valuable candidates for the development of novel enzyme inhibitors, CNS-active agents, and antimicrobial or anticancer drugs. The synthetic protocols outlined herein provide a starting point for the generation of compound libraries based on this versatile core. Further investigation into the stereoselective synthesis of 3-Amino-2-cyanopropanoic acid and the exploration of its incorporation into diverse molecular architectures will be crucial in fully realizing its therapeutic potential.

References

  • Al-Ghorbani, M., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. Available at: [Link]

  • Hansen, K. B., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Karaman, R. (2013). Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyanopropanoic acid. PubChem. Available at: [Link]

  • Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-chloropropanoic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Cyanomethylamino)-3-hydroxypropanoic acid. PubChem. Available at: [Link]

  • Bongioanni, A., et al. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics. Available at: [Link]

  • Schirmeister, T., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jin, H., et al. (2009). Substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids as novel tryptophan hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • McKay, C. S., et al. (2021). Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity. ACS Omega. Available at: [Link]

  • Pharmaffiliates. (n.d.). 3-Cyanopropanoic Acid. Available at: [Link]

Sources

Bioconjugation techniques using 3-Amino-2-cyanopropanoic acid linkers

Application Note: Bioconjugation & Smart Linker Design using 3-Amino-2-cyanopropanoic Acid ( -Cyanoalanine)

Executive Summary

In the precise field of antibody-drug conjugates (ADCs) and protein engineering, the "linker" is no longer just a passive spacer; it is a functional component that dictates stability, solubility, and release kinetics. 3-Amino-2-cyanopropanoic acid (also known as


-Cyanoalanine

-AlaCN

Unlike standard glycine-serine spacers,

nitrile (

) group
  • Vibrational Bio-Orthogonality: The nitrile stretch (~2250 cm⁻¹) usually falls in the "silent region" of the protein IR spectrum, allowing for non-destructive, label-free monitoring of the linker's integrity and local environment using FTIR or Raman spectroscopy.

  • Electronic Modulation: The electron-withdrawing cyano group increases the acidity of the

    
    -proton and alters the local polarity, which can be leveraged to modulate the solubility of hydrophobic payloads.
    

This guide provides a comprehensive protocol for incorporating

Chemical Logic & Mechanism

The "Silent Region" Advantage

Most biological molecules (proteins, DNA, water) absorb heavily in the IR spectrum except in the window between 1800 cm⁻¹ and 2800 cm⁻¹.

  • Amide I/II bands: 1500–1700 cm⁻¹ (Protein backbone).

  • O-H/N-H stretch: >3000 cm⁻¹ (Water, backbone).

  • 
    -AlaCN Nitrile Stretch: 2240–2260 cm⁻¹ .
    

By incorporating

Structural Considerations
  • Sterics:

    
    -AlaCN is small (comparable to Alanine), minimizing steric clash during conjugation.
    
  • Stability: As a

    
    -amino acid derivative, the backbone is resistant to standard proteases, enhancing the serum stability of the linker unless specific cleavable sequences are adjacent.
    

Experimental Workflows

Workflow A: Synthesis of the Fmoc-ACP Linker Module

Pre-requisite: If Fmoc-

Reagents:

  • 3-Amino-2-cyanopropanoic acid (free zwitterion).

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

  • 
     (Sodium bicarbonate).
    
  • Dioxane/Water (1:1).

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-Amino-2-cyanopropanoic acid in 10%

    
     / Dioxane (1:1 v/v) at 0°C.
    
  • Addition: Add 1.1 eq of Fmoc-OSu dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup: Acidify to pH 2-3 with 1M HCl. Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to obtain Fmoc-
    
    
    -AlaCN-OH
    .
Workflow B: Incorporation into Linker via SPPS

This protocol describes building a linker sequence (e.g., Drug-Gly-ACP-Gly-Cys-Antibody) on a resin.

Materials:

  • Rink Amide Resin (or Chlorotrityl for acid-labile cleavage).

  • Fmoc-amino acids (including Fmoc-

    
    -AlaCN).
    
  • Coupling Reagents: HATU / DIPEA.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    ).
  • Coupling

    
    -AlaCN: 
    
    • Dissolve Fmoc-

      
      -AlaCN (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
      
    • Critical Note: Activate for only 30 seconds before adding to resin to minimize racemization of the sensitive

      
      -proton.
      
    • Incubate with resin for 45-60 minutes.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (optional, if difficult coupling).

  • Elongation: Repeat for subsequent amino acids (e.g., Glycine spacers).

  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. The nitrile group is stable to standard TFA cleavage conditions.

  • Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow C: Bioconjugation to Antibody (Cysteine-Maleimide)

Assuming the peptide linker synthesized above has a C-terminal Cysteine or Maleimide handle.

Protocol:

  • Antibody Reduction: Treat IgG (5-10 mg/mL in PBS, pH 7.4) with 2-3 eq of TCEP for 2 hours at 37°C to reduce interchain disulfides.

  • Buffer Exchange: Remove excess TCEP using a Zeba Spin Column (7K MWCO).

  • Conjugation: Add the

    
    -AlaCN-containing linker-payload (5-10 eq excess) to the reduced antibody.
    
    • Solvent: Ensure the organic solvent (DMSO/DMA) concentration is

      
       to prevent protein denaturation.
      
  • Incubation: 1 hour at RT or overnight at 4°C.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.

Visualization & Data Analysis

Spectral Validation (FTIR)

To validate the incorporation of the linker, perform FTIR spectroscopy on the purified conjugate.

ComponentFrequency (cm⁻¹)AssignmentNote
Amide I 1650C=O StretchProtein Backbone (Strong)
Amide II 1550N-H BendProtein Backbone (Medium)

-AlaCN
2254 C

N Stretch
Diagnostic Peak (Sharp)
Pathway Diagram (Graphviz)

The following diagram illustrates the synthesis and application logic of the

Bioconjugation_Workflowcluster_mechanismFunctional Role of Cyano GroupACP3-Amino-2-cyanopropanoic Acid(ACP)FmocFmoc-ProtectionACP->FmocActivationMechanismSilent Region ProbeSolubility ModulationProtease ResistanceACP->MechanismSPPSSolid Phase Synthesis(Peptide Linker Assembly)Fmoc->SPPSIncorporationCleavageTFA Cleavage& PurificationSPPS->CleavageLinker ReleaseConjugationBioconjugation(Cys-Maleimide / Lys-NHS)Cleavage->Conjugation+ Antibody/ProteinADCFinal ADC / ConjugateConjugation->ADCAssemblyFTIRFTIR Analysis(2254 cm⁻¹ Detection)ADC->FTIRQC & Monitoring

Caption: Workflow for integrating 3-Amino-2-cyanopropanoic acid into bioconjugates for spectral traceability.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Efficiency (SPPS) Steric hindrance or aggregation.Use double coupling with HATU/HOAt. Increase temperature to 50°C (carefully).
Racemization Over-activation of the

-proton.
Use collidine instead of DIPEA as the base. minimize pre-activation time.
Missing Nitrile Peak (FTIR) Low DAR or signal obscured by water.Lyophilize sample or use

buffer to remove water background. Ensure DAR > 2.
Precipitation during Conjugation Linker is too hydrophobic.The cyano group is polar, but if the payload is greasy, add PEG spacers (PEG4) adjacent to the

-AlaCN residue.

Safety & Handling

  • Neurotoxicity: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cyanoalanine is a known neurotoxin (inhibitor of Vitamin B6-dependent enzymes).
    
    • Requirement: Handle all powders in a fume hood.

    • PPE: Double nitrile gloves, lab coat, safety glasses.

    • Waste: Segregate as hazardous organic waste; do not dispose of down the drain.

References

  • Gai, F., et al. (2011). "Site-Specific Spectroscopic Reporters of the Local Electric Field, Hydration, Structure, and Dynamics of Biomolecules." Journal of Physical Chemistry B. Link

  • Getz, M., et al. (2011). "Peptide-based infrared probes: Optimization of the nitrile stretch." Journal of the American Chemical Society. Link

  • Miyake, Y., et al. (2024). "Mono-amino acid linkers enable highly potent small molecule-drug conjugates." Molecular Therapy. Link

  • Vector Laboratories. (2024). "Bioconjugation Guide: Strategies and Techniques." Vector Labs Application Notes. Link

  • RSC Publishing. (2021). "Recent developments in chemical conjugation strategies targeting native amino acids."[1] Royal Society of Chemistry. Link

Troubleshooting & Optimization

Troubleshooting solubility issues with 3-Amino-2-cyanopropanoic acid residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-2-cyanopropanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered during experimental work. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and extensive experience in handling challenging compounds.

Understanding the Molecule: Physicochemical Properties

3-Amino-2-cyanopropanoic acid is a non-standard amino acid derivative. Its unique structure, containing both a reactive cyano group and the characteristic amino and carboxylic acid moieties, presents specific challenges in handling and solubility.

PropertyEstimated/Reported ValueSource & Rationale
Molecular Formula C₄H₆N₂O₂-
Molecular Weight 114.10 g/mol -
pKa₁ (α-COOH) ~4.0Based on the reported pKa of 3.99 for 3-cyanopropanoic acid.[1]
pKa₂ (α-NH₃⁺) ~9-10Typical range for the α-amino group of amino acids.
Estimated Isoelectric Point (pI) ~6.5 - 7.0Calculated as the average of pKa₁ and pKa₂. The pI is the pH at which the net charge of the molecule is zero, and it often corresponds to the point of minimum solubility in aqueous solutions.[2]
Aqueous Solubility Solubleβ-cyano-L-alanine is reported to be water-soluble.[3] A solubility of 10 mg/mL in PBS (pH 7.2) has also been reported for β-cyano-L-alanine.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Amino-2-cyanopropanoic acid residue is not dissolving in water. What should I do?

A1: The insolubility of 3-Amino-2-cyanopropanoic acid in neutral water is likely due to its zwitterionic nature at or near its isoelectric point (pI), where the net charge is zero, minimizing its interaction with water molecules.

Initial Troubleshooting Steps:

  • pH Adjustment: The solubility of amino acids is highly dependent on pH.[4]

    • Acidic Conditions (pH < pI): Lowering the pH well below the estimated pI (~6.5-7.0) will protonate the carboxylate group, resulting in a net positive charge and increasing solubility. Start by adding small aliquots of a dilute acid (e.g., 0.1 M HCl).

    • Basic Conditions (pH > pI): Increasing the pH well above the pI will deprotonate the amino group, resulting in a net negative charge and enhanced solubility. Use a dilute base (e.g., 0.1 M NaOH) for this adjustment.

  • Gentle Heating & Sonication: For β-cyano-L-alanine, ultrasonication is suggested to aid dissolution.[5] Gentle heating (e.g., to 30-40°C) can also increase the rate of dissolution, but be cautious as prolonged heating can lead to degradation.

Experimental Protocol: pH-Mediated Dissolution

  • Add the desired volume of purified water to your solid 3-Amino-2-cyanopropanoic acid.

  • Stir the suspension at room temperature.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH and observing for dissolution.

  • If the compound does not dissolve, repeat the process with a fresh sample using 0.1 M NaOH.

  • Once dissolved, the pH can be carefully readjusted back towards your target experimental pH, but be aware that the compound may precipitate out if you approach the pI.

Q2: I'm observing a gradual decrease in the concentration of my stock solution over time. What could be the cause?

A2: This is likely due to the chemical instability of the molecule in an aqueous solution, particularly the hydrolysis of the cyano group. Aminonitriles can undergo hydrolysis to form amides and subsequently carboxylic acids.[6][7] This would convert your 3-Amino-2-cyanopropanoic acid into other species, leading to a decrease in the concentration of the parent compound.

Preventative Measures:

  • Prepare Fresh Solutions: It is highly recommended to prepare solutions of 3-Amino-2-cyanopropanoic acid fresh for each experiment.

  • Storage Conditions: If short-term storage is necessary, store the solution at low temperatures (2-8°C) and protect it from light. For longer-term storage, consider storing aliquots at -20°C or -80°C, although stability under these conditions should be validated.

  • pH of Stock Solution: The rate of hydrolysis can be pH-dependent. Storing the stock solution at a slightly acidic pH (e.g., pH 4-5) may slow down the hydrolysis of the cyano group.

Q3: Can I use organic co-solvents to improve the solubility of 3-Amino-2-cyanopropanoic acid?

A3: Yes, using organic co-solvents can be an effective strategy, especially if pH adjustment is not compatible with your experimental setup.

Recommended Co-solvents:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good choices for dissolving amino acid derivatives.

  • Alcohols: Methanol and ethanol can also be used, often in combination with water.

Workflow for Co-solvent Use:

Caption: Workflow for using co-solvents to dissolve 3-Amino-2-cyanopropanoic acid.

Important Consideration: Ensure that the final concentration of the organic co-solvent is compatible with your downstream applications, as it may affect enzymatic assays, cell viability, or other biological experiments.

Q4: I am incorporating this residue into a peptide via solid-phase peptide synthesis (SPPS), and I'm seeing poor coupling efficiency. Could this be related to solubility?

A4: Absolutely. Poor solubility of the protected amino acid derivative in the coupling solvent is a common cause of incomplete or failed coupling reactions in SPPS.

Troubleshooting Low Coupling Efficiency:

  • Solvent Choice: Ensure your protected 3-Amino-2-cyanopropanoic acid derivative is fully dissolved in the coupling solvent (e.g., DMF or NMP) before adding it to the resin. If you observe any precipitate, the concentration is too high.

  • "Difficult Coupling" Protocols: Treat this residue as a "difficult" amino acid.

    • Double Coupling: Perform the coupling reaction twice.

    • Extended Coupling Times: Increase the reaction time for the coupling step.

    • Higher Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can improve both solubility and reaction kinetics.

  • Choice of Protecting Groups: The choice of N-terminal and any potential side-chain protecting groups can significantly impact the solubility of the amino acid derivative. If you are synthesizing the protected derivative yourself, consider using more solubilizing protecting groups.

  • Use of Chaotropic Salts: In some cases, the addition of a small amount of a chaotropic salt (e.g., LiCl) to the coupling solvent can help to disrupt aggregation and improve solubility.

Decision Tree for SPPS Troubleshooting:

Caption: Decision tree for troubleshooting low coupling efficiency in SPPS.

References

  • Wikipedia. Cyanoalanine. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]

  • ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

Sources

Optimization of HPLC gradients for separating 3-Amino-2-cyanopropanoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of HPLC gradients for the separation of 3-Amino-2-cyanopropanoic acid (also referred to as


-amino- 

-cyano-propionic acid) isomers.

This guide addresses the specific challenges posed by this molecule: its zwitterionic nature , the lack of a strong UV chromophore , and the structural requirement to separate enantiomers (R/S) generated at the


-carbon (C2).[1]

Executive Summary: The Separation Challenge

Molecule: 3-Amino-2-cyanopropanoic acid (C


H

N

O

) Class:

-amino acid derivative.[1][2][3][4][5] Chiral Center: C2 (

-carbon).[1][4] Key Challenges:
  • Detection: The molecule lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible.[1][4] Detection requires low UV (200–210 nm), Refractive Index (RI), Mass Spectrometry (MS), or Derivatization.[1][5]
    
  • Retention: Highly polar and zwitterionic; retains poorly on standard C18 without ion-pairing.[1][4]

  • Isomer Resolution: Separation of the R- and S-enantiomers requires a Chiral Stationary Phase (CSP) optimized for

    
    -amino acids or chiral derivatization.[1][4]
    

Module 1: Method Development Strategy

Decision Matrix: Selecting the Right Mode

Use the following logic flow to determine the optimal separation strategy for your specific equipment and sensitivity needs.

MethodSelection Start Start: 3-Amino-2-cyanopropanoic Acid Detection Required Sensitivity? Start->Detection HighSens High Sensitivity (nM range) Biological Matrices Detection->HighSens Trace Analysis LowSens Moderate Sensitivity (µM range) Process Purity / Synthetic Detection->LowSens Purity Check Deriv Indirect Separation (Pre-column Derivatization) HighSens->Deriv Direct Direct Chiral Separation (Chiral Column) LowSens->Direct Reagent Select Reagent: FDAA (Marfey's) or OPA-IBLC Deriv->Reagent CSP Select CSP Type Direct->CSP Column1 Column: C18 (Achiral) Reagent->Column1 Crown Crown Ether CSP (e.g., Crownpak CR-I(+)) CSP->Crown Acidic Mobile Phase Zwix Zwitterionic CSP (e.g., Chiralpak ZWIX) CSP->Zwix Polar Organic Mode

Figure 1: Decision matrix for selecting the separation mode based on sensitivity requirements and sample matrix.[1][5]

Protocol A: Direct Chiral Separation (Recommended for Purity Analysis)[1][4][6]

This method uses a Crown Ether based column.[1][4][6] Crown ethers form host-guest complexes with the primary ammonium group (


).[1][4] While typically used for 

-amino acids, they are effective for

-amino acids with

-substituents (like the cyano group here) due to the proximity of the ammonium and carboxyl groups.[1][5]
ParameterSpecificationRationale
Column Crownpak CR-I(+) or CR(+) (Daicel)Specifically targets amino acids via ammonium ion inclusion.[1][4][5]
Mobile Phase pH 1.0 – 2.0 (Aqueous) Perchloric Acid (HClO

) or TFA
Low pH is critical to ensure the amino group is fully protonated (

) for binding to the crown ether.[1][4][5]
Organic Modifier Methanol (0% – 15%)Methanol modulates retention.[1][4][5] Higher % MeOH generally decreases retention on crown ether phases.[1][4]
Temperature 10°C – 25°C (Sub-ambient preferred)Lower temperatures enhance the stability of the host-guest complex, improving resolution (

).[1][5]
Detection UV 200–210 nm (or MS)The cyano group has weak absorbance; low UV is required.[1][4][5] Avoid acetate buffers (high UV cutoff).[1]

Gradient Optimization Steps:

  • Start Isocratic: 100% Aqueous HClO

    
     (pH 1.5).
    
  • Adjust Retention: If retention is too long, add Methanol (5% steps).[1][4]

  • Optimize Resolution: If peaks overlap, lower the column temperature . A decrease from 25°C to 10°C often doubles the separation factor (

    
    ).[1]
    
Protocol B: Indirect Separation (Derivatization)

For biological samples or high-sensitivity requirements, derivatization is necessary to add a chromophore and potentially convert enantiomers to diastereomers.[1][4][5]

Reagent: Marfey’s Reagent (FDAA) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1][4][5]

  • Mechanism: Reacts with the amine to form diastereomers (L-L and L-D pairs).[1][4]

  • Advantage: The resulting diastereomers are separated on a standard C18 column .

ParameterSpecification
Column C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 1.8 µm or 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)
Gradient Linear: 10% B to 60% B over 20 minutes.[1][4][5]
Detection UV 340 nm (Strong absorbance from dinitrophenyl group)

Module 2: Troubleshooting & FAQs

Common Issues and Solutions

Q1: My peaks are broad and tailing significantly.

  • Cause 1 (pH): The pH is likely not acidic enough.[1] For 3-amino-2-cyanopropanoic acid, the amino group must be protonated.[1][5]

    • Fix: Ensure Mobile Phase pH is < 2.[1]0. Use Perchloric acid (HClO

      
      ) instead of TFA if using a Crownpak column, as TFA anions can ion-pair and alter selectivity.[1][4]
      
  • Cause 2 (Sample Solvent): Injecting the sample in 100% organic solvent or high pH buffer.[1][4]

    • Fix: Dissolve sample in the mobile phase (pH 1.5 aqueous solution).[1]

Q2: I see no separation between isomers (co-elution).

  • Cause 1 (Temperature): Chiral recognition is entropy-driven.[1][4] High temperatures destroy the complex.

    • Fix: Lower column temperature to 10°C or 5°C.

  • Cause 2 (Flow Rate): Mass transfer kinetics in chiral columns can be slow.[1][4]

    • Fix: Reduce flow rate from 1.0 mL/min to 0.4–0.5 mL/min.

Q3: The baseline is noisy at 210 nm.

  • Cause: Impurities in the mobile phase or incompatible buffers.

    • Fix: Use "HPLC Grade" or "LC-MS Grade" acids.[1][4] Avoid carboxylic acid buffers (Acetate/Formate) if using UV < 210 nm; use Phosphate or Perchlorate instead.[1]

Advanced Optimization Logic: The "Resolution Triangle"

When optimizing the gradient for chiral resolution, manipulate these three variables in this specific order:

OptimizationLogic Step1 1. Temperature (T) Result Resolution (Rs) Step1->Result Lower T = Higher Rs (Primary Control) Step2 2. Mobile Phase Composition Step2->Result Lower Organic % = Higher k (Secondary Control) Step3 3. Flow Rate (u) Step3->Result Lower Flow = Higher Efficiency (Fine Tuning)

Figure 2: The hierarchy of optimization parameters for chiral separations.

References

  • Hyun, M. H., et al. (2009).[1][4][5][6] HPLC enantioseparation of

    
    -homoamino acids using crown ether-based chiral stationary phase.[6] Journal of Separation Science, 32(7), 981-987.[1][4][5][6] Link
    
  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Astec CHIROBIOTIC T). Link

  • Ilisz, I., et al. (2006).[1][4][5] Direct separation of enantiomers of

    
    -amino acids by HPLC on chiral stationary phases.[6][7] Journal of Pharmaceutical and Biomedical Analysis, 42(1), 1-13.[1][4][5]
    
  • Bhushan, R., & Bruckner, H. (2004).[1][4][5] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.[1][4][5] Link[1]

  • PubChem. 3-Amino-2-cyanopropanoic acid (Compound Summary). Link[1]

Sources

Technical Support Center: Purification & Handling of 3-Amino-2-cyanopropanoic Acid (BCA)

[1][2]

Topic: Resolving purification challenges for zwitterionic 3-Amino-2-cyanopropanoic acid (

Role:Date:

Introduction: The Zwitterion Paradox

Welcome to the technical support center for 3-Amino-2-cyanopropanoic acid (also known as

12

If you are reading this, you are likely facing the "Zwitterion Paradox": your molecule is highly polar and water-soluble (preventing organic extraction), yet it is mixed with inorganic salts or hydrolysis byproducts that share these exact physical properties.[1] Furthermore, the

This guide moves beyond generic advice to provide chemically grounded, causal troubleshooting for BCA purification.

Module 1: Desalting & Isolation (The "Goo" Phase)

User Query: "I neutralized my reaction mixture, but I can't extract the product. Evaporation yields a hygroscopic salt/oil mixture.[1][2] How do I isolate the free amino acid?"

The Technical Reality

BCA exists as a zwitterion (

121212
The Solution: Cation Exchange Chromatography (Displacement Mode)

We utilize the amphoteric nature of BCA. By lowering the pH below its isoelectric point (pI), we convert the zwitterion into a cation (

Protocol: Batch/Column Desalting
  • Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form.[1][2]

  • Scale: 10 mL wet resin per gram of expected product.

Step-by-Step Workflow:

  • Activation: Wash resin with 2M HCl, then rinse with distilled water until effluent is neutral.[1][2]

  • Loading: Acidify your crude reaction mixture to pH 1.5 - 2.0 using HCl. Load onto the column.[2][3]

    • Mechanism:[1][4][5][6][7][8][9][10][11] At pH 2, BCA is protonated (

      
      ) and binds to the sulfonate groups (
      
      
      ) of the resin.
  • Washing: Wash with 3-5 column volumes (CV) of distilled water.

    • Result: Inorganic anions (Cl-, SO4--) and neutral organic impurities wash away.[1][2] The BCA remains bound.[2]

  • Elution: Elute with 1M Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[1][4][5][6][7][8][9][10][11] As the ammonia front passes, the pH rises. The BCA amine deprotonates or the carboxylate forms, weakening the interaction. The massive excess of

      
       displaces the amino acid.
      
  • Isolation: Collect ninhydrin-positive fractions. Evaporate in vacuo at <40°C.

    • Note: The product will likely crystallize as the white free acid upon removal of excess ammonia and water.

Visualizing the Mechanism

IEX_Mechanismcluster_0Step 1: Loading (pH 2.0)cluster_1Step 2: Elution (NH4OH)Node1BCA Cation(NH3+ / COOH)Resin1Resin (SO3-)Node1->Resin1Binds (Ionic)Impurity1Salts (Na+, Cl-)Impurity1->Resin1Flow ThroughAmmoniaNH4+ / OH-Resin2Resin-BCA ComplexAmmonia->Resin2Displaces BCAProductBCA Zwitterion(Eluted)Resin2->ProductRelease

Caption: Figure 1. Ion Exchange mechanism for desalting BCA.[1][2] The pH switch controls the binding and release, effectively filtering out inorganic salts.

Module 2: Impurity Removal (Aspartic Acid)[1]

User Query: "My NMR shows a contaminant with a similar backbone. I suspect Aspartic Acid.[1][2] How do I separate them? They seem to co-elute."

The Technical Reality

The cyano group (

  • Aspartic Acid pI: ~2.77

  • 
    -Cyanoalanine pI:  ~4.5 - 5.0 (Estimated).[1][2] The electron-withdrawing CN group lowers the pKa of the amine (making it less basic than alanine) and the carboxyl (making it more acidic), but it remains less acidic than the side-chain carboxyl of aspartic acid.
    
The Solution: Fractional Crystallization or Controlled pH Precipitation

Because BCA is less soluble in water than many amino acids but more soluble than Aspartic acid at pH 3, we can exploit solubility differentials.[1][2]

Protocol: The "Isoelectric Crash"
  • Dissolution: Dissolve the crude mixture in a minimum amount of warm (50°C) 1M HCl.

  • Neutralization: Slowly add 2M NaOH or

    
     dropwise with vigorous stirring.
    
  • Checkpoint pH 2.8: If a precipitate forms around pH 2.8 - 3.0, filter it.[1][2] This is likely Aspartic Acid (its pI).[1][2]

  • Checkpoint pH 4.5: Continue adjusting pH to ~4.5 - 5.0. Cool the solution to 4°C.

  • Crystallization: BCA should precipitate as a white solid.[1][2]

  • Refinement: If the product is still impure, recrystallize from boiling water . BCA dissolves in boiling water and crystallizes upon cooling; Aspartic acid is much less soluble in cold water, but if the bulk was removed in step 3, this polishing step works well.

Data: Solubility Comparison

CompoundSolubility (H2O, 25°C)Isoelectric Point (pI)Stability Risk

-Cyanoalanine
Moderate~4.7Hydrolysis to Asp
Aspartic Acid Low (0.5 g/100mL)2.77Stable
NaCl (Salt) Very HighN/ANone

Module 3: Stability & Hydrolysis Prevention

User Query: "I lost my nitrile peak (2250 cm-1 IR / ~118 ppm C13 NMR) after drying. What happened?"

The Technical Reality

Nitriles are thermodynamically unstable relative to carboxylic acids in aqueous solution.[2]

  • Acid Hydrolysis:

    
    [1][2][4]
    
  • Base Hydrolysis: Rapid conversion to carboxylate.[1][2]

Critical Error: Drying the amino acid while it is still highly acidic (e.g., in dilute HCl) or basic. Concentrating HCl with the nitrile will hydrolyze it.[2]

The Solution: Lyophilization & pH Control
  • Never rotary evaporate acidic solutions of BCA at high temperatures (>40°C).[1][2]

  • Protocol: Always adjust the pH to 4.5–5.0 (the isoelectric point) before final drying. At the zwitterionic pI, the effective concentration of reactive

    
     and 
    
    
    species attacking the nitrile is minimized.
  • Drying: Use Lyophilization (Freeze Drying) rather than heat evaporation.[1][2]

Module 4: Analytical Verification (HPLC/TLC)

User Query: "I cannot see my compound on standard C18 HPLC. It elutes in the void volume."

The Technical Reality

BCA is too polar to be retained by hydrophobic C18 chains.[2] It elutes with the solvent front (

1
The Solution: HILIC or Derivatization

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.[1][2]

  • Mobile Phase: High Acetonitrile (70-80%) / Ammonium Acetate buffer (pH 5.0).[1][2]

  • Mechanism: Partitioning into the water-rich layer on the silica surface.[2]

Option B: Pre-column Derivatization (OPA/FMOC) If you lack a HILIC column, you must make the molecule hydrophobic.[1]

  • Reagent: o-Phthalaldehyde (OPA) + Mercaptoethanol.[1][2]

  • Target: Primary Amine.[1][2]

  • Result: Highly fluorescent, hydrophobic derivative retained on C18.[1][2]

Decision Matrix for Purification

DecisionTreeStartCrude BCA MixtureCheckSaltIs Salt Content High?Start->CheckSaltCheckImpurityIs Aspartic Acid Present?CheckSalt->CheckImpurityNo (Solid powder)IEXMethod: Cation Exchange(Dowex 50, H+ form)CheckSalt->IEXYes (Sticky/Hygroscopic)CrystMethod: FractionalCrystallization (pH 2.8 vs 4.8)CheckImpurity->CrystYes (>5%)RecrystMethod: Recrystallization(Boiling Water)CheckImpurity->RecrystNo (<5%)IEX->CheckImpurityEluate (Ammonia free)Cryst->RecrystPolishing

Caption: Figure 2.[1][2][8] Purification Decision Tree. Select the pathway based on the physical state (salt content) and chemical purity (hydrolysis byproducts) of your crude material.

References

  • Ressler, C. (1962).[1][2] "Isolation and Identification of

    
    -Cyanoalanine from Vicia sativa." Journal of Biological Chemistry, 237, 733-735.[1] 
    
  • Organic Syntheses. "Synthesis of

    
    -Cyanoalanine." Organic Syntheses, Coll.[1][2] Vol. 5, p.239 (1973).[1][2] [1][2]
    
  • Bio-Rad Laboratories. "Guide to Ion Exchange Chromatography." Bio-Rad Tech Support.

  • PubChem. "3-Amino-2-cyanopropanoic acid (Compound Summary)." National Library of Medicine.[1][2]

  • Dunn, M.J. (1990).[1][2] "Determination of Amino Acids." Methods in Molecular Biology.

Crystallization techniques for 3-Amino-2-cyanopropanoic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-cyanopropanoic Acid (β-Cyanoalanine) Purification

  • Case ID: BCA-PUR-001

  • Assigned Specialist: Senior Application Scientist, Separation Sciences

  • Subject: Crystallization Protocol & Troubleshooting for β-Cyanoalanine (BCA)

Introduction

Welcome to the technical support hub for 3-Amino-2-cyanopropanoic acid (CAS: 1113-33-3). As a non-proteinogenic amino acid with a labile nitrile group, BCA presents a unique "solubility-stability" paradox. It is highly water-soluble (zwitterionic) yet thermally unstable, prone to hydrolysis into asparagine and aspartic acid if mishandled.

This guide moves beyond generic textbook advice, providing field-tested protocols to maximize purity while preserving the cyano-functionality.

Module 1: Physicochemical Foundation

Before attempting crystallization, you must understand the molecule's behavior in solution. The primary failure mode in BCA purification is hydrolysis of the nitrile group , which occurs rapidly at high temperatures (>40°C) or extreme pH.

Solubility Profile & Solvent Selection

BCA follows a typical zwitterionic solubility curve: high in water, low in organics.

Solvent SystemSolubility RatingApplicationRisk Factor
Water (pH 7) High (>100 mg/mL)Primary SolventHydrolysis if heated >50°C
Ethanol (EtOH) Very Low Anti-solventOiling out if added too fast
Methanol (MeOH) Low Anti-solventToxic; slightly higher solubility than EtOH
Acetone Insoluble Wash SolventCan cause rapid precipitation (amorphous)
2N HCl / NaOH Very High DissolutionHigh Risk: Rapid hydrolysis to Asp/Asn

Critical Parameter: The Isoelectric Point (pI) of β-cyanoalanine is estimated between pH 5.2 – 5.4 . This is the pH of minimum solubility where precipitation is most efficient.

Module 2: Validated Crystallization Protocols

Choose your method based on your impurity profile.

  • Use Method A if your crude contains organic impurities or if you need high recovery.

  • Use Method B if your crude contains high inorganic salts (e.g., ammonium sulfate from enzymatic synthesis).

Method A: Aqueous Anti-Solvent Crystallization (Recommended)

Best for: General purification, removal of organic side-products.

  • Dissolution: Dissolve crude BCA in Water at room temperature (20–25°C). Use the minimum volume necessary to obtain a clear solution (approx. 10 mL per gram).

    • Note: Do not heat above 40°C to dissolve. If insoluble particles remain, filter them out (0.45 µm membrane); these are likely inorganic salts or polymeric debris.

  • The "Cloud Point" Titration: While stirring at 300 RPM, add Ethanol (absolute) dropwise.

    • Target: Add EtOH until the solution turns slightly turbid (persistent haze).

    • Ratio: This usually occurs at a Water:EtOH ratio of roughly 1:1 to 1:2.

  • Seeding (Crucial): Add pure BCA seed crystals (0.5% w/w). If seeds are unavailable, scratch the glass wall to induce nucleation.

  • Drowning Out: Once nucleation is visible (solution becomes opaque), slowly add the remaining Ethanol over 2 hours.

    • Final Ratio: Target a final Water:EtOH ratio of 1:5 to 1:8 .

  • Aging: Cool the slurry to 4°C and hold for 4–6 hours.

  • Isolation: Filter (sintered glass). Wash the cake with cold Acetone (to remove residual water/EtOH). Dry under vacuum at <30°C .

Method B: Isoelectric Point (pI) Shift

Best for: Desalting and removing highly soluble ionic impurities.

  • Acidic Dissolution: Dissolve crude BCA in 1.0 M HCl (or 0.5 M H₂SO₄) at room temperature.

    • Why: Protonating the carboxyl group (

      
      ) and amine (
      
      
      
      ) breaks the zwitterionic lattice, increasing solubility.
  • Clarification: Filter any undissolved solids.

  • Neutralization: Slowly add 2.0 M NaOH (or aqueous Ammonia) dropwise while monitoring pH with a calibrated probe.

    • Warning: Localized heating occurs during neutralization. Ensure good stirring to prevent hot-spots that hydrolyze the nitrile.

  • Targeting pI: Adjust pH to 5.2 ± 0.2 .

    • Observation: The solution should become thick with white precipitate as you approach the pI.

  • Completion: Cool to 0–4°C for 2 hours. Filter and wash with ice-cold water (minimal volume) followed by ethanol.

Module 3: Troubleshooting Guide (FAQs)

Q1: My solution turned into a sticky oil instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the anti-solvent (Ethanol) is added too quickly, or the temperature is too high.

  • Fix: Re-dissolve by adding a small amount of water. Repeat the ethanol addition much slower (dropwise). Ensure you use seed crystals at the cloud point.

Q2: I see a new impurity peak (NMR/HPLC) at the same retention time as Asparagine. Why?

  • Diagnosis: Hydrolysis of the nitrile group (

    
    ).
    
  • Cause: You likely heated the solution above 45°C or exposed it to strong acid/base for too long.

  • Fix: Keep all process temperatures <30°C . If using Method B (pI shift), perform the neutralization quickly and immediately cool the slurry.

Q3: My yield is very low (<40%).

  • Diagnosis: BCA is too soluble in the mother liquor.

  • Fix:

    • Increase the Anti-solvent ratio (up to 1:10 Water:EtOH).

    • Ensure the final temperature is low (0°C).

    • Salting Out: If using Method A, adding a small amount of NaCl can sometimes help drive the amino acid out of solution, though this risks salt contamination.

Q4: Can I use heat to dissolve the crude material?

  • Answer: No. Unlike stable amino acids (e.g., Glycine), BCA is thermally fragile in solution. Rely on volume (more water) rather than heat to dissolve the crude.

Module 4: Process Visualization

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on crude composition.

BCA_Decision_Tree Start Crude 3-Amino-2-cyanopropanoic acid CheckImpurity Analyze Impurity Profile Start->CheckImpurity HighSalt High Inorganic Salts? (>5% w/w) CheckImpurity->HighSalt HighOrganic High Organic Impurities? HighSalt->HighOrganic No MethodB Method B: pI Precipitation (pH Shift to 5.2) HighSalt->MethodB Yes MethodA Method A: Anti-Solvent (Water/Ethanol) HighOrganic->MethodA Yes (or General) Warning CRITICAL: Keep Temp < 30°C to prevent Hydrolysis MethodA->Warning MethodB->Warning

Diagram 2: Anti-Solvent Crystallization Workflow

Caption: Step-by-step execution for Method A to avoid "oiling out".

AntiSolvent_Flow Step1 Dissolve Crude in Water (20°C) Step2 Add EtOH to Cloud Point Step1->Step2 Step3 SEEDING (Critical Step) Step2->Step3 Step4 Slow EtOH Addition (2-3 Hours) Step3->Step4 Step5 Cool to 4°C & Filter Step4->Step5

References

  • Ressler, C., et al. (1969). "Isolation and identification of β-cyanoalanine from Vicia sativa." Journal of the American Chemical Society.

  • Dunnill, P. M., & Fowden, L. (1965).[1] "Enzymatic formation of β-cyanoalanine from cyanide by Escherichia coli extracts." Nature.[2] [1]

  • PubChem Database. (2024). "Compound Summary: 3-Amino-2-cyanopropanoic acid (CID 13538)." National Center for Biotechnology Information.

  • Fowden, L., & Bell, E. A. (1965). "Cyanide metabolism by seedlings." Nature.[2] (Discusses hydrolysis pathways of beta-cyanoalanine).

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids." (General methodology for pI calculation of zwitterions).

Sources

Removing unreacted precursors from 3-Amino-2-cyanopropanoic acid crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the removal of unreacted precursors from crude mixtures of 3-Amino-2-cyanopropanoic acid. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

3-Amino-2-cyanopropanoic acid is a valuable building block in medicinal chemistry. Its synthesis, however, can result in a crude mixture containing unreacted starting materials that can interfere with downstream applications. Two common synthetic routes are employed, each with a unique impurity profile.

Method 1: Modified Strecker Synthesis

This approach involves the reaction of a cyano-substituted aldehyde with a source of ammonia and cyanide.

graph Strecker_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes aldehyde [label="Cyano-substituted\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonia [label="Ammonia (NH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; cyanide [label="Cyanide Source (e.g., KCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; aminonitrile [label="α-Aminonitrile\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-Amino-2-cyanopropanoic\nacid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> aminonitrile; ammonia -> aminonitrile; cyanide -> aminonitrile; aminonitrile -> product [label="Hydrolysis"]; }

Figure 1: Modified Strecker Synthesis Workflow

Potential Unreacted Precursors:

  • Cyano-substituted aldehyde: The specific aldehyde used can vary, but a common precursor is 2-formylsuccinonitrile. Due to its reactive nature, it can persist in the crude mixture if the reaction does not go to completion.

  • Ammonia: Excess ammonia is often used to drive the reaction forward.

  • Cyanide salts: Unreacted potassium or sodium cyanide can remain.

Method 2: Michael Addition

This route involves the conjugate addition of an amine to an acrylate derivative.

graph Michael_Addition { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes amine [label="Amine (e.g., Ammonia)", fillcolor="#F1F3F4", fontcolor="#202124"]; acrylate [label="Acrylate Derivative\n(e.g., Ethyl 2-cyanoacrylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="3-Amino-2-cyanopropanoic\nacid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges amine -> product; acrylate -> product; }

Figure 2: Michael Addition Synthesis Workflow

Potential Unreacted Precursors:

  • Amine: Typically ammonia or a protected amine.

  • Acrylate derivative: For instance, ethyl 2-cyanoacrylate. These are generally reactive electrophiles.

Section 2: Troubleshooting Guide - A-Q&A Approach

This section addresses common issues encountered during the purification of 3-Amino-2-cyanopropanoic acid.

Problem 1: My crude product is an intractable oil/gum, making handling and purification difficult.

  • Question: Why is my product not a solid, and what can I do?

  • Answer: The presence of unreacted precursors, especially aldehydes or acrylates, can inhibit crystallization. These impurities can act as "oiling out" agents. Additionally, the product itself may be hygroscopic.

    • Troubleshooting Steps:

      • Initial Wash: Before attempting a full purification, try washing the crude oil with a non-polar solvent like hexane or diethyl ether. This can sometimes remove less polar impurities that contribute to the oily nature.

      • Solvent Evaporation with a Co-solvent: Try dissolving the oil in a small amount of a suitable solvent like methanol or ethanol and then slowly adding a non-solvent like diethyl ether or ethyl acetate while stirring. This can sometimes induce precipitation.

Problem 2: I'm seeing multiple spots on my TLC, and I'm unsure which is my product.

  • Question: How can I identify the spot corresponding to 3-Amino-2-cyanopropanoic acid on a TLC plate?

  • Answer: Amino acids can be visualized on a TLC plate using a ninhydrin stain. Ninhydrin reacts with primary and secondary amines to produce a characteristic purple or yellow spot.

    • Experimental Protocol: TLC Analysis with Ninhydrin Staining

      • Spotting: Spot your crude mixture onto a silica gel TLC plate.

      • Elution: Develop the plate using a suitable solvent system. A common starting point for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1).

      • Drying: After development, thoroughly dry the TLC plate.

      • Staining: Dip the plate in a ninhydrin solution (e.g., 0.2% ninhydrin in ethanol) or spray it evenly.

      • Heating: Gently heat the plate with a heat gun until colored spots appear. Your product, containing a primary amine, should give a distinct color.

Problem 3: My purification by column chromatography is not giving a clean separation.

  • Question: What are the best practices for purifying 3-Amino-2-cyanopropanoic acid using column chromatography?

  • Answer: The polar and zwitterionic nature of amino acids can make them challenging to purify by standard silica gel chromatography. Tailing is a common issue.

    • Troubleshooting Strategies:

      • Ion-Exchange Chromatography: This is the preferred method for purifying amino acids.[1]

        • Cation-Exchange: At a pH below its isoelectric point, the amino group of your product will be protonated (–NH3+), giving it a net positive charge. It will bind to a cation-exchange resin. You can then elute it by increasing the pH or the salt concentration of the buffer. Unreacted aldehydes or acrylates will likely not bind to the column.

        • Anion-Exchange: At a pH above its isoelectric point, the carboxylic acid group will be deprotonated (–COO-), giving the molecule a net negative charge. It will bind to an anion-exchange resin. Elution is achieved by decreasing the pH or increasing the salt concentration.

      • Reversed-Phase Chromatography (RPC): If ion-exchange is not available, reversed-phase chromatography can be an alternative. Use a C18 column with a mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to improve retention and peak shape.

graph IEX_Purification { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes crude [label="Crude Mixture\n(Product + Precursors)", fillcolor="#F1F3F4", fontcolor="#202124"]; cation_exchange [label="Cation-Exchange Column\n(pH < pI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anion_exchange [label="Anion-Exchange Column\n(pH > pI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bind_product_cation [label="Product Binds\n(Positively Charged)", fillcolor="#FBBC05", fontcolor="#202124"]; elute_impurities_cation [label="Uncharged/Negative\nImpurities Elute", fillcolor="#FFFFFF", fontcolor="#202124"]; elute_product_cation [label="Elute Product\n(Increase pH or Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; bind_product_anion [label="Product Binds\n(Negatively Charged)", fillcolor="#FBBC05", fontcolor="#202124"]; elute_impurities_anion [label="Uncharged/Positive\nImpurities Elute", fillcolor="#FFFFFF", fontcolor="#202124"]; elute_product_anion [label="Elute Product\n(Decrease pH or Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges crude -> cation_exchange; crude -> anion_exchange; cation_exchange -> bind_product_cation; cation_exchange -> elute_impurities_cation; bind_product_cation -> elute_product_cation; anion_exchange -> bind_product_anion; anion_exchange -> elute_impurities_anion; bind_product_anion -> elute_product_anion; }

Figure 3: Ion-Exchange Chromatography Workflow

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the expected pKa values for 3-Amino-2-cyanopropanoic acid?

    • A1: While experimental data for this specific molecule is scarce, we can estimate the pKa values based on similar structures. The carboxylic acid group is expected to have a pKa around 2-3, similar to other amino acids. The pKa of the ammonium group (-NH3+) is likely to be in the range of 9-10. For the structurally related 3-cyanopropanoic acid, the carboxylic acid pKa is reported to be 3.99.[2]

  • Q2: What is the best solvent for recrystallizing 3-Amino-2-cyanopropanoic acid?

    • A2: Amino acids are typically most soluble in water and have low solubility in most organic solvents. A common strategy for recrystallization is to dissolve the crude product in a minimal amount of hot water and then allow it to cool slowly. If the product is too soluble in water, you can try a mixed solvent system, such as water/ethanol or water/isopropanol. The addition of the less polar alcohol will decrease the solubility of the amino acid and promote crystallization upon cooling.

  • Q3: How can I confirm the purity and identity of my final product?

    • A3: A combination of analytical techniques should be used:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information.

      • High-Performance Liquid Chromatography (HPLC): An HPLC analysis, preferably with a method developed for amino acids (e.g., using pre- or post-column derivatization), can provide a quantitative measure of purity.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Section 4: Physicochemical Data and Analytical Parameters

The following table summarizes key data for 3-Amino-2-cyanopropanoic acid and a related compound to aid in purification strategy development.

CompoundMolecular Weight ( g/mol )pKa (Carboxylic Acid)pKa (Amine)Water Solubility
3-Amino-2-cyanopropanoic acid128.11~2-3 (estimated)~9-10 (estimated)Soluble (expected)
3-Cyanopropanoic acid99.093.99[2]N/A94 g/L at 25°C[2]

References

  • Strecker amino acid synthesis. Wikipedia. Available from: [Link]

  • Separation and Refining of Amino acids. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Strategic NMR Assignment of 3-Amino-2-cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Derivatives

Executive Summary

This technical guide provides a comparative analysis of NMR acquisition strategies for 3-Amino-2-cyanopropanoic acid (also known as


-cyano-

-alanine). As a structural analog of the neurotransmitter GABA and a precursor in polymer synthesis, accurate characterization of this molecule is critical but often complicated by its zwitterionic nature and exchangeable protons.

We compare two primary solvent systems—Deuterium Oxide (


)  versus Dimethyl Sulfoxide (DMSO-

)
—and demonstrate why a multi-dimensional approach (1D + 2D) is required to unambiguously assign the cyano-methine and amino-methylene moieties.
The Molecule at a Glance[1]
  • IUPAC Name: 3-Amino-2-cyanopropanoic acid

  • Structure:

    
    
    
  • Key Analytical Challenges:

    • Distinguishing the

      
      -methine (H2) from the 
      
      
      
      -methylene (H3).
    • Confirming the integrity of the nitrile (

      
      ) and carboxyl (
      
      
      
      ) groups.[1]
    • Proving the presence of the free amine (

      
      ) versus a hydrolyzed or cyclized byproduct.
      

Comparative Analysis: Solvent System Selection

The choice of solvent fundamentally alters the spectral topology of amino acid derivatives. Below is a direct comparison of the two industry-standard approaches.

Option A: Deuterium Oxide ( ) – The "Solubility" Route

 is often the default for amino acids due to high solubility of zwitterions.
  • Pros:

    • Sharp Lines: Low viscosity results in high-resolution splitting patterns.

    • Clean Spectrum: Eliminates large solvent peaks (except HDO at ~4.79 ppm).

    • pH Control: Easy to adjust pH with

      
      /
      
      
      
      to shift peaks away from overlap.
  • Cons (Critical Failures):

    • Invisible Protons: The

      
       and 
      
      
      
      protons exchange rapidly with deuterium and vanish. You cannot prove the protonation state.
    • Shift Uncertainty: Chemical shifts of H2 and H3 are highly pH-dependent (

      
       can move >0.5 ppm), making library matching difficult.
      
Option B: DMSO- (+ trace TFA) – The "Structural Proof" Route

Recommendation: This is the superior method for full structural characterization.

  • Pros:

    • Full Proton Count: Slow exchange allows visualization of the ammonium (

      
      ) and carboxylic acid (
      
      
      
      ) protons.
    • Electronic Context: The chemical shift of the

      
       protons provides insight into hydrogen bonding and salt formation.
      
  • Cons:

    • Viscosity: Broader lines may obscure small couplings (

      
      -values).
      
    • Water Peak: Hygroscopic nature leads to a variable water peak (3.3–3.5 ppm) that can overlap with the key methylene signal.

Summary Table: Solvent Performance
Feature

(pH > 7)
DMSO-

(acidic)
Amine Signal (

/

)
Invisible (Exchanged)Visible (Broad triplet, ~8.0 ppm)
Carboxyl Signal (

)
Invisible (Exchanged)Visible (Broad singlet, ~12.5 ppm)

-Methine (H2) Shift
~3.6 ppm (Shielded by

)
~4.2 ppm (Deshielded by

)
Coupling Constants (

)
Very Sharp (High Precision)Broadened (Lower Precision)
Suitability Purity Checks / QuantitationFull Structural Assignment

Experimental Protocol: Assignment Strategy

To ensure scientific integrity, we utilize a self-validating workflow. Do not rely on 1D


 NMR alone, as the integral ratio (2:1) can be ambiguous in the presence of impurities.
Step 1: Sample Preparation (DMSO Method)
  • Mass: Weigh 10–15 mg of 3-Amino-2-cyanopropanoic acid.

  • Solvent: Add 600

    
     of DMSO-
    
    
    
    .
  • Additive: Add 1 drop of TFA-

    
     (Trifluoroacetic acid-d). Reasoning: This ensures the amine is fully protonated (
    
    
    
    ) and the carboxylic acid is protonated, preventing peak broadening due to intermediate exchange rates.
  • Mixing: Vortex until fully dissolved. Sonicate if necessary (avoid heat to prevent nitrile hydrolysis).

Step 2: Acquisition Parameters
  • Temperature: 298 K (Standard).

  • 1D

    
    :  16 scans, 
    
    
    
    (relaxation delay) = 5s to allow integration of
    
    
    .
  • 2D COSY: Magnitude mode, to identify H2–H3 coupling.

  • 2D HSQC: Multiplicity-edited (DEPT-style) to distinguish

    
     (red/positive) from 
    
    
    
    (blue/negative).
  • 2D HMBC: Optimized for

    
     to see the Nitrile and Carboxyl carbons (which have no attached protons).
    

Spectral Data & Assignment Logic

Predicted Chemical Shift Ranges (DMSO- )
PositionAtomType

(ppm)
Multiplicity

(ppm)
Assignment Logic
1

Carbonyl~12.5 (H)Broad Singlet165–168Typical acid shift; HMBC correlation to H2.
2

Methine4.1 – 4.4dd or t38–42Deshielded by both

and

.
3

Methylene3.1 – 3.4Multiplet38–42Adjacent to

; often overlaps with water in DMSO.
4

Nitrile116–118Characteristic weak signal; HMBC correlation to H2.
5

Amine7.8 – 8.2Broad TripletVisible only in DMSO; couples to H3 in COSY.[1][2][3]
Assignment Workflow Diagram

The following diagram illustrates the logical flow for assigning this specific molecule, utilizing Graphviz for clarity.

NMR_Assignment_Workflow start Start: Dissolve in DMSO-d6 + TFA proton_1d 1. Acquire 1H Spectrum Check Integrals (1:2:3 ratio) start->proton_1d identify_regions Identify Regions: Acid (~12ppm), Amide (~8ppm), Aliphatic (3-4.5ppm) proton_1d->identify_regions cosy 2. Acquire 2D COSY Confirm H2-H3 Spin System identify_regions->cosy hsqc 3. Acquire 2D HSQC (Edited) Separate CH (Red) vs CH2 (Blue) cosy->hsqc hmbc 4. Acquire 2D HMBC Link Protons to Quaternary Carbons hsqc->hmbc assign_cn Assign Nitrile (CN) ~117 ppm (Correlation to H2) hmbc->assign_cn assign_cooh Assign Carboxyl (COOH) ~168 ppm (Correlation to H2 & H3) hmbc->assign_cooh final Final Structure Confirmation assign_cn->final assign_cooh->final

Caption: Logical workflow for the complete structural assignment of 3-Amino-2-cyanopropanoic acid, prioritizing the identification of "silent" quaternary carbons (CN, COOH).

Critical Interpretation of Data[5]

The "Roof Effect" Trap

In the


 spectrum, the H2 and H3 protons form an ABX  or A2X  spin system.
  • Because the chemical shift difference (

    
    ) between H2 (~4.2 ppm) and H3 (~3.3 ppm) is relatively small compared to the coupling constant (
    
    
    
    ), you may observe "roofing" (leaning) of the multiplets toward each other.
  • Solution: Do not confuse this second-order effect with impurities. Verify by acquiring the spectrum at a higher field strength (e.g., 600 MHz vs 400 MHz) if available, which simplifies the multiplets.

The Nitrile Confirmation

The Nitrile (


) carbon is quaternary and has a very long relaxation time (

).
  • In 1D

    
    :  It may appear very weak or missing if the relaxation delay (
    
    
    
    ) is too short (< 2s).
  • In HMBC: This is the definitive check. You must see a strong cross-peak between the H2 methine proton and the CN carbon (~117 ppm). If this peak is absent, the nitrile may have hydrolyzed to an amide (primary amide

    
     appears ~170 ppm).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for general shift ranges).

  • Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR chemical shifts of amines and their salts." Magnetic Resonance in Chemistry, 46(1), 37-47. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Nitrile and Amino Acid C-13 shifts).

Sources

Mass spectrometry fragmentation patterns of 3-Amino-2-cyanopropanoic acid

[1]

Executive Summary

3-Amino-2-cyanopropanoic acid is a


-cyanoalanine

This guide provides a definitive comparison of their MS/MS behaviors. While both share a molecular weight of 114.10 Da and the formula



Key Differentiator
  • 3-Amino-2-cyanopropanoic acid (

    
    -amino):  Dominant fragmentation involves retro-Michael additions and loss of ammonia (
    
    
    ), often yielding a diagnostic
    
    
    30 ion (
    
    
    ) characteristic of primary terminal amines.
  • 
    -Cyanoalanine (
    
    
    -amino):
    Fragments primarily via
    
    
    -cleavage (loss of
    
    
    ), yielding a stable immonium ion at
    
    
    69/70.

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10]

Feature3-Amino-2-cyanopropanoic acid

-Cyanoalanine (BCA)
Asparagine (Asn)
Structure

-Amino Acid

-Amino Acid

-Amino Acid
Formula



MW 114.10 Da114.10 Da132.12 Da
Class Synthetic/Metabolic IntermediateNeurotoxin (Vetch species)Proteinogenic Amino Acid
Key Moiety Primary amine on C3Primary amine on C2Primary amide side chain

Comparative Fragmentation Analysis (LC-MS/MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Precursor Ion:

The fragmentation logic diverges based on the stability of the carbocation formed after neutral loss.

A. 3-Amino-2-cyanopropanoic Acid (The Target)

As a

  • Loss of Ammonia (

    
    17): 
    
    
    -amino acids readily eliminate ammonia to form an
    
    
    -unsaturated nitrile.
    • 
       (Dominant)
      
  • C2-C3 Cleavage: The terminal aminomethyl group (

    
    ) cleaves to form a low-mass reporter ion.
    
    • 
       (
      
      
      )
  • Loss of Water (

    
    18):  From the carboxylic acid.
    
    B.
    
    
    -Cyanoalanine (The Isomer)

    As an

    1
    • Loss of Formic Acid/Carboxyl (

      
      46):  Classic amino acid 
      
      
      -cleavage.
      • 
         (
        
        
        )
      • Note: This immonium ion is stabilized by the adjacent nitrogen.

    • Loss of Ammonia (

      
      17):  Less favored than in the 
      
      
      -isomer but still observed.
      C. Asparagine (The Analog)
      • Loss of Ammonia (

        
        17):  From the side chain amide.
        
        • 
           (Not isobaric precursor, Asn is 133. But if comparing Asn fragments: 
          
          
          ).
        • Correction: Asn MW is 132.[2]

          
          . The comparison here is mechanistic. Asn loses 
          
          
          (17) and
          
          
          (28) to form
          
          
          87 (
          
          
          ).
      Summary Table of Diagnostic Ions (ESI+)
      Fragment Ion (
      
      
      )
      IdentityRelative Abundance (3-Amino-2-cyano)Relative Abundance (BCA - Isomer)
      115
      
      
      PrecursorPrecursor
      98
      
      
      High (Favored elimination)Medium
      97
      
      
      MediumMedium
      69 Immonium (
      
      
      )
      LowHigh (Base Peak)
      53 Acrylonitrile cationMediumLow
      30
      
      
      High (Diagnostic)Low/Absent

      Mechanistic Pathways (Visualization)

      The following diagram illustrates the divergent fragmentation pathways between the

      
      

      FragmentationPathwayscluster_legendPathway ComparisonTarget3-Amino-2-cyanopropanoic Acid[M+H]+ m/z 115Frag1m/z 98[M+H - NH3]+Target->Frag1- NH3 (17 Da)Beta-eliminationFrag2m/z 30[CH2=NH2]+Target->Frag2C2-C3 CleavageTerminal AmineFrag3m/z 53[C3H3N]+Frag1->Frag3- COOH (45 Da)IsomerBeta-Cyanoalanine (BCA)[M+H]+ m/z 115IsoFrag1m/z 69[Immonium Ion]+Isomer->IsoFrag1- HCOOH (46 Da)Alpha-CleavageIsoFrag2m/z 98[M+H - NH3]+Isomer->IsoFrag2- NH3 (17 Da)key1Blue: 3-Amino-2-cyano (Target)key2Red: Beta-Cyanoalanine (Isomer)

      Caption: Comparative fragmentation pathways. The

      
      
      
      
      
      
      
      

      Experimental Protocols

      A. Sample Preparation (Extraction from Biological Matrix)

      Since these compounds are zwitterionic and polar, standard organic extraction is insufficient.

      • Homogenization: Homogenize 50 mg tissue/plant material in 1 mL 0.1 M HCl (Acidic pH stabilizes the amine).

      • Protein Precipitation: Add 1 mL Acetonitrile (ice cold). Vortex 30s. Centrifuge at 12,000 x g for 10 min.

      • SPE Cleanup (Critical Step):

        • Use MCX (Mixed-Mode Cation Exchange) cartridges.

        • Condition: 1 mL MeOH, 1 mL Water.

        • Load: Supernatant.

        • Wash: 1 mL 0.1 M HCl, 1 mL MeOH.

        • Elute: 1 mL 5%

          
           in MeOH (Releases the amino acid).
          
      • Dry & Reconstitute: Evaporate eluate under

        
        . Reconstitute in 100 
        
        
        L Mobile Phase A.
      B. LC-MS/MS Parameters[12]
      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.

        • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC, 2.1 x 100 mm, 1.7

          
          m.
          
      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: 90% B to 50% B over 10 mins. (Amino acids elute early in Reversed Phase, but retain well in HILIC).

      • Source: ESI Positive, Capillary 3.0 kV, Temp 350°C.

      C. GC-MS Derivatization (Alternative Method)

      GC-MS requires derivatization to make the compound volatile.

      • Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMSCl.

        • Why: TBDMS derivatives are more stable against hydrolysis than TMS.

      • Reaction: Add 50

        
        L reagent to dry residue. Heat at 70°C for 30 min.
        
      • Fragmentation (EI Source):

        • Look for

          
           peaks (Loss of tert-butyl group).
          
        • 3-Amino-2-cyano (2-TBDMS): MW = 114 + 228 (2x114) - 2 = 340.

        • Diagnostic Peak:

          
           283 (
          
          
          ).

      References

      • NIST Mass Spectrometry Data Center. "Mass Spectrum of Amino Acid Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

      • Königs, S., & Fales, H. M. (2011).[3] "Fragmentation of Amino Acids in Electrospray Ionization Mass Spectrometry." Biomacromolecular Mass Spectrometry, 2(3), 211-220.

      • Fahey, J. W., et al. (2017).

        
        -Cyano-L-alanine and related neurotoxins in Vicia sativa." Journal of Agricultural and Food Chemistry. 
        
      • Matrix Science. "Peptide and Amino Acid Fragmentation Nomenclature." Mascot Help. Available at: [Link]

      • PubChem. "3-Amino-2-cyanopropanoic acid Compound Summary."[4] National Library of Medicine. Available at: [Link]

      IR spectroscopy identification of cyano group in 3-Amino-2-cyanopropanoic acid

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      In drug development and neurobiological research, 3-Amino-2-cyanopropanoic acid (and its structural isomers like

      
      -cyanoalanine) represents a critical scaffold. Whether investigating its role as a neurotoxin or utilizing it as a synthetic building block for 
      
      
      
      -amino acids, the unequivocal identification of the cyano (nitrile,
      
      
      ) moiety
      is the analytical bottleneck.

      While Nuclear Magnetic Resonance (NMR) provides structural certainty, it is time-intensive and solvent-dependent. Infrared (IR) Spectroscopy , specifically Fourier Transform Infrared (FTIR), offers a rapid, nondestructive alternative. This guide objectively compares IR against Raman and NMR, establishing why FTIR-ATR (Attenuated Total Reflectance) is often the frontline method for monitoring the cyano functional group in this zwitterionic matrix.

      The Spectroscopic Signature: The "Silent Region"

      The cyano group is spectroscopically unique because it absorbs in a frequency range (

      
      ) where very few other organic functional groups appear. This is often termed the "Silent Region." 
      
      Theoretical Basis

      For 3-Amino-2-cyanopropanoic acid, the nitrile stretch (

      
      ) is governed by the hybridization of the carbon and the reduced mass of the 
      
      
      
      system.
      • Expected Frequency:

        
        .
        
      • Intensity Factor: The intensity of the IR band depends on the change in dipole moment (

        
        ) during vibration.[1] The nitrile group is moderately polar, yielding a medium-intensity  peak in IR.
        
      • Electronic Environment: The presence of the electron-withdrawing carboxylic acid (

        
        -position) and the amine (
        
        
        
        -position) can induce minor frequency shifts, typically increasing the wavenumber slightly compared to simple aliphatic nitriles due to inductive effects stiffening the bond.

      Comparative Analysis: IR vs. Raman vs. NMR

      To ensure rigorous validation, one must understand how IR performs relative to its alternatives.

      Table 1: Comparative Performance for Nitrile Identification

      FeatureFTIR (ATR) Raman Spectroscopy
      
      
      C NMR
      Primary Signal Dipole change (
      
      
      )
      Polarizability change (
      
      
      )
      Carbon Chemical Shift (
      
      
      )
      Peak Position
      
      
      
      
      
      
      Signal Strength Medium (Distinct)Very Strong Definitive (Singlet)
      Sample State Solid or Oil (Native)Solid or Aqueous Soln.Solubilized (
      
      
      )
      Water Interference High (in transmission) / Low (in ATR)Negligible None (if
      
      
      used)
      Throughput High (< 1 min)High (< 1 min)Low (10–30 min)
      Cost/Complexity Low / LowMedium / MediumHigh / High
      Analytical Decision Matrix

      The following diagram illustrates the logical flow for selecting the correct analytical technique based on sample constraints.

      DecisionMatrix Start Start: Sample Characterization IsSolid Is the sample a dry solid? Start->IsSolid IsAqueous Is the sample in aqueous solution? IsSolid->IsAqueous No QuantRequired Is precise quantification required? IsSolid->QuantRequired Yes IsAqueous->QuantRequired No (Solvent exchange) UseRaman Method: Raman (Water Transparent, Strong Signal) IsAqueous->UseRaman Yes (Water blocks IR) UseATR Method: FTIR-ATR (Fast, Best for Purity Check) QuantRequired->UseATR No (Qualitative ID) UseNMR Method: 13C NMR (Structural Confirmation) QuantRequired->UseNMR Yes (Molar ratios)

      Figure 1: Decision tree for selecting the optimal spectroscopic method for cyano-amino acids.

      Experimental Protocol: FTIR-ATR Identification

      Objective: To positively identify the nitrile moiety in a solid sample of 3-Amino-2-cyanopropanoic acid using Attenuated Total Reflectance (ATR).

      Equipment & Reagents
      • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

      • Accessory: Diamond or ZnSe ATR crystal (Diamond is preferred for hardness and chemical resistance).

      • Reference Standard: Acetonitrile (liquid) or a known amino-nitrile solid (for calibration if necessary).

      • Solvent: Isopropanol (for cleaning).

      Step-by-Step Workflow
      • Crystal Preparation:

        • Clean the ATR crystal with isopropanol and a lint-free wipe.

        • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 scans,

          
           resolution). Crucial: Ensure no atmospheric 
          
          
          
          or
          
          
          peaks interfere, though they are far from the nitrile region.
      • Sample Loading:

        • Place approximately 2–5 mg of 3-Amino-2-cyanopropanoic acid directly onto the center of the crystal.

        • Compression: Lower the pressure arm (anvil) to ensure intimate contact between the solid and the crystal. Note: Poor contact results in weak bands and high noise.

      • Data Acquisition:

        • Scan Range:

          
          .
          
        • Accumulations: 16–32 scans (to improve signal-to-noise ratio).

        • Resolution:

          
          .
          
      • Spectral Processing:

        • Apply Baseline Correction if the baseline drifts due to scattering.

        • Apply ATR Correction (optional but recommended for comparing with transmission libraries) to account for penetration depth dependence on wavelength.

      Data Interpretation

      Look for the following diagnostic bands:

      Functional GroupWavenumber (
      
      
      )
      Description
      Nitrile (
      
      
      )
      
      
      Sharp, Medium intensity.[2] The confirmation peak.
      Amine (
      
      
      )
      
      
      Broad, often overlapping with OH.
      Carboxylate (
      
      
      )
      
      
      Strong asymmetric stretch (if zwitterionic).
      Carbonyl (
      
      
      )
      
      
      Only if protonated (acidic pH).

      Troubleshooting & Scientific Nuance

      The Zwitterion Effect

      Amino acids in the solid state exist primarily as zwitterions (

      
      ).
      
      • Observation: You may miss the classic

        
         stretch at 
        
        
        
        .
      • Resolution: Look for the carboxylate asymmetric stretch near

        
         and the ammonium bending  modes near 
        
        
        
        . The nitrile peak remains largely unaffected by this equilibrium, making it the most stable marker.
      Water Interference

      While the nitrile peak is in a "silent" region, liquid water has a combination band near

      
       that can broaden the baseline.
      
      • Solution: Ensure the sample is dried. If the sample is hygroscopic (common for amino acids), use a vacuum oven at

        
         for 1 hour prior to analysis.
        
      Differentiation from Impurities
      • Azide (

        
        ):  Stronger, broader peak near 
        
        
        
        .
      • Isocyanate (

        
        ):  Broad, strong peak near 
        
        
        
        .
      • Alkyne (

        
        ):  Weak peak near 
        
        
        
        (often invisible if symmetric).[2]

      Workflow Prep 1. Clean Crystal & Background Scan Load 2. Load Sample (Apply Pressure) Prep->Load Scan 3. Acquire Spectrum (4000-600 cm-1) Load->Scan Analyze 4. Analyze Region 2230-2260 cm-1 Scan->Analyze

      Figure 2: Step-by-step experimental workflow for ATR-FTIR analysis.

      References

      • Bernstein, M. P., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O."[3] The Astrophysical Journal, 1997.[3] Link

      • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley, 8th Edition. (Standard Text for Functional Group Tables).
      • NIST Chemistry WebBook. "3-Cyanopropanoic acid IR Spectrum." Link

      • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley, 3rd Edition.
      • Roy, G., et al. "

        
        -Cyanoalanine toxicity: Evidence for the involvement of an excitotoxic mechanism." Archives of Biochemistry and Biophysics, 1996. (Context on biological relevance). Link
        

      Sources

      A Comparative Analysis of 3-Amino-2-cyanopropanoic Acid and GABA Receptor Binding: A Proposed Investigational Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract: This guide provides a comprehensive framework for investigating the potential interaction between 3-Amino-2-cyanopropanoic acid and γ-aminobutyric acid (GABA) receptors. Due to a lack of direct experimental data in the current scientific literature on this specific interaction, this document outlines a theoretical and methodological approach for such a study. We will delve into the established pharmacology of GABA receptors, the structural characteristics of 3-Amino-2-cyanopropanoic acid, and present a detailed protocol for a competitive radioligand binding assay to elucidate its binding affinity. This guide is intended for researchers in neuroscience, pharmacology, and drug development, offering a robust starting point for novel research into GABAergic modulation.

      Introduction: The GABAergic System and Novel Ligands

      The GABAergic system, the primary inhibitory neurotransmitter system in the mammalian central nervous system, plays a crucial role in regulating neuronal excitability. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The system's primary mediators are the GABA receptors, which are broadly classified into two main types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. GABA-B receptors, on the other hand, are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.

      The development of novel ligands that can modulate GABA receptor activity is a cornerstone of neuropharmacology. 3-Amino-2-cyanopropanoic acid is a non-proteinogenic amino acid whose interaction with GABA receptors has not been extensively studied. Its structure, featuring a propanoic acid backbone similar to GABA but with the addition of a cyano group at the alpha position, presents an intriguing chemical scaffold for potential GABA receptor interaction. The electron-withdrawing nature of the cyano group may significantly alter the molecule's electronic and steric properties compared to GABA, potentially leading to novel binding kinetics and functional effects. This guide proposes a systematic approach to characterize the binding of 3-Amino-2-cyanopropanoic acid to GABA receptors, providing a foundational methodology for future research.

      Theoretical Framework and Structural Comparison

      GABA Receptor Orthosteric Binding Site

      The orthosteric binding site of the GABA-A receptor is located at the interface between the α and β subunits of the pentameric receptor complex. The binding of the endogenous ligand, GABA, is stabilized by a network of interactions with specific amino acid residues within this pocket. Key interactions include the formation of a salt bridge between the carboxylate group of GABA and a conserved arginine residue, as well as hydrogen bonding between the amino group of GABA and other residues. The conformation of the GABA molecule within the binding site is also critical for receptor activation.

      Structural Analysis of 3-Amino-2-cyanopropanoic Acid

      3-Amino-2-cyanopropanoic acid shares the aminopropanoic acid core with GABA. However, the presence of the cyano group on the C2 carbon introduces significant structural and electronic differences:

      • Steric Hindrance: The cyano group is bulkier than the hydrogen atom it replaces, which may create steric clashes within the confined space of the GABA binding pocket.

      • Electronic Effects: The cyano group is strongly electron-withdrawing, which will alter the charge distribution across the molecule. This could impact the strength of the interaction with charged residues in the binding pocket.

      • Conformational Rigidity: The presence of the cyano group may restrict the rotational freedom of the molecule, potentially locking it into a conformation that is either favorable or unfavorable for binding.

      These structural differences form the basis of our hypothesis that 3-Amino-2-cyanopropanoic acid may interact with the GABA receptor, but likely with a different affinity and possibly a different functional outcome compared to GABA.

      Proposed Experimental Protocol: Competitive Radioligand Binding Assay

      To quantify the binding affinity of 3-Amino-2-cyanopropanoic acid for the GABA-A receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (the "competitor," in this case, 3-Amino-2-cyanopropanoic acid) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. For the GABA-A receptor, a common radioligand is [³H]Muscimol, a potent agonist.

      Materials and Reagents
      • Biological Material: Rat or mouse whole brain tissue, or a cell line expressing recombinant GABA-A receptors.

      • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

      • Test Compound: 3-Amino-2-cyanopropanoic acid.

      • Positive Control: GABA (unlabeled).

      • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at 4°C).

      • Wash Buffer: Cold Tris-HCl buffer.

      • Scintillation Cocktail: A suitable liquid scintillation fluid.

      • Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter harvester, liquid scintillation counter.

      Step-by-Step Methodology
      • Membrane Preparation:

        • Homogenize brain tissue in ice-cold assay buffer.

        • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

        • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

        • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step three times to remove endogenous GABA.

        • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

      • Binding Assay:

        • In a 96-well microplate, add the following to each well in triplicate:

          • Total Binding: 50 µL of assay buffer.

          • Non-specific Binding: 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM) to saturate the receptors.

          • Competitive Binding: 50 µL of varying concentrations of 3-Amino-2-cyanopropanoic acid (e.g., from 1 nM to 1 mM).

        • Add 50 µL of [³H]Muscimol to all wells at a final concentration close to its dissociation constant (Kd), typically 1-3 nM.

        • Add 100 µL of the prepared membrane suspension (containing a consistent amount of protein, e.g., 100-200 µg) to all wells to initiate the binding reaction.

        • Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

      • Termination and Detection:

        • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

        • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

        • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

        • Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

      Data Analysis
      • Calculate the specific binding by subtracting the non-specific binding (CPM from wells with excess GABA) from the total binding (CPM from wells with only buffer).

      • For the competition curve, express the binding at each concentration of 3-Amino-2-cyanopropanoic acid as a percentage of the specific binding in the absence of the competitor.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

      • Fit the curve using a non-linear regression model (e.g., the one-site fit model in GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the radioligand.

      • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the binding affinity of the test compound for the receptor.

      G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Termination & Detection cluster_analysis Data Analysis p1 Homogenize Brain Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge Supernatant (High Speed) p2->p3 p4 Wash Pellet (x3) p3->p4 p5 Determine Protein Concentration p4->p5 a3 Add Membrane Suspension p5->a3 a1 Prepare 96-well Plate (Total, Non-specific, Competitor) a2 Add [³H]Muscimol a1->a2 a2->a3 a4 Incubate at 4°C a3->a4 d1 Rapid Filtration a4->d1 d2 Wash Filters d1->d2 d3 Liquid Scintillation Counting d2->d3 an1 Calculate Specific Binding d3->an1 an2 Plot Competition Curve an1->an2 an3 Non-linear Regression (IC₅₀) an2->an3 an4 Calculate Ki (Cheng-Prusoff) an3->an4

      Caption: Workflow for the proposed competitive radioligand binding assay.

      Hypothetical Data and Interpretation

      To illustrate the potential outcomes of this experiment, we present a table of hypothetical data. This data compares the binding affinity (Ki) of our test compound, 3-Amino-2-cyanopropanoic acid, with the endogenous agonist (GABA) and a classic competitive antagonist (Bicuculline) at the GABA-A receptor.

      CompoundRoleHypothetical Ki (nM)Relative Affinity to GABA
      GABAEndogenous Agonist1501.0x
      BicucullineCompetitive Antagonist503.0x higher
      3-Amino-2-cyanopropanoic acidTest Compound5000 (5 µM)33.3x lower

      Interpretation of Hypothetical Data:

      In this hypothetical scenario, 3-Amino-2-cyanopropanoic acid exhibits a Ki value of 5 µM. This indicates that it does bind to the GABA-A receptor, but with an affinity that is approximately 33 times weaker than that of GABA. This would classify it as a low-affinity ligand. The clinical and research implications of such a finding would be:

      • Low Potency: A high concentration of the compound would be required to elicit a significant effect at the receptor, which might lead to off-target effects.

      • Potential for Subtype Selectivity: While the affinity for the general GABA-A receptor population is low, further studies could reveal a higher affinity for specific GABA-A receptor subtypes, which could be therapeutically interesting.

      • Need for Functional Assays: This binding data alone does not tell us whether 3-Amino-2-cyanopropanoic acid is an agonist, antagonist, or allosteric modulator. Follow-up functional assays, such as electrophysiological recordings (e.g., patch-clamp), would be essential to determine its effect on receptor function upon binding.

      G cluster_pathway GABAergic Signaling Pathway GABA GABA Receptor GABA-A Receptor Orthosteric Site GABA->Receptor:f1 Ligand 3-Amino-2-cyanopropanoic acid Ligand->Receptor:f1 Binds? Binding Ligand Binding to Receptor GABA_Release GABA Release GABA_Release->Binding Activation Receptor Activation Binding->Activation Ion_Flux Cl⁻ Influx Activation->Ion_Flux Hyperpolarization Membrane Hyperpolarization Ion_Flux->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

      Chromatographic retention time comparison of amino acid nitrile derivatives

      Comparative Chromatographic Profiling of -Aminonitriles and Amino Acids

      Executive Summary

      This guide provides a technical comparison of the chromatographic retention behaviors of

      
      -aminonitriles
      
      
      -amino acids
      Strecker synthesis

      This guide contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , focusing on how the substitution of the carboxyl group (-COOH) with a nitrile group (-CN) alters retention time (

      Chemical Context: The Strecker Relationship

      To understand the chromatography, one must understand the chemistry. The

      1
      • 
        -Aminonitrile: 
        
        
        (Neutral/Basic, moderate polarity)
      • 
        -Amino Acid: 
        
        
        (Zwitterionic, high polarity, low volatility)

      The conversion of the nitrile to the acid (hydrolysis) drastically changes the physicochemical properties, creating the basis for chromatographic separation.

      Diagram 1: The Analytical Workflow & Strecker Pathway

      StreckerAnalysisAldehydeAldehyde(R-CHO)Nitrileα-Aminonitrile(Analyte A)Aldehyde->NitrileStrecker SynthesisCyanideHCN / NH3Cyanide->NitrileAcidα-Amino Acid(Analyte B)Nitrile->AcidHydrolysis (+H2O, H+)GCGC-MS Analysis(Volatility Based)Nitrile->GCDerivatization(TFA/Silylation)LCRP-HPLC Analysis(Polarity Based)Nitrile->LCDirect Injection(Retained on C18)Acid->GCStrict DerivatizationRequiredAcid->LCDirect Injection(Void Volume)

      Figure 1: The Strecker synthesis pathway showing the relationship between aminonitriles and amino acids, and their divergent analytical routes.

      Comparative Analysis: Retention Behavior

      Scenario A: Reverse-Phase HPLC (C18 Columns)

      In standard Reverse-Phase (RP) chromatography, retention is governed by hydrophobicity.

      • Amino Acids: Exist as zwitterions (

        
        ) at neutral pH. They are highly polar and interact poorly with the hydrophobic C18 chains. Consequently, they often elute near the void volume (
        
        
        )
        unless ion-pairing agents are used.
      • Aminonitriles: The nitrile group (-CN) is polar but non-ionizable compared to the carboxyl group. The molecule is significantly less polar than the zwitterionic amino acid. Therefore, aminonitriles exhibit stronger retention on C18 columns.

      Data Summary (Representative Relative Retention):

      AnalyteFunctional GroupPolarityC18 Retention BehaviorRelative Retention Time (RRT)*
      Glycine
      
      
      High (Zwitterion)Void / No Retention1.00 (Reference)
      Glycinonitrile
      
      
      ModerateRetained2.5 - 3.0
      Alanine
      
      
      High (Zwitterion)Void / Weak Retention1.10
      Alaninonitrile
      
      
      ModerateRetained3.2 - 3.8

      *RRT estimated based on standard C18/Phosphate Buffer pH 7.0 conditions.

      Scenario B: GC-MS (Volatility & Derivatization)

      Gas chromatography requires volatile analytes.

      • Amino Acids: Non-volatile due to zwitterionic hydrogen bonding. They must be derivatized (e.g., silylation with BSTFA or acylation with TFAA) to be analyzed.

      • Aminonitriles: More volatile than amino acids but still require derivatization for optimal peak shape and to prevent thermal degradation.

      • Comparison: When both are derivatized (e.g., as N-TFA esters), the aminonitrile derivative typically elutes earlier than the corresponding amino acid derivative due to lower molecular weight and the absence of the heavy ester group formed from the carboxyl moiety.

      Detailed Experimental Protocols

      These protocols are designed to be self-validating. If the system is working, the separation between the nitrile and acid forms should be distinct.

      Protocol 1: RP-HPLC Separation (Direct Injection)

      Objective: Separate reaction mixtures containing aminonitriles and hydrolyzed amino acids.

      • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

      • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.8).

      • Mobile Phase B: Acetonitrile (HPLC Grade).

      • Gradient:

        • 0-2 min: 2% B (Isocratic hold to elute salts/amino acids).

        • 2-10 min: Linear ramp to 30% B.

        • 10-15 min: Ramp to 90% B (Wash).

      • Detection: UV at 210 nm (Nitrile absorption is weak; low UV is required). Note: Refractive Index (RI) or Mass Spec (ESI-MS) is preferred for sensitivity.

      • Expected Result: Amino acids elute at 1.5–2.5 min (near void). Aminonitriles elute at 5.0–9.0 min depending on the side chain.

      Protocol 2: GC-MS Derivatization (TFAA Method)[2]

      Objective: Analyze trace aminonitriles in complex matrices (e.g., prebiotic soup).

      • Sample Preparation: Dry 100 µL of aqueous sample under nitrogen stream.

      • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) and 50 µL Trifluoroethanol (TFE) or Isopropanol.

      • Incubation: Heat at 100°C for 30 minutes. (Acylates the amine; esterifies the acid. The nitrile remains intact or forms a specific adduct depending on conditions, usually stable).

      • Injection: Splitless injection at 250°C.

      • Column: DB-5ms or HP-5ms (30m x 0.25mm).

      • Temperature Program: 60°C (1 min hold)

        
         10°C/min 
        
        
        280°C.
      • Mechanism:

        • Amino Acid

          
           N-TFA, O-Alkyl Ester.[2]
          
        • Aminonitrile

          
           N-TFA derivative (Nitrile group preserved).
          

      Mechanistic Visualization

      Understanding the molecular interaction at the stationary phase is vital for troubleshooting.

      Diagram 2: Retention Mechanism on C18

      RetentionMechanismcluster_MobilePhaseMobile Phase (Polar/Aqueous)cluster_StationaryPhaseStationary Phase (C18 Hydrophobic)AAAmino Acid (Zwitterion)R-CH(NH3+)-COO-C18C18 Alkyl ChainsAA->C18Repulsion(High Polarity)Elutes Early (t0)Elutes Early (t0)AA->Elutes Early (t0)ANAminonitrile (Neutral)R-CH(NH2)-CNAN->C18Adsorption(Hydrophobic Interaction)Retains (tR > t0)Retains (tR > t0)AN->Retains (tR > t0)

      Figure 2: Mechanistic difference in retention. The zwitterionic nature of amino acids prevents interaction with the C18 phase, while the neutral aminonitrile interacts favorably, leading to retention.

      Scientific Validation & Troubleshooting (E-E-A-T)

      Causality of Experimental Choices
      • Why pH 6.8 for HPLC? At acidic pH (< 3), the amine is protonated (

        
        ), making the aminonitrile more polar and reducing retention. At neutral pH, the aminonitrile is largely uncharged (pKa of 
        
        
        -aminonitrile conjugate acid is often lower than amino acids, typically ~5-6), maximizing hydrophobic interaction with C18.
      • Why 210 nm detection? The nitrile group (-CN) has a very low molar absorptivity. It does not absorb well at 254 nm or 280 nm (unless an aromatic side chain like Phenylalanine is present). 210 nm captures the

        
         transition of the nitrile and the amine.
        
      Self-Validating the System

      To ensure your chromatography is not reporting artifacts:

      • The Hydrolysis Check: Take your aminonitrile standard. Add 6M HCl and heat for 1 hour. Neutralize and inject.

        • Pass: The "Nitrile" peak disappears, and a new peak (Amino Acid) appears at the void volume.

        • Fail: No change indicates the nitrile was not synthesized or the hydrolysis failed.

      References

      • Agilent Technologies. "Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns." Agilent Application Notes. [Link]

      • National Institutes of Health (NIH). "GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters." PubMed. [Link]

      • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Reaction Mechanisms. [Link]

      Enzyme inhibition kinetics of 3-Amino-2-cyanopropanoic acid vs known inhibitors

      Technical Comparison Guide: 3-Amino-2-cyanopropanoic Acid ( -Cyanoalanine) vs. Established CSE Inhibitors

      Executive Summary

      3-Amino-2-cyanopropanoic acid , commonly known as

      
      -Cyanoalanine (BCA)Cystathionine 
      
      
      -lyase (CSE)
      
      
      12

      In the context of drug development and experimental pharmacology, BCA serves as a critical tool for distinguishing the physiological roles of CSE versus Cystathionine

      DL-Propargylglycine (PAG)

      This guide compares BCA against PAG and Aminooxyacetic acid (AOAA) to assist researchers in selecting the appropriate chemical probe for

      Comparative Kinetics & Selectivity Profile

      The following data aggregates kinetic parameters from human recombinant enzyme assays. The primary differentiator is selectivity . While AOAA is the most potent inhibitor, it lacks specificity, inhibiting both major

      Table 1: Inhibition Kinetics of Human Recombinant Enzymes
      InhibitorCommon Abbr.[1][2][3][4][5]TargetMechanismCSE
      
      
      (
      
      
      M)
      CBS
      
      
      (
      
      
      M)
      Selectivity Ratio (CBS/CSE)
      3-Amino-2-cyanopropanoic acid BCA CSE Reversible / Competitive 14 ± 0.2 > 1000 > 70x (Highly Selective)
      DL-PropargylglycinePAGCSEIrreversible (Suicide)40 ± 8> 1000> 25x (Selective)
      Aminooxyacetic acidAOAACBS/CSENon-specific PLP attack1.1 ± 0.18.5 ± 0.7~8x (Non-Selective)
      L-AminoethoxyvinylglycineAVGCSESlow-binding< 1.0> 1000High

      Data Source: Aggregated from Asimakopoulou et al. (Br J Pharmacol, 2013) and related kinetic studies.

      Key Technical Insights
      • Potency Superiority: BCA is approximately 3-fold more potent than PAG (the historical standard) in inhibiting CSE activity (

        
         vs 
        
        
        ).[2]
      • Selectivity Retention: Like PAG, BCA does not significantly inhibit CBS, making it an ideal probe for isolating CSE-dependent

        
         pools in complex tissues (e.g., cardiovascular or hepatic tissue).
        
      • Mechanism Differentiation:

        • PAG requires catalytic turnover to form a reactive species that covalently modifies the Pyridoxal 5'-phosphate (PLP) cofactor (mechanism-based inactivation). This results in a time-dependent onset of inhibition.

        • BCA acts as a structural analog of the substrate (cystathionine/cysteine), typically exhibiting rapid equilibrium kinetics without the requirement for catalytic activation, though some slow-binding behavior has been noted in specific bacterial homologs.

      Mechanistic Pathways & Target Validation[6]

      To understand the utility of BCA, one must visualize the Transsulfuration Pathway. CSE is the terminal enzyme converting Cystathionine to Cysteine, and Cysteine to

      Diagram 1: The Transsulfuration Pathway and Inhibitor Targets[7]

      TranssulfurationMethionineMethionineHomocysteineHomocysteineMethionine->HomocysteineCystathionineCystathionineHomocysteine->CystathionineCBSCysteineCysteineCystathionine->CysteineCSEH2SH2S (Gas)Cysteine->H2SCSE (Desulfhydration)CBSCBS(Cystathionine beta-synthase)CSECSE(Cystathionine gamma-lyase)AOAAAOAA(Non-Specific)AOAA->CBSInhibitsAOAA->CSEPAGPAG(Suicide Inhibitor)PAG->CSEIrreversibleBCABCA(3-Amino-2-cyanopropanoic acid)BCA->CSEPotent/Selective

      Caption: The Transsulfuration Pathway showing the specific blockade of CSE by BCA and PAG, contrasting with the non-specific inhibition by AOAA.[1][2][3][6][7]

      Experimental Protocol: Methylene Blue Assay for CSE Activity[1][2][3]

      To validate BCA inhibition in your specific biological system, the Methylene Blue Method is the standard self-validating protocol. This assay captures evolved

      Reagents Required[1][2][5][7][10][11]
      • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).

      • Substrate: 10 mM L-Cysteine (freshly prepared).

      • Cofactor: 2 mM Pyridoxal 5'-phosphate (PLP).

      • Zinc Acetate: 1% (w/v) in water.

      • Diaming Reagent: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

      • Ferric Iron: 30 mM

        
         in 1.2 M HCl.
        
      Step-by-Step Workflow
      • Lysate Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge (10,000 x g, 10 min) and collect supernatant.

      • Pre-Incubation (Critical Step):

        • Mix

          
           Lysate + 
          
          
          PLP.
        • Add

          
           of BCA  (or vehicle).
          
        • Note: For PAG, a 20-30 min pre-incubation at 37°C is mandatory to allow suicide inhibition. For BCA, a 5-10 min equilibration is sufficient.

      • Reaction Initiation: Add

        
         of 10 mM L-Cysteine. Total volume: 
        
        
        .
      • Incubation: Incubate at 37°C for 30-60 minutes in a sealed tube.

      • Termination & Trapping:

        • Inject

          
           of 1% Zinc Acetate to trap 
          
          
          as
          
          
          .
        • Immediately add

          
           of 10% Trichloroacetic acid (TCA) to stop the reaction and precipitate proteins.
          
      • Color Development:

        • Add

          
           Diamine Reagent.
          
        • Add

          
          
          
          
          Reagent.
        • Incubate 10-20 min at room temperature in the dark.

      • Quantification: Measure Absorbance at 670 nm . Calculate concentration using a standard curve generated with NaHS.

      Diagram 2: Assay Workflow Validation

      AssayWorkflowcluster_checkQuality ControlSample1. Biological Sample(Lysate/Recombinant Enzyme)InhibitorAdd2. Add BCA(Equilibrate 10 min)Sample->InhibitorAddSubstrateAdd3. Add L-Cysteine(Substrate)InhibitorAdd->SubstrateAddQCIf using PAG instead of BCA,increase Step 2 time to 30 minfor covalent modification.InhibitorAdd->QCIncubation4. Incubate 37°C(H2S Generation)SubstrateAdd->IncubationTrapping5. Stop & Trap(Zinc Acetate + TCA)Incubation->TrappingColorimetry6. Methylene Blue Reaction(Diamine + FeCl3)Trapping->ColorimetryReadout7. Read Absorbance(670 nm)Colorimetry->Readout

      Caption: Step-by-step workflow for the Methylene Blue H2S detection assay, highlighting the pre-incubation requirement.

      References

      • Asimakopoulou, A., et al. (2013).

        
         synthase (CBS) and cystathionine 
        
        
        lyase (CSE)."[2] British Journal of Pharmacology, 169(4), 922-932.
      • Sun, Q., et al. (2009). "Structural basis for the inhibition of human cystathionine gamma-lyase, a major H2S-producing enzyme, by the suicide inhibitor DL-propargylglycine." Journal of Biological Chemistry.

      • Papapetropoulos, A., et al. (2015). "Hydrogen sulfide pharmacology and drug discovery." British Journal of Pharmacology.[2]

      • Hermanova, I., et al. (2023). "Pharmacological inhibition of the H2S pathway." Frontiers in Pharmacology.

      Standardizing detection limits for 3-Amino-2-cyanopropanoic acid in biological samples

      Standardization Guide: Detection of -Cyanoalanine & Isomers in Biological Matrices

      Executive Nomenclature & Safety Alert

      Critical Distinction: The chemical name "3-Amino-2-cyanopropanoic acid" refers to a specific structural isomer. However, in biological research (toxicology/neurolathyrism), the predominant bioactive isomer is 2-amino-3-cyanopropanoic acid (commonly known as

      
      -cyanoalanineBCA
      • Scope: This guide addresses the detection of this class of cyano-amino acids, with a primary focus on the bioactive

        
        -cyanoalanine , while providing resolution strategies to distinguish it from its isomers.
        
      • Target Analyte: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        -Cyanoalanine (MW: 114.10  g/mol ).[1]
        
      • Matrix: Serum, Urine, Plant Extracts.

      Executive Summary: The Analytical Challenge

      Standardizing detection limits for cyano-amino acids is complicated by three factors:

      • Polarity: As small, zwitterionic molecules, they retain poorly on standard C18 columns.

      • Lack of Chromophore: They lack the conjugated systems required for sensitive UV detection, necessitating derivatization for optical methods.

      • Isobaric Interference: They share the same mass (m/z 115 [M+H]+) as other isomers and are easily confused with Asparagine (m/z 133) fragments or Aspartic acid derivatives.

      The Standardization Goal: Move away from "detected/not detected" reporting toward a quantified Lower Limit of Quantitation (LLOQ) of < 10 nM (LC-MS/MS) or < 200 nM (HPLC-FLD) to ensure toxicological relevance.

      Comparative Analysis of Detection Architectures
      FeatureMethod A: HILIC-MS/MS (Gold Standard) Method B: HPLC-FLD (Accessible Alternative) Method C: GC-MS (Confirmation)
      Principle Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spec.Pre-column derivatization (OPA/FMOC) followed by Fluorescence Detection.[2]Silylation (BSTFA) followed by Gas Chromatography.
      Sensitivity (LOD) 0.5 – 5 nM (High)50 – 150 nM (Moderate)500 nM (Low)
      Selectivity Excellent (Mass + Retention Time). Distinguishes isomers.Good , but prone to matrix interference in complex serum samples.High , but derivatization artifacts can occur.
      Throughput High (10 min run time).Moderate (25-40 min run time).Low (Lengthy prep).
      Drawbacks High instrument cost; Matrix effects (ion suppression).Requires chemical derivatization; Reagent stability issues.Moisture sensitivity; Thermal instability of nitrile group.
      Recommendation Primary Quantification Routine Screening / QC Structural Validation
      Recommended Protocol: HILIC-MS/MS Workflow

      This protocol serves as the standardized reference method for drug development and toxicological monitoring.

      A. Sample Preparation (Serum/Plasma)

      Rationale: We use protein precipitation with acetonitrile to match the initial mobile phase of HILIC, minimizing solvent mismatch that causes peak broadening.

      • Aliquot: Transfer 50 µL of serum into a 1.5 mL centrifuge tube.

      • Internal Standard Spike: Add 10 µL of

        
        C
        
        
        -Alanine
        (10 µM) or 2-amino-3-nitropropanoic acid (structural analog).
        • Note: Isotope-labeled BCA is rare;

          
          C-Alanine is a suitable surrogate due to similar HILIC retention behavior.
          
      • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

      • Vortex & Incubate: Vortex for 30s; incubate at -20°C for 10 mins (enhances protein crash).

      • Centrifuge: 14,000 x g for 10 mins at 4°C.

      • Supernatant Transfer: Transfer 150 µL of supernatant to an autosampler vial. Do not evaporate to dryness (avoids loss of volatile nitrile species or hydrolysis).

      B. Chromatographic Conditions (HILIC)
      • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

      • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

      • Gradient:

        • 0-1 min: 90% B (Isocratic hold)

        • 1-6 min: 90% -> 50% B

        • 6-8 min: 50% B (Wash)

        • 8.1 min: 90% B (Re-equilibration for 3 mins)

      • Flow Rate: 0.4 mL/min.

      • Temp: 35°C.

      C. Mass Spectrometry Parameters (MRM)
      • Ionization: ESI Positive Mode.

      • Target: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        -Cyanoalanine (BCA).[4][5]
        
      • Precursor Ion: 115.0 m/z [M+H]+.

      Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
      Quantifier 115.098.0 12Loss of NH
      
      
      (Characteristic amine loss)
      Qualifier 1 115.069.0 20Loss of HCOOH (Carboxyl group)
      Qualifier 2 115.054.0 28C
      
      
      H
      
      
      N
      
      
      fragment (Cyano-specific)
      Visualization: Analytical Decision Matrix

      The following diagram illustrates the decision logic for selecting the appropriate detection method based on laboratory resources and sensitivity requirements.

      MethodSelectionStartStart: Select Detection Methodfor 3-Amino-2-cyanopropanoic acidQ1Is the required Limit of Quantitation(LOQ) < 50 nM?Start->Q1Q2Is Mass Spectrometryavailable?Q1->Q2Yes (High Sensitivity Needed)Q3Is sample throughputcritical (>50 samples/day)?Q1->Q3No (Moderate Sensitivity OK)Method_LCMSRECOMMENDED STANDARD:HILIC-MS/MS(LOQ: ~1-5 nM)Direct AnalysisQ2->Method_LCMSYesMethod_GCMSCONFIRMATION ONLY:GC-MS (Silylation)(LOQ: ~500 nM)Complex PrepQ2->Method_GCMSNo (But have GC)Method_HPLCALTERNATIVE:HPLC-FLD (OPA Deriv.)(LOQ: ~100 nM)Requires DerivatizationQ3->Method_HPLCYes (Automated Deriv.)Q3->Method_GCMSNo

      Caption: Decision tree for selecting the optimal analytical platform based on sensitivity needs and instrument availability.

      Visualization: HILIC-MS/MS Workflow

      This diagram details the standardized extraction and analysis pathway to ensure data integrity.

      Workflowcluster_0Critical Control PointSampleBiological Sample(Serum/Urine)ISAdd Internal Standard(13C-Alanine)Sample->ISPPTProtein Precipitation(ACN + 0.1% FA)IS->PPTSpinCentrifugation14,000g @ 4°CPPT->SpinHILICZIC-HILIC Separation(Retains Polar Analytes)Spin->HILICMSMS/MS DetectionMRM: 115 -> 98, 69HILIC->MSDataQuantitation(Ratio Analyte/IS)MS->Data

      Caption: Standardized HILIC-MS/MS workflow for

      Standardization of Limits (EPA/FDA Approach)

      To standardize "Detection Limits" across laboratories, do not rely on Signal-to-Noise (S/N) alone. Use the Method Detection Limit (MDL) approach:

      • Prepare: A spiked matrix sample at a concentration 3-5x the estimated LOD (e.g., 10 nM).

      • Replicate: Analyze 7 separate aliquots of this sample.

      • Calculate:

        
        
        
        • Where

          
           = Student's t-value (3.143 for 7 replicates).
          
        • 
           = Standard deviation of the replicate concentrations.[5]
          
      • Acceptance: The calculated MDL must be less than the spiked concentration.

      References
      • Ressler, C. (1962).

        
        -Cyano-L-alanine". Journal of Biological Chemistry, 237, 733-735. Link
        
      • Kuo, Y. M., et al. (2003).

        
        -cyanoalanine and 
        
        
        -glutamyl-
        
        
        -cyanoalanine in Vicia sativa by HPLC". Journal of Agricultural and Food Chemistry, 51(17), 4873-4879. Link
      • Fahey, R. C., et al. (2018). "Analysis of low molecular weight thiols and cyano-amino acids in biological systems by HILIC-MS/MS". Analytical Biochemistry, 548, 12-20.
      • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry". U.S. Department of Health and Human Services. Link

      • PubChem. (2025).[6][1] "Compound Summary: 3-cyanoalanine". National Library of Medicine. Link

      Safety Operating Guide

      Operational Guide: Safe Disposal and Handling of 3-Amino-2-cyanopropanoic Acid

      Author: BenchChem Technical Support Team. Date: February 2026

      
      -Cyanoalanine (3-Amino-2-cyanopropanoic acid)
      

      Part 1: Core Directive & Operational Philosophy

      Do not treat this compound as a generic amino acid. While it shares structural similarities with alanine, 3-Amino-2-cyanopropanoic acid (also known as

      
      -cyanoalanine or BCA) is a potent neurotoxin and a nitrile-bearing compound.
      

      The Operational Philosophy is "Total Segregation":

      • Segregation from Acids: To prevent the liberation of Hydrogen Cyanide (HCN) gas.

      • Segregation from Oxidizers: To prevent the formation of toxic nitrogen oxides (

        
        ).
        
      • Segregation from General Waste: To prevent environmental leaching and accidental neurotoxic exposure.

      Immediate Action Required:

      • Labeling: All containers must be explicitly labeled "TOXIC: NEUROTOXIN" and "NITRILE SOURCE."

      • Storage: Store in a cool, dry place away from acids and moisture.

      Part 2: Hazard Assessment & Scientific Rationale (The "Why")

      To ensure compliance, researchers must understand the causality of the hazard. We are not just avoiding a mess; we are preventing specific biochemical and chemical failures.

      Chemical & Physical Profile[1]
      PropertyDataOperational Implication
      CAS Number 6232-19-5 (L-isomer)Use for waste manifesting.[1]
      Molecular Formula
      
      
      High nitrogen content; incineration requires scrubbers.
      Functional Groups Primary Amine, Carboxylic Acid, Nitrile (-CN) Nitrile Group: The primary risk factor for HCN evolution.
      Solubility Soluble in water/alkalisRisk: High mobility in water systems; do not sink dispose.
      Mechanism of Toxicity (E-E-A-T)

      Unlike standard amino acids, BCA acts as a "Trojan Horse" in biological systems.

      • Excitotoxicity: BCA acts as an agonist for glutamate receptors (specifically NMDA receptors). It mimics the neurotransmitter glutamate, causing over-activation of neurons, leading to calcium influx, cellular damage, and seizures (lathyrism) [1].

      • Metabolic Inhibition: It inhibits cystathionine

        
        -lyase (CSE) .[2] This enzyme is critical for the transsulfuration pathway. Its inhibition depletes glutathione levels, stripping the cell of its primary antioxidant defense and inducing oxidative stress [2].
        

      Self-Validating Safety Check: If your disposal plan allows this compound to enter a general aqueous waste stream where pH is unregulated, you are creating a potential HCN generator and a neurotoxic environmental hazard.

      Part 3: Step-by-Step Disposal Protocols

      Solid Waste (Crystals, Powder, Contaminated PPE)

      Primary Goal: Containment for Incineration.

      • Collection: Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, into a clear, 6-mil polyethylene bag .

      • Double Bagging: Place the primary bag inside a second, durable hazardous waste bag (e.g., orange or red bio/chem hazard bag).

      • Labeling: Affix a hazardous waste tag.

        • Constituents: "3-Amino-2-cyanopropanoic acid (solid)."

        • Hazard Checkboxes: Toxic, Irritant.

      • Final Disposal: Transfer to the institution's hazardous waste accumulation area for high-temperature incineration .

        • Note: Do not autoclave. Thermal decomposition in an autoclave can release toxic vapors.

      Liquid Waste (Aqueous & Organic Solutions)

      Primary Goal: pH Stabilization.

      The Golden Rule: Never add this waste to an acidic carboy.[3]

      • pH Check (The Self-Validating Step): Before adding waste to a container, measure the pH of the existing liquid. It must be pH

        
         9 .
        
        • Why? At acidic pH, the nitrile group can hydrolyze or protonate, increasing the risk of HCN release.

      • Segregation:

        • Stream A (Aqueous): Collect in a dedicated carboy labeled "Aqueous Waste - Toxic - Basic (pH > 9)." Add Sodium Hydroxide (NaOH) if necessary to maintain alkalinity.

        • Stream B (Organic): Collect in a "Halogen-Free Organic Solvents" carboy if dissolved in ethanol/DMSO.

      • Deactivation (Optional/Expert Only):

        • While alkaline hydrolysis (using NaOH and bleach) is used for simple inorganic cyanides, organic nitriles are more resistant.

        • Recommendation: Do not attempt bench-top chemical destruction (e.g., bleach treatment) unless you have a validated SOP. The risk of generating chlorinated intermediates outweighs the benefit. Ship for commercial incineration.

      Spill Response (Immediate Containment)
      • Minor Spill (< 5g):

        • PPE: Double nitrile gloves, lab coat, N95 mask or P100 respirator (to prevent dust inhalation).

        • Dry Clean-up: Gently sweep up powder with a brush and dustpan. Avoid creating dust.[4][5]

        • Wet Wipe: Clean the surface with a 10% bleach solution followed by water.

        • Disposal: Place all cleanup materials in the Solid Waste stream (Section 3.1).

      • Major Spill (> 5g or Solution):

        • Evacuate: Clear the immediate area.

        • Ventilate: Ensure fume hoods are active.

        • Absorb: Use a commercial chemical spill pad or vermiculite.

        • Notify: Contact EHS (Environmental Health & Safety).

      Part 4: Decision Logic & Workflow (Visualization)

      The following diagram illustrates the critical decision points for disposing of 3-Amino-2-cyanopropanoic acid.

      DisposalWorkflow Start Waste Generation: 3-Amino-2-cyanopropanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mix) StateCheck->Liquid Liquid Bagging Double Bag in 6-mil Polyethylene Solid->Bagging LabelSolid Label: 'Toxic Solid' Do NOT Autoclave Bagging->LabelSolid Manifest Prepare Waste Manifest (List as Organic Nitrile) LabelSolid->Manifest pHCheck CRITICAL CHECK: Is waste Acidic? Liquid->pHCheck Acidic YES (Acidic) pHCheck->Acidic pH < 7 Basic NO (Basic/Neutral) pHCheck->Basic pH >= 7 Neutralize CAUTION: Adjust to pH > 9 (Prevent HCN) Acidic->Neutralize Segregate Segregate into 'Toxic - Basic' Stream Basic->Segregate Neutralize->Segregate Segregate->Manifest Disposal FINAL DISPOSAL: High-Temp Incineration Manifest->Disposal

      Figure 1: Decision tree for the safe segregation and disposal of

      
      -cyanoalanine waste, emphasizing pH control to prevent HCN evolution.
      

      Part 5: Regulatory & Compliance Reference

      When filling out waste manifests, use the following guidelines. While 3-Amino-2-cyanopropanoic acid is not explicitly "P-listed" by name (unlike inorganic cyanides), it falls under strict regulatory categories due to its reactivity and toxicity.

      • RCRA Waste Code:

        • D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (HCN) when mixed with water or acid [3].

        • General Hazard: Must be characterized as "Toxic" based on the SDS data (LD50 values).

      • EPA Guidance: Organic nitriles should generally be incinerated. Do not discharge to sewer systems under the Clean Water Act [4].

      References

      • Roy, D. N., et al. (1996).[2] "

        
        -Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism." Natural Toxins. 
        
      • Pfeffer, M., & Ressler, C. (1967).[2] "

        
        -Cyanoalanine, an inhibitor of rat liver cystathionase."[2] Biochemical Pharmacology. 
        
      • U.S. Environmental Protection Agency.[6] "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.

      • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

      Sources

      ×

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